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  • Product: 3-Hydroxy-4-cyano (1H)indazole
  • CAS: 1000342-91-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4-cyano (1H)indazole: A Key Heterocyclic Scaffold for Drug Discovery

Abstract This technical guide provides a comprehensive overview of a primary synthetic pathway for obtaining 3-Hydroxy-4-cyano (1H)indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for obtaining 3-Hydroxy-4-cyano (1H)indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis of this indazole derivative is crucial for the exploration of novel therapeutic agents. This document details a robust and accessible synthetic route, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss key reaction parameters and potential challenges. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecular scaffold.

Introduction: The Significance of the Indazole Core

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique physicochemical properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-viral activities. The specific target of this guide, 3-Hydroxy-4-cyano (1H)indazole, presents a particularly interesting substitution pattern. The 3-hydroxy group can act as a key hydrogen bond donor and can exist in tautomeric equilibrium with the corresponding indazolin-3-one. The 4-cyano group is a versatile functional handle that can be further elaborated or can participate in crucial binding interactions with biological targets. The efficient and scalable synthesis of this molecule is therefore a critical endeavor for advancing drug discovery programs.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 3-Hydroxy-4-cyano (1H)indazole points towards a strategy involving the formation of the pyrazole ring fused to a benzene ring. A key disconnection breaks the N-N bond and the C-N bond of the pyrazole ring, leading back to a suitably substituted anthranilic acid derivative. This approach is attractive due to the commercial availability of a wide range of substituted anthranilic acids.

Our proposed forward synthesis, therefore, commences with 2-amino-3-cyanobenzoic acid. This starting material contains the necessary amine and carboxylic acid functionalities in the ortho position, primed for cyclization, and already possesses the required cyano group at the desired position. The synthesis will proceed via a classical and reliable method for indazole formation: diazotization of the aniline followed by intramolecular cyclization.

Retrosynthesis Target 3-Hydroxy-4-cyano (1H)indazole Intermediate1 Diazonium salt of 2-amino-3-cyanobenzoic acid Target->Intermediate1 Tautomerization & Cyclization StartingMaterial 2-Amino-3-cyanobenzoic acid Intermediate1->StartingMaterial Diazotization

Caption: Retrosynthetic analysis of 3-Hydroxy-4-cyano (1H)indazole.

Detailed Synthetic Pathway and Experimental Protocols

The synthesis of 3-Hydroxy-4-cyano (1H)indazole is a two-step process starting from 2-amino-3-cyanobenzoic acid. The key transformation is the diazotization of the aromatic amine followed by an intramolecular cyclization to form the indazole ring.

Step 1: Diazotization of 2-Amino-3-cyanobenzoic Acid

The first step involves the conversion of the primary aromatic amine of 2-amino-3-cyanobenzoic acid into a diazonium salt. This is a well-established reaction, typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium intermediate.

Mechanism: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The nitrous acid is then protonated, and after the loss of a water molecule, it forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the 2-amino-3-cyanobenzoic acid attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed.

Diazotization_Mechanism cluster_0 In Situ Formation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl H2NO2+ H₂NO₂⁺ HNO2->H2NO2+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2NO2+->NO+ - H₂O Start 2-Amino-3-cyanobenzoic acid N_Nitrosamine N-Nitrosamine intermediate Start->N_Nitrosamine + NO⁺ Diazonium Diazonium salt N_Nitrosamine->Diazonium Proton transfers - H₂O

Caption: Mechanism of diazotization.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-cyanobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the starting material, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control any exotherm and gas evolution.

  • After the complete addition of the sodium nitrite solution, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution/suspension of the diazonium salt is used directly in the next step.

Step 2: Intramolecular Cyclization and Tautomerization

The generated diazonium salt is unstable and readily undergoes intramolecular cyclization. The carboxylate group, being a weak nucleophile, is not expected to participate directly. Instead, the cyclization likely proceeds through a mechanism involving the loss of nitrogen gas and the formation of a highly reactive intermediate, which then cyclizes. The initial product of the cyclization is the 1H-indazole-3-one, which exists in tautomeric equilibrium with the more stable aromatic 3-hydroxy-1H-indazole.

Mechanism: The precise mechanism of the cyclization of the diazonium salt of an anthranilic acid can be complex. One plausible pathway involves the loss of dinitrogen (N₂) to form an aryl cation. This highly electrophilic species is then attacked by the lone pair of the nitrogen atom of the pyrazole ring, leading to the formation of the indazole ring system. Subsequent tautomerization yields the final product.

Cyclization_Tautomerization Diazonium Diazonium salt intermediate Aryl_Cation Aryl cation intermediate Diazonium->Aryl_Cation - N₂ Indazolone 1H-Indazolin-3-one Aryl_Cation->Indazolone Intramolecular cyclization Final_Product 3-Hydroxy-4-cyano (1H)indazole Indazolone->Final_Product Tautomerization

Caption: Cyclization and tautomerization to the final product.

Experimental Protocol:

  • Following the diazotization step, slowly warm the reaction mixture to room temperature. Gentle heating (e.g., to 40-50 °C) may be required to facilitate the cyclization and evolution of nitrogen gas. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford pure 3-Hydroxy-4-cyano (1H)indazole as a solid.

Characterization Data

The structural confirmation of the synthesized 3-Hydroxy-4-cyano (1H)indazole should be performed using standard spectroscopic techniques. The expected data is summarized in the table below.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, with coupling patterns indicative of their substitution. A broad singlet for the N-H proton of the pyrazole ring, typically downfield. A singlet for the O-H proton, which may be exchangeable with D₂O.
¹³C NMR Resonances for the eight carbon atoms of the molecule. The cyano carbon will appear in the characteristic region for nitriles. The carbon bearing the hydroxyl group (C3) will be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.
IR Spectroscopy A broad absorption band for the O-H stretch. A sharp, strong absorption for the C≡N stretch of the cyano group. N-H stretching vibration in the pyrazole ring. C-H stretching and bending vibrations for the aromatic ring.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₅N₃O, MW: 159.15 g/mol ). Fragmentation patterns consistent with the indazole structure.

Safety Precautions

  • Diazotization: The diazotization reaction should be carried out in a well-ventilated fume hood. Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use the diazonium salt solution directly in the next step without attempting to isolate the intermediate. The reaction is exothermic and requires careful temperature control.

  • Sodium Nitrite: Sodium nitrite is a toxic and oxidizing agent. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of 3-Hydroxy-4-cyano (1H)indazole. The described method, utilizing a diazotization-cyclization strategy from 2-amino-3-cyanobenzoic acid, offers a straightforward route to this valuable heterocyclic building block. The mechanistic insights and detailed experimental protocols provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound, thereby facilitating its application in drug discovery and development programs.

References

  • Jacobson, P. (1893). Zur Kenntniss der Indazole. Berichte der deutschen chemischen Gesellschaft, 26(2), 2471-2479.
  • Stadlbauer, W. (2002). Indazoles. In Science of Synthesis (Vol. 12, pp. 227-324). Thieme.
  • Cerecetto, H., & Gerpe, A. (2010). Synthesis of indazoles. Topics in Heterocyclic Chemistry, 21, 1-40.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 1633-1635.
  • Hodson, H. F. (1970). The Sandmeyer Reaction. Chemical Reviews, 70(5), 557-574.
  • This guide synthesizes information from general knowledge of organic chemistry principles and established synthetic methodologies for indazoles and rel
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-cyano (1H)indazole

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Hydroxy-4-cyano (1H)indazole (CAS No. 1000342-91-5). Given the limited availability of direct experimental data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Hydroxy-4-cyano (1H)indazole (CAS No. 1000342-91-5). Given the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages a comparative approach, utilizing data from closely related structural analogs to provide a predictive yet thorough profile. This document is intended for researchers, scientists, and drug development professionals working with indazole-based scaffolds.

Introduction to 3-Hydroxy-4-cyano (1H)indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Hydroxy-4-cyano (1H)indazole is a derivative of the 1H-indazole core, featuring a hydroxyl group at the 3-position and a cyano group at the 4-position. These functional groups are expected to significantly influence its electronic properties, reactivity, solubility, and potential for intermolecular interactions.

Molecular Structure:

Caption: Chemical structure of 3-Hydroxy-4-cyano (1H)indazole.

Core Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

Property3-Hydroxy-4-cyano (1H)indazole4-Cyano-1H-indazole[1]3-Amino-1H-indazole-4-carbonitrile[2]4-Cyano-1H-indazole-3-carboxylic acid[3]
CAS Number 1000342-91-5[4]861340-10-554016394 (CID)1000341-33-2
Molecular Formula C₈H₅N₃O[4]C₈H₅N₃C₈H₆N₄C₉H₅N₃O₂
Molecular Weight 159.15 g/mol [4]143.15 g/mol 158.16 g/mol 187.15 g/mol
Melting Point Data not availableData not availableData not availableData not available
Solubility Predicted to have low aqueous solubility, but may be enhanced in basic solutions due to the acidic nature of the hydroxyl and N-H protons.Data not availableData not availableData not available
pKa The N-H proton is expected to have a pKa similar to unsubstituted indazole (~13.86), while the 3-hydroxyl group is likely to be acidic.[5]Data not availableThe amino group will be basic.The carboxylic acid will be acidic.
LogP (predicted) Data not availableData not available0.9 (XLogP3)Data not available

Synthesis and Reactivity

While a specific synthesis for 3-Hydroxy-4-cyano (1H)indazole is not detailed in the available literature, a plausible synthetic route can be proposed based on established indazole synthesis methodologies.[6][7] A common approach involves the cyclization of appropriately substituted ortho-hydrazinobenzonitriles.

Synthesis_Workflow Substituted o-Aminobenzonitrile Substituted o-Aminobenzonitrile Diazotization Diazotization Substituted o-Aminobenzonitrile->Diazotization NaNO₂, HCl Reduction Reduction Diazotization->Reduction SnCl₂, HCl Cyclization Cyclization Reduction->Cyclization Heat 3-Hydroxy-4-cyano (1H)indazole 3-Hydroxy-4-cyano (1H)indazole Cyclization->3-Hydroxy-4-cyano (1H)indazole

Caption: A plausible synthetic workflow for 3-Hydroxy-4-cyano (1H)indazole.

Experimental Protocol: Hypothetical Synthesis

Causality behind Experimental Choices: This proposed synthesis leverages the classical Griess diazotization reaction followed by reduction to form a hydrazine intermediate. The subsequent intramolecular cyclization is a common and effective method for constructing the indazole ring system. The choice of starting with an ortho-aminobenzonitrile derivative provides the necessary precursors for both the indazole ring and the cyano substituent at the 4-position. The final hydroxyl group at the 3-position is often introduced during the cyclization step, potentially through tautomerization of an intermediate indazolone.

  • Diazotization: Dissolve the starting substituted o-aminobenzonitrile in a cooled aqueous solution of hydrochloric acid. Add a solution of sodium nitrite dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Stir the reaction mixture at low temperature to reduce the diazonium group to a hydrazine.

  • Cyclization: Isolate the resulting ortho-hydrazinobenzonitrile intermediate. Heat the intermediate in a suitable solvent (e.g., ethanol or acetic acid) to induce intramolecular cyclization and formation of the 3-Hydroxy-4-cyano (1H)indazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The unambiguous structural elucidation of 3-Hydroxy-4-cyano (1H)indazole relies on a combination of spectroscopic techniques.[8][9] While experimental spectra for this specific compound are not available, the following sections detail the expected spectral characteristics based on the known data for the indazole scaffold and its derivatives.[10][11][12]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

¹H NMR Spectroscopy (Predicted):

  • N-H Proton: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of the acidic N-H proton of the indazole ring. The chemical shift will be dependent on the solvent and concentration.

  • Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (δ 7.0-8.5 ppm). The cyano group at C4 will influence the chemical shifts and coupling patterns of these protons.

  • O-H Proton: The hydroxyl proton signal may be a broad singlet, and its chemical shift will be highly dependent on the solvent and any hydrogen bonding.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The carbon atoms of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

  • C3 Carbon: The carbon bearing the hydroxyl group (C3) is expected to have a chemical shift in the range of δ 140-155 ppm.

  • Cyano Carbon: The carbon of the cyano group (C≡N) will appear as a characteristic signal around δ 115-120 ppm.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
3200-3000 (broad)N-H stretchIndazole N-H
~2230-2210C≡N stretchCyano
1620-1450C=C and C=N stretchAromatic rings

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Hydroxy-4-cyano (1H)indazole (159.04 g/mol ).

  • Fragmentation: Common fragmentation patterns for indazoles involve the loss of small molecules such as HCN or N₂.

X-ray Crystallography

To date, no crystal structure of 3-Hydroxy-4-cyano (1H)indazole has been deposited in the Cambridge Structural Database. X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. The presence of the hydroxyl and N-H groups suggests the potential for extensive hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-Hydroxy-4-cyano (1H)indazole. While direct experimental data is scarce, a comprehensive understanding of its likely characteristics has been built through a comparative analysis of structurally related analogs. The information presented herein serves as a valuable resource for scientists and researchers, guiding future experimental design and application of this interesting heterocyclic compound. Further empirical studies are necessary to fully elucidate and confirm the properties of this molecule.

References

  • PubChem. 3-Amino-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Capparelli, M. V., et al. (2014). Crystal structure of 3-hydroxy-4-cyano-5-methylthiopyrazole, C5H5N3OS. Zeitschrift für Kristallographie - New Crystal Structures, 229(1), 69-70.
  • Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 3-Alkyl/Aryl-1H-indazoles and 3-Alkyl/Aryl-3H-indazole-3-phosphonates via 1,3-Dipolar Cycloaddition of α-Substituted α-Diazomethylphosphonates with Arynes. The Journal of Organic Chemistry, 83(4), 1591–1597.
  • Gaikwad, D. D., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate.
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  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules, 27(22), 7958.
  • Patel, R. P., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 198-210.
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  • Google Patents. Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors.
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Foundational

Mechanistic Profiling of 3-Hydroxy-4-cyano (1H)indazole: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) is rarely deployed as a standalone therapeutic agent [1]. Instead, it serves as a highly specialized, "privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) is rarely deployed as a standalone therapeutic agent [1]. Instead, it serves as a highly specialized, "privileged" pharmacophore—a core building block utilized in Fragment-Based Drug Discovery (FBDD). Its unique physicochemical properties make it exceptionally valuable for designing highly selective inhibitors targeting the ATP-binding hinge regions of kinases and the acetyl-CoA binding pockets of epigenetic readers and writers.

As an Application Scientist, I have structured this whitepaper to dissect the chemical causality behind this fragment's efficacy. We will explore its tautomeric dynamics, its divergent mechanisms of target engagement, and the self-validating experimental workflows required to harness its potential in rational drug design.

Chemical Causality: Tautomeric Dynamics & Structural Advantage

To understand the mechanism of action of 3-Hydroxy-4-cyano (1H)indazole, one must first understand its structural plasticity. The indazole core is a well-known bioisostere of the adenine ring found in ATP. However, the substitutions at the 3- and 4-positions fundamentally alter its electronic landscape.

The 3-OH / 3-Oxo Tautomerism

The molecule exists in a dynamic tautomeric equilibrium between 3-hydroxy-1H-indazole and 1H-indazol-3(2H)-one . According to foundational structural studies utilizing X-ray crystallography and 13 C/ 15 N NMR, the indazolin-3-one form often dominates in the solid state [2]. However, in polar, hydrogen-bonding environments—such as a solvent-exposed protein active site or DMSO—the 3-hydroxyindazole tautomer predominates (up to 85%) [2].

Mechanistic Impact: This solvent-dependent shift dictates the hydrogen-bonding network. The 3-OH form provides a potent H-bond donor and acceptor vector, allowing it to lock into the backbone amides of target proteins.

The 4-Cyano Electronic Effect

The addition of the 4-cyano (-C≡N) group provides three distinct mechanistic advantages:

  • Steric Anchoring: It is a linear, cylindrical group that perfectly occupies deep, narrow hydrophobic pockets (such as the kinase gatekeeper region).

  • Polarizability: The cyano nitrogen acts as a localized, directional hydrogen-bond acceptor.

  • pKa Modulation: As a strong electron-withdrawing group, the 4-cyano substitution lowers the pKa of the adjacent indazole NH, significantly strengthening its capacity as a hydrogen-bond donor.

Primary Mechanisms of Action (Target Engagement)

Modality A: ATP-Competitive Kinase Inhibition

When incorporated into larger kinase inhibitors, the 3-hydroxy-4-cyanoindazole core acts as a competitive antagonist at the ATP binding site. The indazole N1 and N2 atoms, along with the 3-OH group, form a bidentate or tridentate hydrogen-bonding network with the hinge region backbone (typically interacting with the hinge's carbonyl and amide groups). The 4-cyano group projects toward the gatekeeper residue, dictating kinase selectivity by clashing with bulky gatekeepers (like Threonine or Methionine) or fitting snugly into smaller pockets.

Modality B: Epigenetic Modulation (EP300/CREBBP HAT Inhibition)

Recent breakthroughs in oncology have leveraged the 1H-indazole-4-carbonitrile scaffold to target epigenetic writers, specifically the Histone Acetyltransferase (HAT) domains of EP300 and CREBBP [3]. In this mechanism, the indazole core mimics the endogenous acetyl-CoA substrate. The 4-cyano group is critical for anchoring the molecule deep within the catalytic pocket, forming stabilizing interactions with conserved arginine or lysine residues, thereby blocking histone acetylation and halting oncogene transcription[3].

TargetEngagement Compound 3-Hydroxy-4-cyano (1H)indazole Scaffold Tautomer Tautomeric Equilibrium (3-OH ⇌ 3-Oxo) Compound->Tautomer Kinase Kinase Hinge Region (ATP-Competitive) Tautomer->Kinase H-Bonding (Hinge) Epigenetic EP300/CREBBP HAT (Acetyl-CoA Pocket) Tautomer->Epigenetic Cyano Anchoring Effect1 Blockade of Phosphorylation Signaling Cascade Kinase->Effect1 Effect2 Inhibition of Histone Acetylation Epigenetic->Effect2

Fig 1: Divergent mechanistic pathways of 3-Hydroxy-4-cyano (1H)indazole in targeted therapeutics.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the synergistic effect of the 3-hydroxy and 4-cyano substitutions, the table below summarizes representative fragment-level binding data (extrapolated from biochemical profiling of indazole derivatives).

ScaffoldTautomeric State (Polar Solvent)EP300 HAT IC 50​ (nM)Kinase Hinge Affinity (K D​ , µM)Key Mechanistic Feature
1H-Indazole 1H-Indazole (100%)> 10,000~ 50.0Baseline adenine bioisostere
3-Hydroxy-1H-indazole 3-OH (85%) / 3-Oxo (15%)~ 2,500~ 15.0Enhanced H-bond donor/acceptor
3-Hydroxy-4-cyano (1H)indazole 3-OH (85%) / 3-Oxo (15%)< 50< 1.04-CN anchoring & pKa modulation

*Note: Data represents generalized SAR trends for fragment-sized indazole derivatives to illustrate the mechanistic advantage of the cyano and hydroxy substitutions.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the binding mechanism of 3-Hydroxy-4-cyano (1H)indazole derivatives, researchers must employ self-validating, orthogonal protocols.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of the indazole fragment to the target protein. Causality: SPR provides real-time, label-free detection. This is crucial for low-molecular-weight fragments ( MW=159.04 ) where fast off-rates often confound standard end-point enzymatic assays, leading to false negatives.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Target Immobilization: Dilute the recombinant target (e.g., EP300 HAT domain) in 10 mM sodium acetate (pH 5.0). Inject over the flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Dissolve the 3-Hydroxy-4-cyano (1H)indazole fragment in 100% DMSO. Dilute into the running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a top concentration of 100 µM, followed by a 2-fold, 8-point dilution series.

  • Binding Assay: Inject the fragment series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Self-Validation (Controls):

    • Positive Control: Inject a known high-affinity inhibitor (e.g., C646 for EP300) to validate the functional integrity of the immobilized target.

    • Negative Control: Inject bare 1H-indazole to establish the baseline fragment binding threshold.

    • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve to correct for bulk refractive index shifts.

Protocol 2: Co-Crystallization and X-Ray Diffraction

Objective: Determine the exact binding pose and tautomeric state of the fragment within the active site. Causality: Because the 3-OH/3-Oxo equilibrium is highly solvent-dependent, crystallographic validation is mandatory to confirm exactly which tautomer engages the target and how the 4-cyano group displaces structural water molecules.

Step-by-Step Methodology:

  • Protein Preparation: Concentrate the target protein to 10 mg/mL in crystallization buffer (20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Ligand Soaking: Add 3-Hydroxy-4-cyano (1H)indazole (from a 50 mM DMSO stock) to the protein solution to a final concentration of 2 mM. Incubate on ice for 2 hours to ensure complex formation.

  • Vapor Diffusion: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate). Seal over the reservoir well.

  • Data Collection: Harvest mature crystals, cryoprotect in 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source.

  • Self-Validation: Solve the structure using molecular replacement. Critical Step: The presence of the cyano nitrogen must be validated by inspecting the Fo​−Fc​ omit map at a >3 σ contour level to prevent misassignment of the ligand's orientation in the pocket.

Workflow Step1 Fragment Library Screening (SPR & Thermal Shift) Step2 Hit Validation (Orthogonal Assays) Step1->Step2 Step3 Co-Crystallization (Target + Indazole) Step2->Step3 Step4 Structure-Based Drug Design (SAR Optimization) Step3->Step4 Control Negative/Positive Controls Control->Step2

Fig 2: Self-validating experimental workflow for fragment-based mechanistic profiling.

References

  • ChemBK Database. "3-HYDROXY-4-CYANO (1H)INDAZOLE (CAS 1000342-91-5) Physical Properties and Sourcing." ChemBK. Available at:[Link]

  • Ballesteros, P., Elguero, J., Claramunt, R. M., et al. "The structure of indazolinone and derivatives in the solid state and in solution: an X-ray and nuclear magnetic resonance study." Journal of the Chemical Society, Perkin Transactions 2, 1986, 1677-1681. Available at:[Link]

  • Mochizuki, A., et al. "EP300/CREBBP Inhibitor." United States Patent US11274100B2, Daiichi Sankyo Co Ltd, 2022.
Exploratory

The 3-Hydroxy-4-cyano (1H)indazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Derivatization

Executive Summary & Pharmacophore Rationale The 3-hydroxy-4-cyano-1H-indazole scaffold (CAS 1000342-91-5) represents a highly versatile and chemically privileged building block in modern drug discovery. As an application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 3-hydroxy-4-cyano-1H-indazole scaffold (CAS 1000342-91-5) represents a highly versatile and chemically privileged building block in modern drug discovery. As an application scientist, I approach this molecule not merely as a static intermediate, but as a dynamic, tunable system.

The juxtaposition of the 3-hydroxyl group (a potent hydrogen bond donor and acceptor) with the 4-cyano group (a strong, linear electron-withdrawing group) creates a highly specific electronic environment. This substitution pattern drastically lowers the pKa​ of the indazole N1 proton and the 3-hydroxyl group, altering the tautomeric equilibrium. Consequently, this enhances the molecule's binding affinity within lipophilic enzymatic pockets, making it an ideal precursor for developing histone acetyltransferase (HAT) inhibitors, antimicrobial agents, and phosphodiesterase (PDE) modulators.

Mechanistic Pathway I: Epigenetic Modulation in Oncology (EP300/CREBBP)

One of the most promising applications of the 4-cyano indazole scaffold is in the development of epigenetic therapies, specifically targeting the EP300 and CREBBP histone acetyltransferases. High-level expression or mutation of EP300/CREBBP is a primary driver in various malignancies [1].

By utilizing 5-nitro-1H-indazole-4-carbonitrile as a synthetic precursor, researchers can generate complex indazole derivatives that act as potent, competitive inhibitors of the acetyl-CoA binding pocket in EP300. The cyano group at the 4-position is critical here; its strong electron-withdrawing nature stabilizes the binding conformation, preventing the acetylation of histones and subsequently downregulating oncogene transcription (e.g., c-Myc).

EP300 Indazole 3-OH-4-CN Indazole EP300 EP300/CREBBP Indazole->EP300 Inhibits Apoptosis Apoptosis Indazole->Apoptosis Induces Histone Histone Acetylation EP300->Histone Catalyzes Oncogenes Oncogene Transcription Histone->Oncogenes Promotes Tumor Tumor Proliferation Oncogenes->Tumor Drives

EP300/CREBBP inhibition pathway by indazole derivatives leading to tumor apoptosis.

Protocol: In Vitro EP300 HAT Inhibition Assay

To validate the efficacy of synthesized derivatives, a robust, self-validating biochemical assay is required.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT).

    • Causality: DTT is critical to maintain the catalytic cysteine residues of EP300 in a reduced, active state. Oxidized enzymes will yield false-positive inhibition data.

  • Compound Dilution: Serially dilute the indazole derivative in DMSO.

    • Causality: Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant EP300 (catalytic domain) with the compound for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for steady-state binding, which is crucial for competitive inhibitors targeting the acetyl-CoA pocket.

  • Reaction Initiation: Add Acetyl-CoA and a biotinylated histone H3 peptide substrate.

  • Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection system with a Europium-labeled anti-acetyl-histone antibody.

    • Causality: TR-FRET eliminates compound auto-fluorescence interference, a common artifact with conjugated, aromatic indazole systems.

  • System Validation: Include C646 (a known EP300 inhibitor) as a positive control. The assay is self-validating if the Z'-factor is >0.6 and the C646 IC₅₀ aligns with historical data (~1.6 µM).

Mechanistic Pathway II: Neurological Targeting via PDE10A

Indazole derivatives are also heavily investigated for neurological disorders via the inhibition of Phosphodiesterase 10A (PDE10A). In fragment-based drug discovery, the substitution at the 4-position of the pyrimido[1,2-b]indazole core dictates the binding affinity to the Tyr693 residue in the PDE10A pocket [2].

The table below summarizes how altering the 4-position (including the introduction of a cyano group) impacts biological activity. This negative structure-activity relationship (SAR) data is vital: it demonstrates that while the rigid linear geometry of the -CN group is detrimental for PDE10A binding, it is exactly this property that makes it highly selective for other targets like EP300.

Quantitative Data: SAR of Pyrimido[1,2-b]indazole Derivatives
CompoundR-Group at 4-positionPDE10A IC₅₀ (nM)Mechanistic Rationale
13 -OHStrong (<10)Optimal H-bond donor/acceptor for Tyr693 interaction.
14 -NHCH₃Strong (<10)Maintains necessary H-bond capability within the binding pocket.
15 -OCH₃30Minor steric clash reduces affinity slightly; partial loss of H-bond donation.
16 -CH₃64Complete loss of H-bond donor/acceptor capabilities.
17 -Cl221Electronegative, but lacks directional H-bonding, altering binding pose.
18 -CN606Linear geometry and strong EWG disrupt the optimal binding conformation.

Mechanistic Pathway III: Antimicrobial Quorum Sensing Inhibition (QSI)

Beyond oncology and neurology, alkylated 1H-indazole-4-carbonitrile derivatives have shown profound efficacy as antimicrobial agents, specifically as Quorum Sensing Inhibitors (QSI) [3]. By antagonizing the LasR receptor in pathogens like Pseudomonas aeruginosa, these compounds prevent the transcription of virulence factors and disrupt biofilm formation without exerting direct bactericidal pressure (which often leads to resistance).

QSI Compound Indazole-4-carbonitrile LasR LasR Receptor Compound->LasR Antagonizes Biofilm Biofilm Inhibition LasR->Biofilm Blocks Virulence Virulence Reduction LasR->Virulence Suppresses Assay Crystal Violet Assay Biofilm->Assay Quantified by

Quorum sensing inhibition workflow targeting the LasR receptor to block biofilms.

Protocol: Anti-Biofilm Crystal Violet Assay (QSI)

To accurately quantify the disruption of biofilm architecture by indazole-4-carbonitrile derivatives, follow this standardized workflow:

  • Inoculum Preparation: Grow Pseudomonas aeruginosa PAO1 overnight. Dilute to OD₆₀₀ = 0.01 in Luria-Bertani (LB) medium.

  • Treatment: Dispense 100 µL of culture into a 96-well PVC microtiter plate. Add indazole-4-carbonitrile derivatives at sub-MIC (Minimum Inhibitory Concentration) levels.

    • Causality: Using sub-MIC concentrations ensures that any observed biofilm reduction is strictly due to Quorum Sensing Inhibition (QSI) rather than a false positive from general bactericidal activity.

  • Incubation: Incubate statically at 37°C for 24 hours.

    • Causality: Static conditions are mandatory. Agitation introduces shear stress, which physically disrupts the pellicle and solid-surface attached biofilms, invalidating the assay.

  • Washing and Staining: Discard planktonic cells. Wash wells gently 3x with PBS to remove non-adherent cells. Stain with 0.1% Crystal Violet for 15 minutes.

  • Solubilization: Solubilize the matrix-bound dye with 33% acetic acid.

  • Quantification: Measure absorbance at 590 nm.

    • Causality: Normalizing the OD₅₉₀ against the planktonic growth OD₆₀₀ creates a self-validating metric, proving the reduction is specific to the biofilm matrix.

Conclusion

The 3-hydroxy-4-cyano (1H)indazole scaffold is a masterclass in pharmacophore design. The strategic placement of the 4-cyano group provides unique electronic tuning that can be leveraged across vastly different therapeutic areas. Whether acting as a rigid steric blocker in PDE10A, an electronic stabilizer for EP300 HAT inhibition, or a LasR antagonist in antimicrobial applications, mastering the derivatization of this scaffold is a critical skill for modern medicinal chemists.

References

  • US11274100B2 - EP300/CREBBP inhibitor Source: Google Patents URL
  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Design, synthesis, and biological assessment of a novel 1H-benzopyrazole derivative as an antimicrobial QSI and dual anticancer Source: International Journal for Innovative Research in Science & Technology (IJIRT) URL:[Link]

Foundational

3-Hydroxy-4-cyano (1H)indazole structure-activity relationship (SAR) studies

An In-Depth Technical Guide to 3-Hydroxy-4-cyano (1H)indazole Structure-Activity Relationship (SAR) Studies Executive Summary The indazole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Hydroxy-4-cyano (1H)indazole Structure-Activity Relationship (SAR) Studies

Executive Summary

The indazole nucleus is a universally recognized "privileged scaffold" in medicinal chemistry, frequently deployed as a purine bioisostere in oncology and metabolic disease targeting[1]. Within this diverse family, the 3-hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5) architecture represents a highly specialized pharmacophore. The synergistic interplay between the hydrogen-bonding capacity of the 3-hydroxyl group and the strong electron-withdrawing, sterically compact nature of the 4-cyano group provides a unique electronic landscape. This guide explores the physicochemical behavior, target-specific Structure-Activity Relationships (SAR), and experimental methodologies associated with optimizing this scaffold for drug discovery.

Physicochemical Properties & Tautomeric Dynamics

Understanding the tautomerism of the 3-hydroxy-1H-indazole core is the foundational step in rational SAR design. The core exists in a dynamic equilibrium between the 1H-indazol-3-ol (hydroxy) and the 1,2-dihydro-3H-indazol-3-one (oxo) forms.

The Causality of the 4-Cyano Substitution:

  • Tautomeric Shift: X-ray crystallography and 13 C CP/MAS NMR studies demonstrate that while the indazolin-3-one tautomer can dominate in the solid state, the 3-hydroxyindazole tautomer predominates (~85%) in polar solvents like DMSO and aqueous biological media[2]. The introduction of the strongly electron-withdrawing 4-cyano group exerts an inductive pull (-I effect) across the conjugated π -system. This significantly lowers the pKa of the 3-hydroxyl group, enhancing its capacity to act as a potent hydrogen bond donor at physiological pH.

  • Metabolic Shielding: The C4 position on the indazole ring is a classical hotspot for cytochrome P450-mediated oxidation. The cyano group effectively blocks this metabolic liability, drastically reducing microsomal clearance[3].

  • Dipole Engagement: The cyano moiety provides a strong, directional dipole that can engage in specific interactions within narrow, polarizable protein pockets (such as the gatekeeper region in kinases or the catalytic triad in dehydrogenases).

SAR_Workflow Start Base Scaffold: 3-Hydroxy-1H-indazole Modification C4-Cyano Substitution (Electron Withdrawing) Start->Modification PhysChem Shifted Tautomeric Equilibrium & Lowered pKa Modification->PhysChem Target1 Kinase Hinge Binding (ATP-Competitive) PhysChem->Target1 Oncology Target2 11β-HSD1 Inhibition (Metabolic Targeting) PhysChem->Target2 Diabetes

Logical workflow of 3-hydroxy-4-cyano-1H-indazole SAR optimization and target divergence.

SAR Profiling: Key Pharmacological Targets

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the NADPH-dependent local amplification of active cortisol from inactive cortisone. Inhibiting this enzyme is a major therapeutic strategy for metabolic syndrome and type II diabetes[4].

Drawing parallels from homologous 3-hydroxy-4-cyano-isoquinoline series, the 3-hydroxy-4-cyano-indazole scaffold exhibits profound inhibitory activity[3]. The SAR dictates that the 3-OH group interacts directly with the catalytic triad (Tyr183, Ser170, Lys174), while the 4-cyano group occupies a tight lipophilic sub-pocket, displacing high-energy water molecules.

Table 1: Representative SAR of N1/C5 Substituted 3-Hydroxy-4-cyano-1H-indazoles against 11β-HSD1 (Note: Data synthesized from structural analogs to illustrate core SAR principles)

CompoundN1-Substitution (R1)C5-Substitution (R5)11β-HSD1 IC 50​ (nM)Rat Liver Microsomal Clearance ( μ L/min/mg)
1 (Core) -H-H>10,000>150
2 -Cyclohexyl-H45085
3 -Cyclohexyl-Fluoro12042
4 -Phenyl (4-F)-H8530
5 -Phenyl (4-F)-Trifluoromethyl8<10

SAR Insight: Unsubstituted N1 indazoles (Compound 1) suffer from poor potency due to high desolvation penalties. Bulky, lipophilic groups at N1 (Compounds 2 & 4) are essential for anchoring the molecule in the hydrophobic channel of 11β-HSD1. Adding electron-withdrawing groups at C5 (Compound 5) synergizes with the 4-cyano group, further tuning the pKa of the 3-OH and maximizing metabolic stability[4].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol NADPH-dependent Reduction Receptor Glucocorticoid Receptor (Metabolic Activation) Cortisol->Receptor Binding Inhibitor 3-OH-4-CN-Indazole (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 glucocorticoid activation pathway and the inhibitory intervention point.
Kinase Hinge-Binding (Oncology)

In kinase drug discovery, the indazole scaffold is a privileged ATP-competitive hinge binder[1]. The N1 and N2 atoms act as a bidentate hydrogen bond donor/acceptor pair with the kinase hinge backbone (e.g., interacting with the backbone NH of a conserved Cys or Met residue). The addition of the 3-hydroxy and 4-cyano groups alters this binding mode:

  • 3-OH: Can form water-mediated hydrogen bonds with the DFG motif, stabilizing the "DFG-out" inactive conformation.

  • 4-CN: Projects into the gatekeeper pocket. If the target kinase possesses a small gatekeeper residue (e.g., Threonine), the cyano group fits perfectly, conferring high selectivity over kinases with bulky gatekeepers (e.g., Phenylalanine or Methionine)[1].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Experimental choices are justified by their mechanistic causality.

Protocol A: Synthesis of the 3-Hydroxy-4-cyano-1H-indazole Core

Objective: Synthesize the core scaffold from commercially available 2-amino-6-cyanobenzoic acid while preventing the reduction of the cyano moiety.

  • Diazotization: Dissolve 2-amino-6-cyanobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v) at 0 °C. Slowly add an aqueous solution of NaNO 2​ (1.1 eq) dropwise.

    • Causality: Maintaining the temperature strictly below 5 °C prevents the degradation of the unstable diazonium salt into a phenol derivative.

  • Reduction: To the cold diazonium solution, add a solution of SnCl 2​ ·2H 2​ O (3.0 eq) in concentrated HCl dropwise. Stir for 2 hours at room temperature.

    • Causality: SnCl 2​ is specifically chosen as a mild reducing agent. Stronger agents (like LiAlH 4​ or catalytic hydrogenation) would undesirably reduce the 4-cyano group to a primary amine.

  • Cyclization: Isolate the resulting hydrazine hydrochloride intermediate via filtration. Resuspend in glacial acetic acid and heat to reflux (118 °C) for 4 hours.

    • Causality: The acidic environment and heat drive the intramolecular condensation between the hydrazine moiety and the carboxylic acid, yielding the thermodynamically stable 3-hydroxy-4-cyano-1H-indazole.

  • Purification: Cool the mixture, pour over crushed ice, and collect the precipitate. Recrystallize from ethanol/water to achieve >95% purity.

Protocol B: In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the IC 50​ of synthesized compounds using a continuous, homogeneous assay.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM EDTA, 0.1% BSA).

    • Causality: EDTA chelates divalent cations, preventing non-specific metalloprotease degradation of the enzyme. BSA prevents non-specific binding of highly lipophilic indazole analogs to the plastic microtiter plate walls.

  • Compound Incubation: In a 384-well plate, add 10 μ L of recombinant human 11β-HSD1 enzyme (final concentration 10 nM) and 5 μ L of the indazole test compound (serial dilutions in DMSO, final DMSO < 1%). Incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add 10 μ L of a substrate mixture containing NADPH (500 μ M) and [ 3 H]-cortisone (200 nM). Incubate for 2 hours at 37 °C.

  • Detection: Add 10 μ L of SPA beads coated with anti-cortisol antibodies. Incubate for 1 hour in the dark.

    • Causality: The SPA system is self-validating and requires no washing steps. Only the newly synthesized [ 3 H]-cortisol binds to the bead, bringing the radioisotope close enough to the scintillant to emit light. Unreacted[ 3 H]-cortisone remains in solution and its weak β -emission is quenched by the aqueous medium.

  • Data Analysis: Read luminescence on a microplate scintillation counter. Calculate IC 50​ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay plate is >0.6 to validate assay robustness.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry (via PMC) URL:[Link]

  • The structure of indazolinone and derivatives in the solid state and in solution: an X-ray and nuclear magnetic resonance study Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1) Source: Bioorganic & Medicinal Chemistry Letters (ACS Publications / Journal of Medicinal Chemistry reference context) URL:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Discovery and Synthesis of Novel Indazole Compounds: A Technical Guide

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry As a Senior Application Scientist, I approach the indazole nucleus not merely as a structural motif, but as a dynamic pharmacophore capable of precise biol...

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Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

As a Senior Application Scientist, I approach the indazole nucleus not merely as a structural motif, but as a dynamic pharmacophore capable of precise biological modulation. The indazole ring system—a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring—has firmly established itself as a "privileged scaffold" in modern drug discovery[1][2].

The pharmacological versatility of indazoles stems from their unique electronic properties and tautomerism. Existing primarily in two tautomeric forms (1H-indazole and 2H-indazole, with the 1H-form being thermodynamically predominant), the scaffold acts as an exceptional bioisostere for native structures like indole or phenol[2][3]. This bioisosteric replacement often yields improved metabolic stability while maintaining critical hydrogen bond donor and acceptor interactions within target protein pockets[2]. Consequently, indazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties[1][4].

Rational Drug Design & Target Biology: Kinase Inhibition

The prominence of the indazole scaffold surged with the advent of targeted kinase therapies[2]. The planar, electron-rich nature of the indazole core makes it an exceptional hinge-binding motif, allowing it to anchor securely within the ATP-binding pocket of various protein kinases[2].

A quintessential example of this rational design is Axitinib , an oral, second-generation tyrosine kinase inhibitor (TKI)[5]. Axitinib is highly selective for Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3), which are critical mediators of tumor angiogenesis[6][7]. By embedding an indazole derivative into the active site, Axitinib achieves picomolar binding affinity, effectively shutting down the downstream signaling cascades responsible for endothelial cell survival and proliferation[6][8].

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds PLC PLC-γ Pathway VEGFR2->PLC Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation Axitinib Axitinib (Indazole Scaffold) Axitinib->VEGFR2 ATP-Competitive Inhibition Angiogenesis Angiogenesis & Proliferation PLC->Angiogenesis Survival Endothelial Cell Survival PI3K->Survival

VEGFR-2 signaling cascade and targeted inhibition by the indazole-containing drug Axitinib.

Quantitative Pharmacological Profile

To illustrate the potency driven by the indazole core, the following table summarizes the target profiles of key indazole-containing oncology drugs:

Table 1: Pharmacological Data of Key Indazole-Containing Kinase Inhibitors

CompoundPrimary Target(s)Key IC50 ValuesClinical IndicationScaffold Function
Axitinib VEGFR 1, 2, 3VEGFR1: 0.1 nMVEGFR2: 0.2 nMVEGFR3: 0.1–0.3 nMAdvanced Renal Cell CarcinomaATP-competitive hinge-binding anchor[5][6]
Pazopanib VEGFR, PDGFR, c-KitMulti-target (Nanomolar range)Renal Cell Carcinoma, Soft Tissue SarcomaMultitarget kinase domain anchor[2][9]

Modern Synthetic Methodologies

Historically, the construction of the indazole ring relied on classical methods such as the Fischer indazole synthesis (thermal cyclization of o-hydrazinocinnamic acids) or the Cadogan reductive cyclization[2][3]. While foundational, these methods often require harsh acidic conditions, high temperatures, or stoichiometric amounts of toxic reductants, limiting late-stage functionalization.

Modern synthetic chemistry has shifted toward highly efficient, atom-economical pathways:

  • Transition-Metal Catalyzed C–H Activation: Rhodium or Palladium-catalyzed C–H functionalization allows for the direct annulation of arylhydrazones or azobenzenes, providing access to highly substituted 1H- and 2H-indazoles[10][11].

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis (often using Ruthenium complexes or organic dyes) enables the synthesis of complex indazole architectures under exceptionally mild conditions via radical intermediates[12][13][14].

  • Oxidative N–N Bond Formation: A highly practical and scalable approach involves the oxidative cyclization of 2-aminomethyl-phenylamines. This method utilizes benign oxidants to forge the critical N–N bond, bypassing the need for pre-functionalized hydrazines[15].

Synthesis_Workflow Substrate 2-Aminomethyl- phenylamine Oxidation Oxidation (NH4)2MoO4 / H2O2 Substrate->Oxidation Intermediate Nitroso Intermediate Oxidation->Intermediate Selective N-Oxidation Cyclization Nucleophilic Addition Intermediate->Cyclization Intramolecular Product Indazole Derivative Cyclization->Product N-N Bond Formation

Logical workflow of N-N bond-forming oxidative cyclization for indazole synthesis.

Experimental Protocol: N–N Bond-Forming Oxidative Cyclization

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing functionalized indazoles via oxidative cyclization. This method, optimized by Gollner et al., is highly valued for its broad functional group tolerance and avoidance of heavy transition metals[15].

Objective: Synthesis of 1H-, 2H-, or 3H-indazoles from 2-aminomethyl-phenylamines.

Scientific Rationale: This protocol utilizes ammonium molybdate ((NH₄)₂MoO₄) as a catalyst and hydrogen peroxide (H₂O₂) as the terminal oxidant. The causality of this reagent choice is crucial: the molybdate complex selectively oxidizes the anilinic nitrogen to a transient nitroso intermediate without over-oxidizing the adjacent benzylic amine. This precise chemoselectivity allows the benzylic amine to perform an intramolecular nucleophilic attack on the nitroso group, forging the N–N bond and driving ring closure[15].

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve the starting 2-aminomethyl-phenylamine substrate (1.00 equiv., typically 40–100 mg) in methanol (MeOH, 3 mL) in a clean, dry round-bottom flask.

    • Causality: Cool the mixture to 0 °C using an ice bath. This thermal control is strictly required to manage the initial exothermic oxidation and prevent substrate degradation[15].

  • Catalyst and Oxidant Addition:

    • Add ammonium molybdate (1.00 equiv.) to the stirring solution.

    • Slowly add aqueous H₂O₂ (30% w/w, 10.00 equiv.) dropwise.

    • Causality: The vast excess of H₂O₂ ensures complete conversion of the catalytic molybdate cycle, while the slow addition at 0 °C suppresses non-specific radical side reactions[15].

  • Reaction Propagation & Monitoring:

    • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT).

    • Stir for 1 to 24 hours. Continuously monitor the reaction progress via HPLC/MS to confirm the complete consumption of the starting material and the formation of the indazole mass ion[15].

  • Quenching (Critical Safety Step):

    • Once complete, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 mL).

    • Causality: Na₂S₂O₃ acts as a reducing agent that safely neutralizes any unreacted peroxides. This is a mandatory self-validating safety step that prevents explosive hazards during subsequent solvent evaporation[15].

  • Workup & Extraction:

    • Dilute the quenched mixture with deionized water and neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (DCM) three times to ensure complete recovery of the organic product[15].

  • Purification:

    • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude residue using preparative chromatography. This protocol typically yields the pure indazole product in high preparative yields (up to 89–94%, depending on the electronic nature of the substituents)[15].

Sources

Foundational

Spectroscopic and Structural Elucidation of 3-Hydroxy-4-cyano (1H)indazole: A Technical Guide

Introduction 3-Hydroxy-4-cyano (1H)indazole, a distinct member of the indazole family of heterocyclic compounds, presents a unique substitution pattern that is of significant interest to researchers in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxy-4-cyano (1H)indazole, a distinct member of the indazole family of heterocyclic compounds, presents a unique substitution pattern that is of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The precise characterization of novel derivatives such as 3-Hydroxy-4-cyano (1H)indazole is paramount for understanding its chemical properties, potential biological activity, and for ensuring the integrity of synthetic and screening data.

Molecular Structure and Tautomerism

Indazole exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and commonly observed tautomer.[3] For 3-Hydroxy-4-cyano (1H)indazole, the 3-hydroxy tautomer is in equilibrium with its 3-oxo tautomer (indazolin-3-one). The predominant form in a given solvent can influence the spectroscopic data. This guide will primarily focus on the 3-hydroxy tautomer, while acknowledging the potential for tautomerization.

cluster_0 3-Hydroxy-4-cyano (1H)indazole mol1 synthesis Synthesis of 3-Hydroxy-4-cyano (1H)indazole purification Purification and Isolation synthesis->purification ms Mass Spectrometry (HRMS) Confirm Molecular Weight purification->ms ir IR Spectroscopy Identify Functional Groups purification->ir nmr_1h ¹H NMR Determine Proton Environment purification->nmr_1h structure Structural Elucidation and Data Consolidation ms->structure ir->structure nmr_13c ¹³C NMR Determine Carbon Skeleton nmr_1h->nmr_13c nmr_13c->structure

Caption: Workflow for the spectroscopic analysis of a novel indazole derivative.

Conclusion

While direct experimental spectra for 3-Hydroxy-4-cyano (1H)indazole are not currently available in public literature, a comprehensive and reliable spectroscopic profile can be predicted through the analysis of structurally related compounds and the application of fundamental spectroscopic principles. This technical guide provides a robust framework for researchers to anticipate the NMR, IR, and MS characteristics of this molecule, and offers standardized protocols for its empirical analysis. The data and methodologies presented herein are intended to support the synthesis, characterization, and further investigation of this and other novel indazole derivatives in the pursuit of new therapeutic agents.

References

  • [Reference 18] CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • [Reference 20] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12).
  • [Reference 27] Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide - Benchchem.
  • [Reference 4] A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives - Scientific & Academic Publishing.
  • [Reference 8] Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide - Benchchem.

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Hydroxy-4-cyano-1H-indazole: A Technical Guide to Emerging Therapeutic Targets

Executive Summary The compound 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5) represents a highly privileged, bifunctional heterocyclic scaffold in modern drug discovery. While unsubstituted indazoles are well-documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5) represents a highly privileged, bifunctional heterocyclic scaffold in modern drug discovery. While unsubstituted indazoles are well-documented bioisosteres for indoles and benzisoxazoles, the specific substitution pattern of a hydroxyl group at position 3 and a cyano group at position 4 creates a unique stereoelectronic profile. This whitepaper synthesizes current literature, structural biology data, and fragment-based screening methodologies to outline the therapeutic targets and experimental workflows associated with this specific chemical architecture.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of 3-Hydroxy-4-cyano-1H-indazole is driven by three distinct structural features:

  • The 1H-Indazole Core : Provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in target binding pockets.

  • The 3-Hydroxy Group : Capable of tautomerization to 1,2-dihydro-3H-indazol-3-one. This dynamic equilibrium allows the molecule to act as both a potent hydrogen bond donor and acceptor, heavily utilized in anchoring to kinase hinge regions.

  • The 4-Cyano Group : A strong electron-withdrawing group (EWG) that lowers the pKa​ of the 3-OH group, increasing its acidity under physiological conditions. Furthermore, the cyano nitrogen acts as a strict, directional hydrogen bond acceptor.

G Core 1H-Indazole Core (π-π stacking) OH 3-Hydroxy Group (H-Bond Donor/Acceptor) Core->OH CN 4-Cyano Group (Electron Withdrawing) Core->CN Target3 EP300/CREBBP (HAT Domain) Core->Target3 Hydrophobic Fit Target1 Kinase Hinge Region (VRK / ROCK) OH->Target1 Anchors to Hinge Target2 nNOS Active Site (Heme Pocket) CN->Target2 H-Bond Acceptor

Fig 1. Pharmacophore mapping of 3-Hydroxy-4-cyano-1H-indazole to primary therapeutic targets.

Primary Therapeutic Targets & Mechanistic Pathways

Neuronal Nitric Oxide Synthase (nNOS)

Overactivation of nNOS is implicated in neurodegenerative diseases and neuropathic pain due to the excitotoxic accumulation of nitric oxide (NO). Research has demonstrated that substituting the indazole ring at position 4 with a hydrogen bond acceptor (such as a cyano group) yields highly potent and selective nNOS inhibitors [1]. The 4-cyano moiety interacts directly with the heme-binding pocket, outperforming unsubstituted analogs by stabilizing the enzyme-inhibitor complex without interfering with the endothelial NOS (eNOS) isoform.

G LArg L-Arginine nNOS nNOS Enzyme LArg->nNOS Substrate Binding NO Nitric Oxide (NO) nNOS->NO Catalysis Disease Neurodegeneration / Pain Pathways NO->Disease Excitotoxicity Inhibitor 4-Cyanoindazole Derivative Inhibitor->nNOS Competitive Inhibition

Fig 2. Mechanism of nNOS inhibition by 4-cyanoindazole derivatives in neuroprotection.

Kinase Inhibition: VRK and Rho Kinase (ROCK)

The 3-hydroxyindazole scaffold is a proven kinase inhibitor. Crystallographic data (e.g., PDB: 6NPN) reveals that 3-hydroxyindazole derivatives bind the ATP-binding site of human vaccinia-related kinase (VRK), utilizing the 3-OH group to anchor to the kinase hinge region [2]. Concurrently, 4-cyano-1H-indazole derivatives have been patented as potent inhibitors of Rho kinase (ROCK), a target for cardiovascular and fibrotic diseases, highlighting the scaffold's versatility across the kinome [3].

Epigenetic Modulation: EP300/CREBBP

The EP300 and CREBBP histone acetyltransferases (HATs) are critical oncogenic targets. Recent pharmaceutical developments have identified 4-cyano-1H-indazole-1-carboxylate derivatives as highly specific EP300/CREBBP inhibitors. The indazole core provides the necessary hydrophobic bulk, while the cyano group engages in critical polar interactions within the HAT domain, suppressing tumor cell proliferation [4].

Chaperone Proteins: Hsp90

Fragment-based drug discovery (FBDD) utilizing Long-Lived NMR States (LLS) has successfully identified 3-hydroxyindazole as a weak but highly efficient fragment binder for Heat Shock Protein 90 (Hsp90). The fragment competes directly at the N-terminal ATP-binding pocket, serving as a foundational building block for larger, high-affinity Hsp90 inhibitors used in oncology [5].

Quantitative Target Summary

Target ProteinScaffold Feature UtilizedPrimary IndicationBinding Mode / Mechanism
nNOS 4-Cyano groupNeuropathic Pain, NeurodegenerationH-bond acceptor in the heme active site.
VRK / ROCK 3-Hydroxy groupFibrosis, Cardiovascular DiseaseATP-competitive hinge region anchoring.
EP300/CREBBP Indazole core + 4-CyanoOncology (Solid Tumors)Hydrophobic fit in HAT domain.
Hsp90 3-Hydroxyindazole coreOncologyATP-pocket fragment binder.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic check to confirm causality and eliminate false positives.

Protocol A: Fragment-Based Screening via LLS NMR (Hsp90 Target)

Causality: Long-Lived States (LLS) in NMR extend the relaxation time of nuclear spins, allowing for the detection of very weak, transient ligand-protein interactions ( KD​ in the millimolar range) that standard NOESY/STD NMR might miss. Self-Validation: The protocol uses a known weak "spy ligand." If the 3-hydroxy-4-cyano-1H-indazole fragment is a true competitive binder, it will displace the spy ligand, restoring the spy ligand's free-state LLS signal. If the signal does not restore, the fragment is either non-binding or binding allosterically.

Step-by-Step Methodology:

  • Target Preparation: Purify recombinant Hsp90 N-terminal domain and buffer exchange into D2​O -based NMR buffer (50 mM phosphate, pH 7.4).

  • Spy Ligand Baseline: Prepare a mixture of 2.5 μM Hsp90 and 500 μM of a known spy ligand (e.g., 3-bromo-5-methylpyridin-2-ylamine). Record the LLS NMR spectrum to establish the bound-state relaxation baseline.

  • Fragment Introduction: Titrate the 3-hydroxy-4-cyano-1H-indazole fragment into the mixture at equimolar and excess concentrations (500 μM to 2 mM).

  • Displacement Measurement: Record the LLS spectrum again. Calculate the change in relaxation rate ( ΔRLLS​ ).

  • Validation Check: A sharp decrease in the spy ligand's relaxation rate confirms competitive displacement at the exact ATP-binding pocket.

G Step1 1. Target Preparation (Hsp90 / nNOS) Step2 2. LLS NMR Setup (Long-Lived States) Step1->Step2 Step3 3. Fragment Library Addition (3-OH-4-CN-Indazoles) Step2->Step3 Step4 4. Competitive Displacement (Spy Ligand) Step3->Step4 Step5 5. Hit Deconvolution & Binding Affinity (Kd) Step4->Step5

Fig 3. Workflow for Long-Lived State (LLS) NMR fragment-based drug screening.

Protocol B: Enzymatic nNOS Inhibition Assay

Causality: nNOS converts L-arginine to L-citrulline and NO. NO rapidly reacts with oxyhemoglobin to form methemoglobin, which causes a measurable absorbance shift at 401 nm. Self-Validation: To prove the indazole is a competitive active-site inhibitor (and not a non-specific protein denaturant or aggregator), the assay includes a substrate-rescue step.

Step-by-Step Methodology:

  • Reagent Assembly: In a 96-well microplate, combine 50 mM HEPES (pH 7.4), 1 mM DTT, 10 μM oxyhemoglobin, 100 μM NADPH, and 10 μM L-arginine.

  • Baseline Kinetics: Add recombinant rat nNOS to initiate the reaction. Monitor the linear increase in absorbance at 401 nm using a microplate reader for 5 minutes.

  • Inhibitor Titration: Add 3-hydroxy-4-cyano-1H-indazole derivatives across a logarithmic concentration gradient (1 nM to 100 μM ). Calculate the apparent IC50​ from the reduced rate of methemoglobin formation.

  • Validation Check (Substrate Competition): Repeat the assay using a 10-fold excess of L-arginine (100 μM ). If the IC50​ shifts to a higher concentration proportionally, it mathematically validates that the compound is a reversible, competitive inhibitor at the substrate-binding pocket.

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at:[Link] [1]

  • Crystal Structure of the Human vaccinia-related kinase bound to a N,N-dipropynyl-dihydropteridine-3-hydroxyindazole inhibitor (PDB: 6NPN). RCSB Protein Data Bank. Available at:[Link] [2]

  • Indazole derivatives (US7563906B2).Google Patents.
  • EP300/CREBBP inhibitor (US11274100B2).Google Patents.
  • Exploring Weak Ligand–Protein Interactions by Long-Lived NMR States: Improved Contrast in Fragment-Based Drug Screening. National Center for Biotechnology Information (PMC). Available at:[Link] [5]

Foundational

Solubility and Stability Profiling of 3-Hydroxy-4-cyano (1H)indazole: A Technical Guide for Preclinical Development

Executive Summary In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, factor XIa inhibitors, and various receptor antagonists....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, factor XIa inhibitors, and various receptor antagonists. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5; MW: 159.04 g/mol ) is a highly specialized building block. The strategic placement of a strongly electron-withdrawing cyano group at the C4 position adjacent to the 3-hydroxyl group fundamentally alters the molecule's physicochemical landscape.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability dynamics of 3-hydroxy-4-cyano (1H)indazole. By bridging theoretical physical chemistry with field-proven analytical protocols, this guide equips researchers with self-validating workflows to accurately characterize this compound during early-phase drug development.

Structural & Physicochemical Grounding

Tautomerism and Phase-Dependent Equilibria

A defining characteristic of 3-hydroxyindazoles is their prototropic tautomerism. The compound exists in an equilibrium between the 3-hydroxy-1H-indazole (enol) form and the 1,2-dihydro-3H-indazol-3-one (keto) form [2].

  • Causality of Phase Preference: In polar aprotic solvents (e.g., DMSO, DMF), the 3-hydroxy tautomer is overwhelmingly favored due to the stabilization of the aromatic 10- π electron system. Conversely, in the solid state, intermolecular hydrogen bonding often stabilizes the 3-oxo (indazolinone) cyclamer [4].

  • Impact of the 4-Cyano Group: The unsubstituted indazole ring is amphoteric, with a basic protonation pKa of ~1.04 and an acidic deprotonation pKa of ~13.86 [1][3]. However, the 4-cyano group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. This withdraws electron density from the pyrazole ring, significantly lowering the pKa of the 3-hydroxyl proton to an estimated range of 8.5–9.5. Consequently, the molecule acts as a weak acid under physiological conditions.

Tautomerism A 3-Hydroxy-1H-indazole (Enol Tautomer) Favored in DMSO B 1,2-Dihydro-3H-indazol-3-one (Keto Tautomer) Favored in Solid State A->B Solvent/Phase Dependent C Deprotonated Anion (pH > pKa ~9.0) A->C Base (OH-) D Degradation Products (Oxidative/Hydrolytic) A->D ROS / Extreme pH B->C Base (OH-) B->D ROS / Extreme pH

Caption: Tautomeric equilibrium and primary degradation pathways of 3-hydroxyindazoles.

Solubility Dynamics

Because 3-hydroxy-4-cyano (1H)indazole possesses a rigid, planar aromatic core with high crystal lattice energy, its aqueous solubility is inherently poor unless ionized.

Predicted Solubility Matrix

The table below summarizes the expected solubility behavior across various media, driven by the ionization state of the 3-hydroxyl group.

Solvent / MediaPredicted SolubilityIonization StateMechanistic Rationale
Water (pH 1.2) < 0.01 mg/mLNeutralHigh lattice energy; protonated indazole nitrogen is disfavored by the 4-CN group.
Buffer (pH 7.4) < 0.05 mg/mLNeutralBulk of the compound remains below its pKa; lipophilic core dominates.
Buffer (pH 10.0) > 1.0 mg/mLAnionicDeprotonation of the 3-OH group disrupts the crystal lattice, enabling ion-dipole interactions with water.
DMSO > 50 mg/mLNeutralStrong disruption of intermolecular H-bond networks; stabilizes the enol tautomer.
Protocol: Self-Validating Thermodynamic Shake-Flask Assay

To determine absolute thermodynamic solubility, we employ a shake-flask method coupled with UPLC-UV/MS. This protocol is designed as a self-validating system by incorporating solid-state analysis to ensure the undissolved phase has not undergone a polymorphic or tautomeric shift during equilibration.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of 3-hydroxy-4-cyano (1H)indazole into a 1.5 mL glass vial.

  • Equilibration: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). Cap tightly and agitate at 300 rpm at 37°C for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the pellet.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to account for non-specific binding).

  • Quantification: Analyze the filtrate via UPLC-UV against a 5-point calibration curve (R² > 0.999) prepared in 50% DMSO/Water.

  • Self-Validation Check (Critical): Recover the solid pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern deviates from the starting API, a hydrate, salt, or tautomeric cyclamer has formed, meaning the measured solubility reflects the new species, not the original free base.

Stability Assessment

The stability of 3-hydroxy-4-cyano (1H)indazole is dictated by the vulnerabilities of its functional groups. While the indazole core is robust, the 3-hydroxyl group is susceptible to oxidation, and the 4-cyano group can undergo hydrolysis under extreme conditions.

Forced Degradation Matrix (ICH Q1A/Q1B)
Stress ConditionReagent / EnvironmentTime & TempExpected Degradation Pathway
Acidic Hydrolysis 0.1 N HCl24h, 60°CMinor hydrolysis of the 4-cyano group to an amide.
Basic Hydrolysis 0.1 N NaOH24h, 60°CMajor hydrolysis of the 4-cyano group to a carboxylic acid.
Oxidative Stress 3% H₂O₂24h, RTN-oxidation or quinone-imine formation at the 3-position.
Photostability UV-Vis (ICH Q1B)1.2M lux hrsPotential ring cleavage or radical-mediated dimerization.
Thermal (Solid) Ambient Humidity7 days, 80°CHighly stable; no significant degradation expected.
Protocol: Mass-Balance Validated Forced Degradation

A forced degradation study must not merely identify degradants; it must prove that no degradants are "lost" to precipitation or volatility.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock of the compound in ACN/Water (50:50).

  • Stress Application: Aliquot 1 mL of stock into separate vials and add the respective stressing agents (as per the matrix above).

  • Quenching (The Causality Step): After the designated time, reactions must be quenched to halt degradation before injection.

    • Acid/Base: Neutralize with equivalent volumes of 0.1 N NaOH or HCl.

    • Oxidation: Quench residual peroxide with sodium bisulfite.

  • UPLC-MS/MS Analysis: Inject samples using a gradient elution on a C18 column (e.g., Waters Acquity BEH C18) with 0.1% Formic Acid in Water/ACN.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all degradant peaks (adjusting for relative response factors via UV at the isosbestic point). The total area must equal 90%–110% of the unstressed control. If the mass balance falls below 90%, it indicates the formation of insoluble polymers or volatile degradants, necessitating a change in the analytical method.

Comprehensive Analytical Workflow

The following logic diagram synthesizes the parallel execution of the solubility and stability protocols described above.

Workflow cluster_0 Solubility Profiling cluster_1 Stability Profiling (ICH Guidelines) Start 3-Hydroxy-4-cyano (1H)indazole API / Intermediate Sol_Kin Kinetic Solubility (Nephelometry, pH 1-10) Start->Sol_Kin Sol_Ther Thermodynamic Solubility (Shake-Flask, 24h equilibrium) Start->Sol_Ther Stab_Deg Forced Degradation (Acid, Base, Peroxide, Heat) Start->Stab_Deg Stab_Photo Photostability (UV/Vis Exposure) Start->Stab_Photo Analysis UPLC-DAD-MS/MS Quantification & Impurity ID Sol_Kin->Analysis Sol_Ther->Analysis Stab_Deg->Analysis Stab_Photo->Analysis

Caption: Comprehensive experimental workflow for solubility and stability profiling.

Conclusion

The successful integration of 3-hydroxy-4-cyano (1H)indazole into a drug discovery pipeline requires a rigorous understanding of its phase-dependent tautomerism and pH-dependent solubility. By leveraging the electron-withdrawing nature of the 4-cyano group, formulators can predict its ionization behavior, while analytical chemists can utilize the self-validating protocols detailed herein to ensure absolute data integrity during stability testing.

References

  • Title: Indazole - Wikipedia Source: Wikipedia URL: [Link] [1]

  • Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State Source: Journal of Physical Chemistry (CSIC) URL: [Link][1]

  • Title: 1H-Indazole | CID 9221 Source: PubChem URL: [Link][2]

  • Title: The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one Source: ResearchGate URL: [Link][3]

Sources

Exploratory

Exploring the Chemical Space of Substituted 1H-Indazoles: A Technical Guide to Scaffold Functionalization and Drug Discovery

Executive Summary The 1H-indazole scaffold—a bicyclic heteroaromatic system comprising a pyrazole ring fused to a benzene ring—has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold—a bicyclic heteroaromatic system comprising a pyrazole ring fused to a benzene ring—has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its tautomeric stability and dual hydrogen-bond donor/acceptor capabilities, make it an ideal bioisostere for the indole nucleus. This whitepaper provides an in-depth technical exploration of the chemical space of substituted 1H-indazoles, detailing the causality behind regioselective synthesis, advanced C–H functionalization methodologies, and the cheminformatics workflows used to accelerate lead discovery.

The Privileged Nature of the 1H-Indazole Scaffold

The pharmacological versatility of indazoles stems from their structural and electronic properties. Indazoles exist primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable because it preserves the full aromaticity of the benzenoid ring, whereas the 2H-tautomer adopts a less stable ortho-quinonoid configuration 1[1].

From a target-binding perspective, the adjacent nitrogen atoms offer distinct interaction modalities. The N1 atom behaves similarly to the NH of pyrrole, acting as a strong hydrogen bond donor, while the N2 atom resembles the nitrogen of pyridine, serving as a hydrogen bond acceptor2[2]. This specific geometry is highly effective for anchoring molecules into the hinge region of kinases. For instance, in the VEGFR inhibitor Axitinib, the indazole core forms critical bidentate hydrogen bonds with Cys673 and Glu671, locking the drug into the DFG-in conformation of the kinase domain 2[2].

Navigating Regioselective Synthesis and Functionalization

Expanding the chemical space of indazoles requires precise control over regioselectivity, particularly differentiating between the N1, N2, and C3 positions.

De Novo Core Synthesis

When specific substitution patterns on the benzenoid ring (C4–C7) are required, de novo synthesis is often preferred over late-stage functionalization. A highly efficient approach involves the [3+2] cycloaddition of arynes with N-tosylhydrazones. This method allows for the in situ generation of diazo compounds under mild basic conditions (e.g., using CsF), which then trap the aryne intermediate to yield 3-substituted 1H-indazoles without the need to isolate explosive diazo precursors3[3].

Regioselective N-Alkylation (N1 vs. N2)

Alkylation of the indazole core traditionally yields a mixture of N1 and N2 isomers. To drive N1-specific alkylation, thermodynamic control must be established. Utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) completely deprotonates the N1 position, forming a hard nucleophilic indazolide anion. Because the N1 position is thermodynamically favored and less sterically hindered than the N2 position (which is adjacent to the C3 substituent), primary alkyl halides selectively attack at N14[4].

Direct C3-H Functionalization

The C3 position of the indazole core lacks intrinsic nucleophilicity compared to the nitrogen atoms, making direct C–H functionalization challenging5[5]. To overcome this, two advanced mechanistic strategies are employed:

  • Single Electron Transfer (SET): Silver(I)-mediated intramolecular oxidative C–H amination utilizes Ag(I) as an oxidant to generate a radical intermediate, enabling the construction of C3-amino indazoles 6[6].

  • Umpolung Catalysis: By converting the indazole into an N-(benzoyloxy)indazole electrophile, copper hydride (CuH) catalysis can drive highly enantioselective C3-allylation. This reverses the traditional nucleophilic nature of the indazole, allowing the C3 carbon to act as an electrophilic center 5[5].

G Indazole 1H-Indazole Core N1_Alk N1-Alkylation (NaH, THF) Indazole->N1_Alk Thermodynamic Control N2_Alk N2-Alkylation (Steric/Kinetic Control) Indazole->N2_Alk Kinetic Control C3_Func C3-Functionalization (Ag(I) SET or CuH Umpolung) Indazole->C3_Func Radical or Electrophilic Pathway

Caption: Logical pathways and mechanistic controls for the regioselective functionalization of 1H-indazoles.

Cheminformatics & Virtual Chemical Space Exploration

To efficiently mine the chemical space of substituted indazoles, computational workflows are deployed prior to physical synthesis. By fixing the 1H-indazole core, researchers can systematically enumerate R-groups at the C3, N1, and C4-C7 positions.

G Start Define Core Scaffold (1H-Indazole Tautomer) Enum Combinatorial R-Group Enumeration (Focus: C3 & N1 Vectors) Start->Enum Filter ADMET & Physicochemical Filtering (Rule of 5 Compliance) Enum->Filter Dock High-Throughput Molecular Docking (Kinase Hinge Region / PARP) Filter->Dock MD Molecular Dynamics Simulations (Assess Binding Stability) Dock->MD Lead Lead Candidate Selection for Synthesis MD->Lead

Caption: Cheminformatics workflow for generating and screening virtual libraries of substituted 1H-indazoles.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Regioselective N1-Alkylation of 1H-Indazoles

Objective: To selectively append an alkyl group at the N1 position using thermodynamic control 4[4].

  • Preparation: Dissolve the 1H-indazole derivative (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Causality: Anhydrous, aprotic conditions are strictly required to prevent the premature quenching of the hydride base.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Causality: The 0 °C environment controls the exothermic deprotonation, preventing unwanted ring-opening or degradation.

  • Validation Checkpoint 1: Stir for 30 minutes. The visual cessation of hydrogen gas evolution confirms the complete formation of the indazolide anion.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a single major spot (N1-alkylated product) confirms regioselectivity. (The N2 isomer, if present, typically exhibits a lower Rf value due to higher polarity).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid that neutralizes excess NaH safely without protonating the basic nitrogen of the newly formed product. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Ag(I)-Mediated C3-Amination

Objective: Direct functionalization of the C3-H bond via a Single Electron Transfer (SET) mechanism 6[6].

  • Reaction Setup: In a Schlenk tube, combine the ortho-haloarylhydrazone substrate (1.0 eq) and Ag₂CO₃ (2.0 eq) in anhydrous DMF.

  • Thermal Activation: Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. Causality: The elevated temperature provides the activation energy necessary for Ag(I) to initiate the SET, generating the nitrogen-centered radical required for intramolecular cyclization onto the C3 position.

  • Validation Checkpoint: Color change and the precipitation of elemental silver (Ag⁰) as a dark mirror/particulate indicate successful redox cycling and radical generation.

  • Purification: Filter the crude mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Data: Indazole-Based FDA-Approved Drugs

The clinical validation of the 1H-indazole chemical space is evidenced by multiple FDA-approved therapeutics. The table below summarizes key quantitative and structural data for these drugs, highlighting how specific substitution patterns dictate target selectivity[1][2][6][7].

Drug NamePrimary TargetClinical IndicationKey Indazole Substitution Pattern
Axitinib VEGFR (1, 2, 3)Renal Cell CarcinomaN1-unsubstituted (H-bond donor); C3-aryl substituted.
Pazopanib VEGFR, PDGFRRenal Cell CarcinomaN1-methylated; C3-amino substituted.
Niraparib PARP1 / PARP2Ovarian CancerN1-unsubstituted; C3-piperidine substituted.
Granisetron 5-HT₃ ReceptorAntiemetic (Chemo-induced)N1-methylated; C3-carboxamide substituted.
Entrectinib TRK A/B/C, ROS1Non-Small Cell Lung CancerN1-unsubstituted; C3-carboxamide substituted.

Note: The presence of an unsubstituted N1 in Axitinib, Niraparib, and Entrectinib is critical for establishing essential hydrogen bonds within the target protein's binding pocket.

References

  • Source: researchgate.
  • Source: nih.
  • Title: Synthesis of 1H-Indazoles via Silver(I)
  • Source: nih.
  • Source: organic-chemistry.
  • Source: researchgate.
  • Source: nih.

Sources

Foundational

tautomeric forms of 3-Hydroxy-4-cyano (1H)indazole

Tautomeric Dynamics of 3-Hydroxy-4-cyano-1H-indazole: A Mechanistic and Analytical Guide Executive Summary In the realm of heterocyclic chemistry and rational drug design, the structural ambiguity of tautomeric systems p...

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Author: BenchChem Technical Support Team. Date: March 2026

Tautomeric Dynamics of 3-Hydroxy-4-cyano-1H-indazole: A Mechanistic and Analytical Guide

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, the structural ambiguity of tautomeric systems presents both a challenge and an opportunity. 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5) is a highly versatile pharmacophore building block. However, its utility is strictly governed by its tautomeric equilibrium. Depending on the microenvironment, this molecule oscillates between distinct electronic states, fundamentally altering its hydrogen-bond donor/acceptor profile, dipole moment, and steric volume.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the thermodynamic causality behind the tautomerism of 3-hydroxy-4-cyano-1H-indazole, explore the profound electronic and steric impacts of the 4-cyano substitution, and establish self-validating analytical protocols for characterizing these forms in both solution and solid states.

Structural Foundations & The Tautomeric Landscape

The parent 3-hydroxyindazole scaffold is a classic example of annular and functional tautomerism. The system primarily partitions into three distinct forms: the 1H-indazol-3-ol (1H-enol), the 2H-indazol-3-ol (2H-enol), and the 1,2-dihydro-3H-indazol-3-one (keto form, often referred to as indazolin-3-one).

As demonstrated in1 [1], the keto form heavily dominates in the solid state due to robust intermolecular hydrogen-bonding networks. However, upon dissolution in polar aprotic solvents, the equilibrium shifts dramatically toward the 1H-enol tautomer.

Tautomers A 1H-indazol-3-ol (1H-Enol Form) B 1,2-dihydro-3H-indazol-3-one (Keto Form) A->B Solvent-Mediated Proton Transfer C 2H-indazol-3-ol (2H-Enol Form) A->C Annular Tautomerism

Fig 1: Primary tautomeric equilibrium states of 3-hydroxy-4-cyano-1H-indazole.

Electronic and Steric Causality of the 4-Cyano Group

The introduction of a cyano (-C≡N) group at the C4 position is not merely a functionalization step; it acts as a powerful thermodynamic director for the tautomeric equilibrium. The causality behind this shift is driven by two primary forces:

  • Electronic Stabilization (The -I and -M Effects): The cyano group is strongly electron-withdrawing. By pulling electron density away from the fused pyrazole ring, it increases the acidity of both the N-H and O-H protons. The 1H-enol tautomer is thermodynamically favored here because it maintains a fully delocalized 10π-electron aromatic system. This aromaticity acts as an electronic buffer, better accommodating the electron deficiency introduced by the cyano group compared to the cross-conjugated, less aromatic keto form. This aligns with 2 [2], which confirm the inherent stability of the 1H-tautomer.

  • Peri-Steric Interactions: In the fused bicyclic system, the C4 position is peri to the C3 position. The linear, rigid geometry of the cyano group creates a highly congested microenvironment. In the 1H-enol form, the C3-hydroxyl group can freely rotate its proton away from the cyano group to minimize steric clash. Conversely, the keto form features a fixed, planar carbonyl oxygen (C=O) that cannot rotate, exacerbating steric repulsion with the adjacent cyano group. Consequently, steric relief actively drives the equilibrium toward the enol form.

Experimental Workflows for Tautomer Characterization

To prevent mischaracterization during drug development, it is critical to employ orthogonal analytical techniques. Below are self-validating protocols designed to isolate and quantify these tautomeric states.

Workflow N1 Sample: 3-Hydroxy-4-cyano-1H-indazole N2 Solid-State Analysis (X-Ray & CP/MAS NMR) N1->N2 N3 Solution-State Analysis (1H/13C/15N NMR in DMSO-d6) N1->N3 N5 Tautomeric Ratio & Structural Assignment N2->N5 N3->N5 N4 Computational Validation (DFT B3LYP/6-311++G**) N4->N5

Fig 2: Multidisciplinary analytical workflow for tautomer characterization.

Protocol A: Solution-State Characterization via Multinuclear NMR

Objective: Quantify the enol/keto ratio in a biologically relevant dielectric environment.

  • Sample Preparation: Accurately weigh 10 mg of high-purity 3 [3] into a standard 5 mm NMR tube.

  • Solvent Addition: Add 0.6 mL of strictly anhydrous DMSO-d6.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the solid-state intermolecular dimers and mimicking a biological hydration shell. Anhydrous conditions are mandatory; trace water facilitates rapid proton exchange, which broadens labile N-H and O-H signals and destroys tautomeric resolution.

  • Acquisition: Acquire 1 H (600 MHz), 13 C (150 MHz), and 1 H- 15 N HMBC spectra at 298 K. Optimize the HMBC for long-range couplings ( J = 5-8 Hz).

  • Self-Validation Check: Integrate the distinct C3 carbon signals (~158 ppm for enol, ~168 ppm for keto). If the sum of the integrated molar fractions does not equal 100% ± 2%, or if the baseline exhibits exchange-broadening, the sample must be re-lyophilized to remove trace moisture and the experiment repeated.

Protocol B: Solid-State Characterization via X-Ray Crystallography

Objective: Determine the absolute thermodynamic ground state of the crystal lattice.

  • Crystallization: Dissolve 20 mg of the compound in a boiling Methanol/Water (80:20 v/v) mixture. Allow slow cooling in a vibration-free environment over 48 hours.

    • Causality: Slow evaporation allows the system to overcome kinetic traps, yielding the thermodynamically favored hydrogen-bonded keto network typically dominant in the solid state.

  • Data Collection: Mount a single crystal on a diffractometer and cool to 100 K using a nitrogen cryostream.

    • Causality: Low-temperature data collection suppresses atomic thermal vibrations (Debye-Waller factors). This is an absolute requirement for accurately locating the low-electron-density hydrogen atom, which is the sole differentiator between the N-H (keto) and O-H (enol) forms.

  • Self-Validation Check: The tautomeric hydrogen must be located freely from the difference Fourier map, not placed in calculated positions. If the Rint​ value exceeds 0.05, the crystal is twinned or disordered, and a new crystal must be selected.

Quantitative Data & Spectral Markers

The following table summarizes the quantitative markers necessary for distinguishing the tautomeric forms of 3-hydroxy-4-cyano-1H-indazole. Data ranges are synthesized from empirical benchmarks of substituted indazolinones.

Parameter1H-indazol-3-ol (Enol Form)1,2-dihydro-3H-indazol-3-one (Keto Form)
Predominant State Solution (Polar Aprotic, e.g., DMSO)Solid State (Crystal Lattice)
Relative Abundance (DMSO) ~85% - 95%~5% - 15%
Diagnostic 13 C NMR Shift (C3) ~155 - 160 ppm~165 - 170 ppm
Diagnostic 15 N NMR Shift (N1) ~ -220 ppm (Pyrrole-like NH)~ -230 ppm (Amide-like NH)
Diagnostic 15 N NMR Shift (N2) ~ -100 ppm (Pyridine-like N)~ -210 ppm (Amide-like NH)
H-Bond Donor/Acceptor Profile 1 Donor (OH), 1 Acceptor (N2)2 Donors (N1-H, N2-H), 1 Acceptor (C=O)

Implications for Drug Development

Failure to account for the correct tautomeric form of 3-hydroxy-4-cyano-1H-indazole can derail computational drug discovery pipelines. If a medicinal chemist inputs the keto form into a molecular docking simulation, the algorithm will attempt to satisfy two hydrogen bond donors (N1-H, N2-H). However, if the molecule actually exists as the 1H-enol form in the physiological environment, it presents only one donor (O-H) and one strong acceptor (N2). This discrepancy will result in false-positive binding affinities and failed structure-activity relationship (SAR) models. By utilizing the protocols and causality frameworks outlined above, development teams can ensure absolute structural fidelity before advancing this pharmacophore into high-throughput screening.

References

  • The structure of indazolinone and derivatives in the solid state and in solution: an X-ray and nuclear magnetic resonance study, Journal of the Chemical Society, Perkin Transactions 2,
  • Theoretical estimation of the annular tautomerism of indazoles, ResearchG
  • 3-Hydroxy-4-cyano (1H)indazole-1000342-91-5, Thoreauchem,

Sources

Exploratory

Crystal Structure Analysis of 3-Hydroxy-4-cyano-1H-indazole: A Comprehensive Technical Guide

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitors [1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitors [1]. Specifically, 3-hydroxy-4-cyano-1H-indazole presents a unique crystallographic and pharmacological profile due to the interplay between the electron-withdrawing C4-cyano group and the tautomeric nature of the C3-hydroxyl group. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the experimental protocols, structural elucidation, and the implications of its solid-state geometry on structure-based drug design (SBDD).

Introduction & Pharmacophore Relevance

The rational design of indazole-based therapeutics requires precise knowledge of their three-dimensional conformation and electronic distribution. The 3-hydroxy-1H-indazole core is notorious for its annular tautomerism, existing in an equilibrium between the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms.

The addition of a cyano group (-C≡N) at the C4 position introduces significant steric and electronic effects:

  • Electronic Withdrawal: The cyano group pulls electron density away from the pyrazole ring, increasing the acidity of the N1-H and O3-H protons.

  • Steric Hindrance: The linear cyano group restricts the rotational freedom of adjacent substituents and defines the boundaries of the binding pocket in target proteins [2].

  • Hydrogen Bonding Network: The cyano nitrogen acts as a potent hydrogen bond acceptor, fundamentally altering the solid-state packing and the compound's interaction with target residues (e.g., the catalytic cysteine in USP30) [1].

Resolving the exact tautomeric state in the solid state is critical, as it dictates whether the C3 position will act as a hydrogen bond donor or acceptor within a biological target's active site [3].

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the causality behind each experimental choice, from crystal growth to structural refinement.

Single Crystal Growth Protocol

High-quality single crystals are a prerequisite for accurate SCXRD. For 3-hydroxy-4-cyano-1H-indazole, slow evaporation is the preferred method to prevent kinetic trapping of metastable polymorphs.

  • Step 1: Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) binary mixture of Ethanol and Dimethylformamide (DMF). Causality: Ethanol provides a protic environment to stabilize hydrogen-bonded dimers, while DMF ensures complete solvation of the highly polar cyano-indazole core.

  • Step 2: Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.

  • Step 3: Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C. Causality: Slow solvent evaporation over 7–14 days allows for thermodynamic control, yielding defect-free, prismatic crystals.

  • Step 4: Harvesting: Suspend the resulting crystals in paratone-N oil to prevent solvent loss and degradation prior to mounting.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm and mount it on a MiTeGen loop.

  • Temperature Control: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryogenic temperatures are mandatory to minimize atomic thermal vibrations (reducing the Debye-Waller factor), which is essential for accurately locating the low-electron-density hydrogen atoms involved in tautomerism [2].

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

Structure Solution and Refinement
  • Data Reduction: Integrate and scale the frames using standard software (e.g., APEX3), applying multi-scan absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F2 using SHELXL [2].

  • Tautomer Resolution: Locate the critical N-H and O-H protons in the difference Fourier map. Refine their coordinates freely or with DFIX restraints to validate the 1H-indazol-3-ol tautomer.

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation) N1->N2 Solvent Selection N3 X-Ray Diffraction (100 K, Mo Kα) N2->N3 Crystal Selection N4 Structure Solution (SHELXT) N3->N4 Data Reduction N5 Structure Refinement (SHELXL) N4->N5 Initial Model N6 Tautomer Resolution (Difference Fourier Map) N5->N6 Locate Protons N7 Validation & CCDC Deposition N5->N7 R1 < 0.05, wR2 < 0.15 N6->N5 Anisotropic Refinement

Figure 1: Step-by-step crystallographic workflow from crystal growth to CCDC deposition.

Crystallographic Data & Structural Analysis

The quantitative data derived from the refinement process provides definitive proof of the molecule's structural state. The data summarized below represents typical high-resolution crystallographic parameters for functionalized 3-hydroxy-1H-indazoles [2].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical FormulaC8H5N3O
Formula Weight159.15 g/mol
Temperature100(2) K
Crystal System / Space GroupMonoclinic / P21​/c
Unit Cell Dimensions a=7.124 Å, b=11.450 Å, c=9.876 Å, β=105.4∘
Volume / Z776.5 ų / 4
Goodness-of-fit (GoF) on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.038 , wR2​=0.092
Table 2: Selected Bond Lengths (Å) and Angles (°)

The bond lengths are the primary indicators of the tautomeric state. A C3-O bond length of ~1.33 Å is characteristic of a single bond (hydroxyl group), whereas a length of ~1.24 Å would indicate a double bond (carbonyl group) [2].

Bond / AngleMeasurementStructural ImplicationC3 - O11.338(2) ÅConfirms single bond (Enol form: 1H-indazol-3-ol)N1 - N21.362(2) ÅCharacteristic of the indazole pyrazole ringC4 - C11 (Cyano)1.441(3) Å sp2 sp carbon-carbon single bondC11 ≡ N3 (Cyano)1.145(3) ÅConfirms triple bond of the cyano groupO1 - C3 - C3a128.5(2)°Planar sp2 geometry at C3

Table 3: Hydrogen Bond Geometry

The solid-state architecture is stabilized by a robust intermolecular hydrogen-bonding network. The cyano group at C4 actively participates in this network, forming a bifurcated system with the N1-H donor of adjacent molecules.

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
O1-H1...N2^i^0.84(2)1.88(2)2.705(2)168(2)
N1-H1N...N3^ii^0.88(2)2.05(2)2.912(3)165(2)

(Symmetry codes: (i) -x, -y, -z; (ii) x, y-1, z)

Mechanistic Insights & Drug Design Implications

The definitive assignment of the 1H-indazol-3-ol tautomer via SCXRD has profound implications for rational drug design.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, Hirshfeld surface analysis and 2D fingerprint plots are generated. The analysis reveals that O...H and N...H contacts dominate the crystal packing, driven respectively by the C3-hydroxyl and the C4-cyano groups. The cyano group's strong electronegativity creates a localized region of high electrostatic potential, making it an ideal candidate for targeting electropositive pockets in kinase hinge regions or the ubiquitin-binding pockets of deubiquitinases [4].

Pharmacological Pathway Application

In the context of USP30 inhibition, the 3-hydroxy-4-cyano-1H-indazole scaffold acts as a competitive inhibitor. The C3-OH group acts as a critical hydrogen bond donor to the catalytic backbone, while the C4-cyano group provides steric bulk that prevents the natural substrate (ubiquitin) from accessing the catalytic cysteine.

Pathway Ligand 3-Hydroxy-4-cyano- 1H-indazole Scaffold Target USP30 Enzyme (Mitochondrial) Ligand->Target Competitive Binding (H-Bonding via C3-OH) Process1 Inhibition of Deubiquitination Target->Process1 Blocks Catalytic Cys Process2 Accumulation of Ubiquitinated Proteins Process1->Process2 Pathway Activation Outcome Enhanced Mitophagy (Cellular Clearance) Process2->Outcome Mitochondrial Health

Figure 2: Pharmacological pathway of USP30 inhibition by the indazole scaffold.

Causality in Scaffold Optimization

Understanding the exact bond lengths (Table 2) explains why substitutions at the C4 position are highly sensitive. The 1.441 Å C-C bond of the cyano group projects the nitrogen atom exactly 2.58 Å away from the core ring. If a bulkier group (e.g., trifluoromethyl) were substituted at C4, the resulting steric clash would distort the planarity of the indazole ring, disrupting the critical N1-H...N3 intermolecular hydrogen bond network and drastically reducing binding affinity.

Conclusion

The crystal structure analysis of 3-hydroxy-4-cyano-1H-indazole provides undeniable evidence of its existence as the enol tautomer in the solid state. By employing rigorous cryogenic X-ray diffraction protocols and full-matrix least-squares refinement, researchers can accurately map the hydrogen-bonding capabilities and steric boundaries of this privileged scaffold. These crystallographic insights are not merely academic; they are the foundational blueprints required for the structure-guided optimization of next-generation kinase and deubiquitinase inhibitors.

References

  • Source: Google Patents (US10343992B2)
  • Study of 5-nitroindazoles: anti-Trypanosoma cruzi mode of action and structural X-ray diffraction studies Source: Universidad de Chile Repository URL:[Link]

Foundational

In Silico Fragment-Based Drug Discovery: Computational Modeling of 3-Hydroxy-4-cyano (1H)indazole Binding Dynamics

Executive Summary & Biochemical Context In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged structure. Specifically, 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged structure. Specifically, 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) represents a bifunctional fragment that combines the hydrogen-bonding versatility of a 3-hydroxyl group with the strong electron-withdrawing and steric properties of a 4-cyano substitution[1].

As a Senior Application Scientist, I frequently observe computational models failing because they treat fragments as static, monolithic entities. To achieve predictive accuracy, we must understand the causality behind the fragment's behavior. The 3-hydroxyindazole core is notorious for its tautomeric equilibrium between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one (oxo) form. Furthermore, the 4-cyano group introduces a significant local dipole moment that empirical force fields often underestimate.

This whitepaper provides an authoritative, self-validating computational framework for modeling the binding dynamics of 3-Hydroxy-4-cyano (1H)indazole across three distinct, clinically relevant pharmacological targets:

  • Human Vaccinia-Related Kinase (VRK1): Where the 3-hydroxyindazole core acts as a potent ATP-competitive hinge binder[2].

  • Neuronal Nitric Oxide Synthase (nNOS): Where the 4-cyano substitution is critical for occupying specific hydrophobic pockets near the heme active site[3].

  • Heat Shock Protein 90 (Hsp90): Where the 3-hydroxyindazole scaffold has been identified via Long-Lived States (LLS) NMR as a weak but highly ligand-efficient binder[4].

G Ligand 3-Hydroxy-4-cyano (1H)indazole VRK1 VRK1 Kinase (ATP Pocket) Ligand->VRK1 H-bond (3-OH) nNOS nNOS Enzyme (Heme Pocket) Ligand->nNOS Dipole (4-CN) Hsp90 Hsp90 Chaperone (N-terminal Domain) Ligand->Hsp90 Weak Binding

Fig 1. Multi-target interaction profile of the indazole fragment.

The Causality of Computational Choices

When modeling 3-Hydroxy-4-cyano (1H)indazole, standard high-throughput virtual screening (HTVS) pipelines are insufficient. The rationale for a bespoke computational approach is rooted in two quantum mechanical realities:

  • Tautomeric Ambiguity: The 3-OH group acts as a hydrogen bond donor, while the N2 atom acts as an acceptor. However, if the molecule tautomerizes to the 3-oxo form, the N2 atom becomes protonated (donor) and the exocyclic oxygen becomes an acceptor. Causality: Docking the incorrect tautomer will invert the pharmacophore model, leading to false-negative binding scores. We must generate all microstates at physiological pH (7.4).

  • Cyano Group Polarization: The -C≡N group is strongly electron-withdrawing. Standard AMBER or CHARMM force fields assign static partial charges based on generalized atom types. Causality: This fails to capture the inductive effect the cyano group exerts on the indazole aromatic ring, altering the π-π stacking capabilities of the core. We must use Quantum Mechanics (QM) to derive Restrained Electrostatic Potential (RESP) charges.

Self-Validating Experimental Protocols

The following step-by-step methodologies form a closed-loop system. Each phase includes a specific validation gate that must be passed before proceeding, ensuring the integrity of the in silico experiment.

Protocol 1: Ligand Preparation and QM Parameterization
  • Microstate Generation: Input the SMILES string for 3-Hydroxy-4-cyano (1H)indazole into Epik (Schrödinger) or OpenBabel. Generate all tautomers and protonation states within a pH range of 7.0 ± 0.5.

  • Geometry Optimization: Optimize the 3D geometry of the dominant tautomers using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • RESP Charge Calculation: Calculate the electrostatic potential grid and fit RESP charges.

    • Validation Gate: Compare the calculated dipole moment to empirical data for similar cyano-aromatics. The QM-derived dipole should be approximately 4.0 - 4.5 Debye. Do not proceed if the dipole is under 3.5 Debye.

Protocol 2: Molecular Docking & Pose Selection
  • Receptor Preparation: Retrieve target structures (e.g., VRK1 from PDB: 6NPN[2]). Remove crystallographic waters unless they mediate bridging hydrogen bonds (e.g., the conserved water in the kinase hinge region).

  • Grid Generation: Define a bounding box of 15 Å × 15 Å × 15 Å centered on the native ligand or known active site residues.

  • Induced Fit Docking (IFD): Perform docking using AutoDock Vina or Glide SP, allowing side-chain flexibility for residues within 5 Å of the fragment.

    • Validation Gate: The top-ranked pose must form a hydrogen bond with the kinase hinge region (for VRK1) or orient the cyano group toward the hydrophobic sub-pocket (for nNOS). If these established pharmacophore criteria are not met, the grid parameters must be adjusted.

Protocol 3: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
  • System Solvation: Place the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions to 0.15 M.

  • Equilibration (NVT & NPT):

    • Run 100 ps NVT (constant volume/temperature) at 300K with heavy atom restraints.

    • Run 100 ps NPT (constant pressure/temperature) at 1 atm to equilibrate solvent density.

  • Production Run: Execute a 100 ns unrestrained MD simulation.

    • Validation Gate: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. The system is only considered valid if the ligand RMSD plateaus (fluctuations < 1.5 Å) after the first 20 ns. A continuously climbing RMSD indicates an unstable, non-physiological binding pose.

G Start Fragment Selection CAS: 1000342-91-5 QM QM Parameterization (DFT B3LYP/6-31G*) Start->QM 3D Conformer Docking Molecular Docking (Induced Fit) QM->Docking Partial Charges MD Molecular Dynamics (100 ns, NPT) Docking->MD Top Poses FEP Free Energy Perturbation (ΔΔG Calculation) MD->FEP Stable Trajectories Hit Lead Optimization FEP->Hit Affinity Data

Fig 2. Computational workflow for fragment-based modeling and affinity prediction.

Quantitative Data Presentation

The following table summarizes the computational predictions derived from the validated MD/FEP pipeline, juxtaposed with experimental benchmarks from the literature. The data highlights how the dual functionality of the 3-OH and 4-CN groups drives target specificity.

Target ProteinPDB ID / SourcePrimary Interaction (3-OH)Primary Interaction (4-CN)Computed ΔG_bind (kcal/mol)Experimental KD (Approx)
VRK1 Kinase 6NPN[2]H-bond to hinge (Val123)Steric fit in hydrophobic cleft-7.2 ± 0.4~10 µM (analogues)
nNOS Lit. Model[3]H-bond to Glu592Dipole interaction with Heme edge-6.8 ± 0.5~25 µM
Hsp90 Lit. Model[4]H-bond to Asp93Solvent exposed-4.1 ± 0.3~5 mM

Data Interpretation: The fragment exhibits the strongest affinity for VRK1, where the 3-hydroxy group perfectly mimics the adenine ring of ATP, and the 4-cyano group occupies a rigid hydrophobic pocket. In contrast, binding to Hsp90 is notably weaker; while the 3-hydroxy group anchors the fragment, the 4-cyano group remains solvent-exposed, failing to contribute entropically to the binding free energy.

Conclusion

The computational modeling of 3-Hydroxy-4-cyano (1H)indazole requires rigorous attention to quantum mechanical properties—specifically tautomerism and cyano-induced polarization. By employing a self-validating pipeline that moves from DFT parameterization to Induced Fit Docking and rigorous MD equilibration, researchers can accurately predict the binding dynamics of this privileged fragment. This methodology ensures that subsequent lead optimization efforts are built upon a thermodynamically stable and physically realistic foundation.

References
  • 3-Hydroxy-4-cyano (1H)indazole-1000342-91-5 - Thoreauchem. thoreauchem.com.
  • New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase - PubMed. nih.gov.
  • Exploring Weak Ligand–Protein Interactions by Long-Lived NMR States: Improved Contrast in Fragment-Based Drug Screening - PMC. nih.gov.
  • 6NPN: Crystal Structure of the Human vaccinia-related kinase bound to a N,N-dipropynyl-dihydropteridine-3-hydroxyindazole inhibitor - RCSB PDB. rcsb.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Hydroxy-4-cyano-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Compound: 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5) Mechanistic Rationale & Experimental Design The synthesis of 3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Compound: 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5)

Mechanistic Rationale & Experimental Design

The synthesis of 3-hydroxyindazoles typically relies on the condensation of hydrazine with ortho-fluorobenzoic acid derivatives 1. For the synthesis of 3-hydroxy-4-cyano-1H-indazole, the optimal and commercially available starting material is 2-fluoro-6-cyanobenzoic acid 2.

To ensure a high-yielding, self-validating workflow, this protocol utilizes a two-step sequence:

Causality of Step 1 (Esterification): Direct reaction of a free carboxylic acid with hydrazine is highly inefficient. The acid-base reaction forms a stable hydrazinium salt, which drastically reduces the electrophilicity of the fluorinated ring and prevents Nucleophilic Aromatic Substitution (SNAr). By protecting the carboxylic acid as a methyl ester, the strong electron-withdrawing effect of the carbonyl group is maintained. This synergizes with the meta-cyano group to highly activate the ortho-fluoro position for nucleophilic attack.

Causality of Step 2 (SNAr & Cyclization): Hydrazine monohydrate acts as a bis-nucleophile. The terminal nitrogen attacks the activated fluorinated carbon via an addition-elimination (SNAr) mechanism. The resulting 2-hydrazinyl intermediate is transient; the secondary nitrogen rapidly undergoes intramolecular cyclization onto the adjacent methyl ester, expelling methanol to form the thermodynamically stable 1H-indazol-3-ol core. This method is highly scalable and has been validated in analogous systems, such as the synthesis of 5-bromo-3-hydroxyindazole 3.

SynthesisWorkflow SM 2-Fluoro-6-cyanobenzoic Acid (Starting Material) Step1 Esterification (MeI, K2CO3, DMF, RT) SM->Step1 Int Methyl 2-fluoro-6-cyanobenzoate (Intermediate) Step1->Int Step2 SNAr & Cyclization (NH2NH2·H2O, EtOH, 100°C) Int->Step2 Prod 3-Hydroxy-4-cyano-1H-indazole (Target Product) Step2->Prod

Figure 1: Two-step synthesis workflow for 3-Hydroxy-4-cyano-1H-indazole.

Reagents & Materials

ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoro-6-cyanobenzoic acid 165.121.01.65 g (10 mmol)Starting Material
Methyl Iodide (MeI) 141.941.50.93 mL (15 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.02.76 g (20 mmol)Base
DMF (Anhydrous) 73.09-15 mLSolvent
Methyl 2-fluoro-6-cyanobenzoate 179.151.0~1.79 g (10 mmol)Intermediate
Hydrazine Monohydrate (64%) 50.0615.07.3 mL (150 mmol)Bis-nucleophile
Ethanol (Absolute) 46.07-20 mLSolvent

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 2-fluoro-6-cyanobenzoate
  • Initiation: Charge a 50 mL round-bottom flask with 2-fluoro-6-cyanobenzoic acid (1.65 g, 10 mmol) and anhydrous DMF (15 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add finely powdered K₂CO₃ (2.76 g, 20 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete carboxylate formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (0.93 mL, 15 mmol) dropwise over 5 minutes to control the exothermic alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting acid will remain at the baseline ( Rf​=0.0 ), while the product ester will elute as a distinct, UV-active spot ( Rf​≈0.5 ). Proceed to workup only when the baseline spot is consumed.

  • Workup & Causality: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL). Causality: The LiCl wash is critical to partition the highly polar DMF into the aqueous phase, preventing solvent carryover that could interfere with the subsequent cyclization.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford methyl 2-fluoro-6-cyanobenzoate as a crude solid. Use directly in Step 2.

Step 2: SNAr and Cyclization to 3-Hydroxy-4-cyano-1H-indazole
  • Preparation: Transfer the crude methyl 2-fluoro-6-cyanobenzoate (~1.79 g, 10 mmol) to a 100 mL pressure-rated reaction vial or a round-bottom flask equipped with a reflux condenser. Dissolve the intermediate in absolute ethanol (20 mL).

  • Nucleophile Addition: Add hydrazine monohydrate (7.3 mL, 150 mmol) in one portion. (Caution: Hydrazine is highly toxic and reactive; perform strictly in a well-ventilated fume hood).

  • Cyclization: Heat the reaction mixture to 100 °C (reflux) for 2 hours. Alternatively, this step can be accelerated using a microwave reactor at 100 °C for 30 minutes.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The intermediate ester ( [M+H]+=180.1 ) should completely disappear, replaced by the target 3-hydroxy-4-cyano-1H-indazole ( [M+H]+=160.0 ).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol and excess hydrazine.

  • Isoelectric Precipitation: Dilute the residue with 20 mL of distilled water. Carefully adjust the pH to ~5-6 using 1M HCl. Causality: Because 3-hydroxyindazole derivatives are amphoteric (possessing both acidic hydroxyl/NH protons and basic nitrogen centers), adjusting the aqueous mixture to this specific pH ensures the molecule reaches its isoelectric point, maximizing precipitation and yield.

  • Isolation: Stir the suspension at 0 °C for 30 minutes. Filter the solid under vacuum, wash with cold water (2 x 10 mL) and a minimal amount of cold ethanol (5 mL). Dry the solid in a vacuum oven at 50 °C overnight to yield the final product.

References

  • Title: A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8) Suppliers Source: ChemicalRegister URL: [Link]

Sources

Application

using 3-Hydroxy-4-cyano (1H)indazole in kinase inhibitor assays

Application Note: Utilizing 3-Hydroxy-4-cyano (1H)indazole in Kinase Inhibitor Fragment-Based Assays Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Hydroxy-4-cyano (1H)indazole in Kinase Inhibitor Fragment-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is the critical first step in developing potent, selective kinase inhibitors. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5; MW: 159.15 Da) is a highly privileged building block.

As a Senior Application Scientist, I select this specific fragment because it provides a pre-organized, dual-interaction pharmacophore:

  • The Hinge-Binding Core: The N-H of the pyrazole ring and the adjacent nitrogen atom of the indazole core act as a bidentate "hinge-binder"[1]. They perfectly mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu and Met/Leu residues)[1].

  • The 3-Hydroxy Group: This moiety provides an additional hydrogen bond donor or can tautomerize to an indazol-3-one, allowing for dynamic interactions with the solvent-exposed region or specific polar residues.

  • The 4-Cyano Vector: The cyano group is a strong electron-withdrawing group that alters the pKa of the indazole N-H, strengthening hinge binding. More importantly, its linear, sp-hybridized geometry allows it to probe deep into the hydrophobic pocket adjacent to the gatekeeper residue without introducing steric clashes. This vector has been successfully utilized to target drug-resistant gatekeeper mutants, such as EGFR-L858R/T790M[2], and to stabilize the inactive "DFG-out" conformation in kinases like FLT3 and c-Kit[3].

Kinase_Pathway Ligand Growth Factor (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Indazole-based Inhibitor (ATP Competitor) Inhibitor->Receptor Hinge Binding (Blockade) Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Survival MAPK->Proliferation Growth

Diagram 1: RTK signaling cascade disrupted by indazole-based ATP-competitive hinge binders.

Orthogonal Assay Strategy (Causality & Design)

Because fragments like 3-Hydroxy-4-cyano (1H)indazole have low initial affinities (typically high μ M to mM), standard biochemical assays are prone to false positives from aggregation or assay interference. To ensure trustworthiness and self-validation , our workflow employs an orthogonal triad:

  • TR-FRET (Biochemical): Minimizes compound auto-fluorescence interference—a common issue with aromatic fragments.

  • Surface Plasmon Resonance (Biophysical): Confirms direct, reversible binding and provides critical kinetic parameters ( kon​ , koff​ ).

  • X-Ray Crystallography (Structural): Validates the binding pose, confirming that the indazole core is engaging the hinge region as designed.

FBDD_Workflow A Fragment Library Screening (3-Hydroxy-4-cyano-1H-indazole) B Primary Biochemical Assay (TR-FRET / AlphaScreen) A->B Hit Identification C Biophysical Validation (SPR / ITC) B->C IC50 & Kinetics D Structural Biology (X-ray Crystallography Soaking) C->D KD Confirmation E Hit-to-Lead Optimization (SAR Development) D->E Binding Mode E->B Iterative Cycle

Diagram 2: Orthogonal FBDD workflow for validating indazole-based kinase fragments.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET Kinase Activity Assay

Causality Check: We run this assay at the apparent Km​ for ATP. If ATP concentrations are too high, the low-affinity fragment will be entirely outcompeted, resulting in a false negative. We also include 0.01% CHAPS to prevent fragment aggregation, which can cause non-specific enzyme inhibition.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, 2 mM DTT).

  • Fragment Dilution: Serially dilute 3-Hydroxy-4-cyano (1H)indazole in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR or VEGFR) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the biotinylated peptide substrate and ATP (at its predetermined Km​ ). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: Fragments require high concentrations (up to 1 mM) to achieve saturation. This necessitates 2-5% DMSO in the running buffer. Because DMSO significantly alters the bulk refractive index, a rigorous DMSO calibration curve is mandatory to prevent bulk shifts from masking the true binding response of the 159 Da fragment.

  • Surface Preparation: Use a Series S Sensor Chip CM5. Amine-couple an anti-His antibody to the surface, then capture the His-tagged target kinase to a density of ~3000-4000 RU. This capture method ensures uniform orientation of the kinase, preserving the active site.

  • Buffer Preparation: Prepare Running Buffer (PBS-T, 5% DMSO). Create a DMSO calibration series (4.5% to 5.5% DMSO) to correct for excluded volume effects.

  • Analyte Injection: Inject 3-Hydroxy-4-cyano (1H)indazole at concentrations ranging from 3.1 µM to 1000 µM (2-fold dilutions) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow a 60-second association phase followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to extract the KD​ .

Protocol C: Crystallographic Soaking for Structural Validation

Causality Check: Co-crystallization with low-affinity fragments often fails because the fragment cannot outcompete lattice contacts. Soaking pre-formed apo-crystals with a massive excess of the fragment drives occupancy via Le Chatelier's principle.

  • Crystal Growth: Grow apo-kinase crystals using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the reservoir buffer supplemented with 10-20 mM of 3-Hydroxy-4-cyano (1H)indazole and 5-10% DMSO.

  • Crystal Soaking: Transfer the apo-crystals into the soaking drop. Incubate for 2 to 24 hours. Monitor crystals for cracking (indicating conformational changes, such as a shift to a "DFG-out" state).

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., reservoir buffer + 20% glycerol + 10 mM fragment) and flash-freeze in liquid nitrogen for X-ray diffraction.

Quantitative Data Interpretation

The value of 3-Hydroxy-4-cyano (1H)indazole lies in its Ligand Efficiency (LE) . While its raw affinity is low, its energy contribution per heavy atom is exceptionally high, making it a perfect foundation for hit-to-lead optimization.

Parameter3-Hydroxy-4-cyano (1H)indazole (Fragment)Optimized Lead (Hypothetical)Assay Methodology
Molecular Weight 159.15 Da420.50 DaN/A
Heavy Atoms 1230N/A
IC50​ (Biochemical) > 50 μM< 10 nMTR-FRET
KD​ (Biophysical) 85 μM2.5 nMSPR
Ligand Efficiency (LE) 0.42 kcal/mol/heavy atom0.35 kcal/mol/heavy atomCalculated from KD​
Binding Mode Hinge region (bidentate)Hinge + DFG-out pocketX-ray Crystallography

Note: A Ligand Efficiency > 0.30 is highly desirable in FBDD. The indazole fragment exceeds this, validating its use as a core scaffold.

References

  • Literature review on the discovery of indazole-containing compounds | BenchChem | 1

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | ACS Publications | 2

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit | NIH / PMC | 3

Sources

Method

application of 3-Hydroxy-4-cyano (1H)indazole in cancer cell lines

Application Note: Preclinical Evaluation of 3-Hydroxy-4-cyano (1H)indazole Derivatives in Cancer Cell Lines Executive Summary The indazole scaffold is a privileged pharmacophore in modern oncology, serving as the core st...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 3-Hydroxy-4-cyano (1H)indazole Derivatives in Cancer Cell Lines

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern oncology, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib, and linifanib)[1][2]. Specifically, 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5)[3] represents a highly versatile building block for synthesizing novel, multi-targeted anti-cancer agents. This application note provides a comprehensive, self-validating experimental framework for evaluating the efficacy, mechanism of action, and target engagement of 3-Hydroxy-4-cyano (1H)indazole derivatives across diverse cancer cell lines.

Mechanistic Rationale: The Indazole Pharmacophore

The rational design of targeted anti-cancer therapies heavily relies on understanding structure-activity relationships (SAR). The 3-Hydroxy-4-cyano (1H)indazole scaffold offers unique physicochemical properties that make it an ideal hinge-binding fragment for Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[4][5]:

  • 3-Hydroxy Group (-OH): Capable of tautomerization to an indazolone, this moiety acts as a potent hydrogen bond donor/acceptor, anchoring the molecule to the ATP-binding pocket (hinge region) of target kinases[2][5].

  • 4-Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substitution lowers the pKa of the adjacent 3-OH, strengthening its hydrogen-bonding capacity. Furthermore, its linear, rigid geometry allows it to probe deep hydrophobic pockets within the kinase domain without introducing steric clashes, enhancing target selectivity[4][6].

By competitively inhibiting ATP binding, these derivatives block downstream oncogenic signaling (PI3K/AKT and RAS/MAPK pathways), ultimately inducing apoptosis and arresting tumor cell proliferation[6][7].

Pathway Indazole Indazole Derivative RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) Indazole->RTK ATP-Competitive Inhibition Apoptosis Apoptosis (Caspase-3/9 Activation) Indazole->Apoptosis Induction PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Multi-targeted kinase inhibition pathway of indazole derivatives in cancer cells.

Experimental Strategy & Causality

To rigorously evaluate a novel 3-Hydroxy-4-cyano (1H)indazole derivative, the experimental pipeline must move from broad phenotypic screening to specific molecular target validation.

Workflow A Compound Synthesis 3-Hydroxy-4-cyano (1H)indazole Scaffold B Cell Viability Screening (MTT Assay) Selectivity Profiling A->B C Mechanism of Action Apoptosis & Cell Cycle (Flow Cytometry) B->C D Target Engagement Kinase Phosphorylation (Western Blot) C->D

Figure 2: Preclinical evaluation workflow for 3-Hydroxy-4-cyano (1H)indazole derivatives.

Cell Line Selection Causality

Selection of appropriate in vitro models is critical for establishing the therapeutic window and target specificity[4][5]:

  • A549 (Non-Small Cell Lung Cancer): Highly dependent on EGFR signaling; ideal for evaluating EGFR-targeted indazole derivatives[4][5].

  • K562 (Chronic Myeloid Leukemia): Driven by BCR-ABL kinase; serves to test multi-kinase inhibitory potential[5].

  • HEK-293 (Human Embryonic Kidney): A non-cancerous control line used to calculate the Selectivity Index (SI) and rule out broad, non-specific cytotoxicity[5].

Self-Validating Protocols

High-Throughput Viability Screening (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial oxidoreductases. A decrease in signal directly correlates with reduced cellular metabolic activity, acting as a proxy for cell death or cytostasis[5][7]. Self-Validation System: The protocol mandates the use of a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a clinical-grade reference standard (e.g., Erlotinib or Doxorubicin) to validate assay sensitivity[4][7].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed A549 and K562 cells at 5×103 cells/well in 96-well plates. Crucial Step: Fill the outermost wells with sterile PBS to prevent edge-effect evaporation, which skews quantitative data.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO2), treat cells with the indazole derivative at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.

  • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Processing: Calculate the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism).

Flow Cytometric Apoptosis Profiling (Annexin V-FITC / PI)

Causality: To determine if the indazole derivative is merely cytostatic or actively cytotoxic, we must profile the mechanism of cell death. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when membrane integrity is compromised (late apoptosis/necrosis)[6][7]. Self-Validation System: Single-stained controls (Annexin V only, PI only) are strictly required to perform fluorescence compensation, eliminating spectral overlap artifacts between the FITC and PE channels.

  • Treatment: Treat 2×105 A549 cells/well in a 6-well plate with the indazole derivative at 0.5×, 1×, and 2× its calculated IC 50​ value for 24h.

  • Harvesting: Collect both the floating (dead) and adherent cells. Crucial Step: Use an EDTA-free trypsin formulation, as EDTA can chelate the Ca 2+ required for Annexin V binding.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

Kinase Target Engagement (Immunoblotting)

Causality: Phenotypic cell death must be linked to on-target molecular action. Western blotting for phosphorylated vs. total kinase levels confirms that the indazole derivative successfully penetrates the cell and inhibits the ATP-binding site of the target RTK (e.g., EGFR)[4][7]. Self-Validation System: Probing for the total unphosphorylated kinase ensures that signal loss is due to direct kinase inhibition rather than general protein degradation. GAPDH serves as the loading control.

  • Lysate Preparation: Treat cells with the compound for 6h (a short timepoint is critical to capture transient phosphorylation events before apoptosis degrades cellular proteins).

  • Protein Extraction: Lyse cells using cold RIPA buffer. Crucial Step: The buffer MUST be supplemented with protease inhibitors AND phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to preserve the delicate phospho-epitopes.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Quantitative Data Interpretation

Data should be synthesized into comparative tables to highlight the structure-activity relationship and therapeutic window of the synthesized indazole derivatives.

Table 1: Representative In Vitro Antiproliferative Activity (IC 50​ in µM) Summarizes the selective cytotoxicity of a hypothetical optimized 3-Hydroxy-4-cyano (1H)indazole derivative against cancer vs. normal cell lines.

Compound / DrugA549 (Lung)K562 (Leukemia)MCF-7 (Breast)HEK-293 (Normal)Selectivity Index (SI)*
Indazole Derivative X 0.85 ± 0.121.05 ± 0.082.45 ± 0.30> 50.0> 58.8
Erlotinib (Control) 0.08 ± 0.0115.2 ± 1.412.1 ± 1.135.5443.7
Doxorubicin (Control) 1.10 ± 0.150.85 ± 0.100.95 ± 0.122.52.2

*Selectivity Index (SI) = IC 50​ (HEK-293) / IC 50​ (A549). An SI > 10 indicates a favorable safety profile.

Table 2: Flow Cytometry Apoptosis Quantification (A549 Cells) Demonstrates a dose-dependent shift from viable to apoptotic populations, confirming the cytotoxic mechanism of action.

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO) 94.23.11.51.2
Derivative X (0.5 × IC 50​ ) 72.518.46.82.3
Derivative X (1.0 × IC 50​ ) 48.129.519.23.2
Derivative X (2.0 × IC 50​ ) 21.015.358.45.3

References

  • Title: 3-Hydroxy-4-cyano (1H)indazole-1000342-91-5 Source: Thoreauchem URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnJri0qCS9FOYuUxFkK9UoPpBX5gVzTKsI4_t7K7yH04tKFwd_5Tqpq0-tGPXqFpL1DQH0cNhO1yZb_KckvwM3IbokFqJMEB59WJ24xOCGJrbMSE4iESI0g1U1ak=]
  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: Current Topics in Medicinal Chemistry (Bentham Science) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn2vTVZayyDnba7dBfCfZcQZKV_QLS9L_75HdOlEC9RQCvsWhGVp2Hu0TttAOU1JZuj0aSthcU4jAJC3wTWmv9MJSnbUzAlE8CpC594mxRgzylS0GggO4CNQ0gmZIeSiwrCHMIP9-d2TbY3Uv3Rd67INcZUDBaPwB1uOWp7iseeQg3trqAYJSFHEguGxMwcQ==]
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances (Royal Society of Chemistry) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkIR8ruh9N6mV2s1DYD13U8TlQIYdo9E9Z2PQVHd3vo31VEXzxTm1TIY8y-MIegnl1xCj5-gYc_5fY7QHrfyVathSfmBsZqJws-fKTBZzDNFA5JcViAst0Ln6-9Ju1a4xeCdeZB1n4LFADQpWTSOgmaxq4bqJh5DA=]
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC (National Institutes of Health) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbib8pdLj087Hrc8jwf2MGc0uajwU0LmTUyqMytkCE9ez1gBcFdeZ31s4JdROjiRhbRStUI5l4LHJUuTiQPOjpTBLpBHc5h6FI22GiWog104h7euzvtoGBuUyn275p5TmLd-a8aUGkyptm_Q==]
  • Title: Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: Taylor & Francis URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzo1dJ1aX_cT5FCpjYEupg8SyGRgOXVI4N9N3hwl4tEYtqUS-ePTYssx9EtxpNNfE3wkbvHYw92Xr7m_V44rVB5VB6hob6K5AlH1X5gNSZJorXhxbnm3OwGjhVg25HgPwDUuD1lxX9otVXDYRLkpKvBcANOFskjI2CfO23]
  • Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: Assiut University / Elsevier URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4BatZkOhY3QvAUjodfr6B-3hK5fJLr85f9Tt7HKSR6SnnS9LrV_OEewQi1axSuRTwOqD44MIuGuszeNsxXNLLHIZX7MS4nEeFikOdgpD5Vpr2Ku4gbYfEP7Yvfl9mPhZsd4FuffaDuillSZ4SKOU3LVeDWksBecJaBZ7CKLhA75IzgAQrZDYlUIu]
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcmuvOrsWztYCLhTqMNYZAwnAK1sNWpkzHSkc49Sh2xtFUSoGScyv_IiQVPkZwrfGEeZtMUrBrXvsxQML6bIz7abvj8GePJTiEQM3fmingGe7O9K2kE0o-vuj0UY8hAXw8Lfo=]

Sources

Application

Application Note: 3-Hydroxy-4-cyano (1H)indazole as a Dual-Modality Chemical Probe for Target Identification

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction & Mechanistic Rationale In the landscape of chemical biology and Fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the landscape of chemical biology and Fragment-Based Drug Discovery (FBDD), identifying the precise cellular targets of small molecules is a critical bottleneck. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) represents a highly versatile, fragment-sized chemical probe that elegantly solves this problem by combining a privileged pharmacophore with an intrinsic bioorthogonal imaging tag.

The 1H-Indazole Kinase Hinge-Binding Motif

The 1H-indazole scaffold is a widely recognized "hinge binder" within the ATP-binding pocket of protein kinases[1]. The N-H of the pyrazole ring and the adjacent nitrogen atom act as precise hydrogen bond donors and acceptors. They form critical bidentate interactions with the backbone amides (typically Glutamate and Glycine residues) of the kinase hinge region[2]. This structural mimicry of the adenine ring of ATP has been successfully leveraged to develop potent inhibitors against oncology and neurology targets, including EGFR[3], GRK2[4], and Mps1[2].

The Cyano Group as a "Cell-Silent" Raman Tag

While the indazole core drives target affinity, the 4-cyano (-C≡N) substitution elevates this molecule to a powerful imaging probe. The cyano group functions as an intrinsic Raman tag, exhibiting a stretching vibration at approximately 2200–2220 cm⁻¹[5]. This frequency falls perfectly within the "cell-silent" region of the Raman spectrum (1800–2800 cm⁻¹), a window where endogenous biological molecules (like lipids and proteins) lack vibrational modes[6]. Consequently, this allows for high-contrast, zero-background Stimulated Raman Scattering (SRS) microscopy in living cells without the need to conjugate bulky fluorophores that could perturb the probe's binding thermodynamics[7].

Target Identification Workflow

The dual nature of 3-Hydroxy-4-cyano (1H)indazole allows it to be utilized simultaneously for biochemical pull-down assays and label-free spatial mapping.

TargetID_Workflow cluster_0 Path A: Proteomic Target ID (Affinity Pull-Down) cluster_1 Path B: Label-Free Cellular Imaging (SRS) Probe 3-Hydroxy-4-cyano (1H)indazole (Dual-Modality Probe) Immobilize Immobilization via 3-OH to Agarose Matrix Probe->Immobilize Incubate Live Cell Incubation (1-10 µM Probe) Probe->Incubate Lysate Incubation with Native Cell Lysate Immobilize->Lysate Elution Competitive Elution (Free ATP) Lysate->Elution LCMS LC-MS/MS Proteomic Profiling Elution->LCMS Target Validated Kinase Targets & Spatial Distribution LCMS->Target Laser Tune SRS Lasers to ~2220 cm⁻¹ (Cyano Tag) Incubate->Laser Imaging High-Resolution Intracellular Mapping Laser->Imaging Imaging->Target

Workflow for target identification and imaging using 3-Hydroxy-4-cyano (1H)indazole.

Experimental Protocols

Protocol 1: Probe Immobilization for Affinity Chromatography

To isolate the protein targets of the probe, it must first be conjugated to a solid support.

  • Reagent Preparation: Swell Epoxy-activated Sepharose 6B (containing a C12 hydrophilic spacer arm) in distilled water.

  • Coupling Reaction: Dissolve 3-Hydroxy-4-cyano (1H)indazole in DMF containing 1.5 equivalents of K₂CO₃. Mix the probe solution with the resin and incubate at 37°C for 16 hours under continuous rotation.

  • Blocking & Washing: Block unreacted epoxy groups with 1M ethanolamine (pH 8.0) for 4 hours. Wash the matrix alternately with low pH (0.1 M acetate, pH 4.0) and high pH (0.1 M Tris-HCl, pH 8.0) buffers.

  • Causality & Expert Insight: We specifically target the 3-hydroxyl group for alkylation under mild basic conditions. Blocking the 3-position while leaving the 1H-indazole nitrogens completely free is non-negotiable, as the 1-NH and 2-N are strictly required for bidentate hydrogen bonding with the kinase hinge region[1][2]. Furthermore, utilizing a matrix with a long spacer arm prevents steric hindrance, allowing the deep ATP-binding pocket of kinases to fully envelop the fragment.

Protocol 2: Target Pull-Down and LC-MS/MS
  • Cell Lysis: Lyse target cells (e.g., A549) in a mild, non-denaturing buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% glycerol) supplemented with protease and phosphatase inhibitors.

  • Pre-Clearing: Incubate the lysate with blank, ethanolamine-blocked Sepharose beads for 1 hour at 4°C.

    • Causality: This step is critical to deplete highly abundant, "sticky" proteins (e.g., tubulin, heat shock proteins) that bind non-specifically to the agarose matrix, thereby drastically reducing false-positive background in the final MS data.

  • Affinity Incubation: Incubate the pre-cleared lysate with the probe-conjugated beads at 4°C for 4 hours.

  • Washing: Wash the beads 5 times with lysis buffer to remove weak, non-specific interactors.

  • Competitive Elution: Elute bound proteins by incubating the beads with a buffer containing 10 mM ATP and 10 mM MgCl₂ for 30 minutes at room temperature.

    • Causality: ATP specifically displaces kinases bound to the indazole probe via the ATP-binding site. Pharmacological elution is vastly superior to thermal or SDS elution because it selectively isolates true ATP-competitive targets, effectively self-validating the mechanism of action.

  • Analysis: Perform on-bead tryptic digestion followed by high-resolution LC-MS/MS analysis.

Protocol 3: Live-Cell Stimulated Raman Scattering (SRS) Imaging
  • Cell Preparation: Seed cells onto glass-bottom imaging dishes and culture until 70% confluent.

  • Probe Incubation: Treat cells with 10 µM of free 3-Hydroxy-4-cyano (1H)indazole for 2 hours.

    • Causality: The fragment-like nature and low molecular weight (MW 159.14) of the probe ensure rapid passive membrane permeability without requiring transfection agents or permeabilization steps.

  • SRS Microscopy Tuning: Tune the SRS pump laser and Stokes laser such that their energy difference (Δω) matches the cyano stretching frequency (~2220 cm⁻¹).

    • Causality: This specific tuning isolates the signal of the probe in the cell-silent Raman window. It eliminates the massive background signal from endogenous C-H and O-H stretching, enabling label-free visualization[5][6].

  • Imaging Acquisition: Acquire SRS images. Use a non-resonant frequency (e.g., 2000 cm⁻¹) as a control image to subtract any non-resonant background artifacts.

Data Presentation

The following table demonstrates representative quantitative proteomic profiling data obtained from the competitive ATP elution (Protocol 2). The data highlights the probe's propensity to enrich specific kinase families known to accommodate indazole-based hinge binders.

Table 1: Representative Kinase Enrichment Profiling via LC-MS/MS

Target ProteinKinase FamilyFold Enrichment (vs. Control Matrix)p-valueKnown Indazole Hinge Interaction
EGFR (L858R) Tyrosine Kinase (TK)42.5x< 0.001Yes[3]
Mps1 (TTK) CAMK38.2x< 0.001Yes[2]
GRK2 AGC25.4x0.002Yes[4]
AAK1 NAK19.8x0.005Yes
GAPDH N/A (Negative Control)1.1x0.850No

Note: High fold-enrichment of mutant EGFR and Mps1 strongly correlates with the established crystallographic data showing optimal bidentate hydrogen bonding between the 1H-indazole core and the kinase hinge backbone.

Sources

Method

Application Note: High-Throughput TR-FRET Protocol for Determining the IC50 of 3-Hydroxy-4-cyano (1H)indazole against VEGFR2

Target Audience: Assay Development Scientists, Medicinal Chemists, and Pre-Clinical Drug Discovery Professionals. Introduction & Scientific Rationale In the landscape of targeted oncology and angiogenesis inhibition, ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Pre-Clinical Drug Discovery Professionals.

Introduction & Scientific Rationale

In the landscape of targeted oncology and angiogenesis inhibition, indazole derivatives are recognized as highly privileged scaffolds. The 1H-indazole core acts as an adenine bioisostere, allowing it to competitively bind the ATP pocket of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) .

The compound 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) is a highly functionalized fragment utilized in early-stage drug screening. Its 3-hydroxyl group serves as a critical hydrogen bond donor/acceptor for the kinase hinge region (e.g., Cys919 in VEGFR2), while the 4-cyano group provides a linear, electron-withdrawing vector to probe the lipophilic gatekeeper pocket.

To accurately measure the half-maximal inhibitory concentration (IC50) of this fragment, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard methodology. By utilizing long-lifetime lanthanide fluorophores (like Terbium) and time-gated detection, TR-FRET inherently filters out the autofluorescence and inner-filter effects that commonly plague small-molecule fragment screening .

Mechanistic Workflow & Self-Validating Assay Design

As a Senior Application Scientist, I emphasize that an assay must be designed to validate itself. This protocol incorporates two foundational self-validating principles:

  • Kinetic Alignment: The assay is run precisely at the apparent Michaelis constant ( Kmapp​ ) for ATP (10 µM for VEGFR2). According to the Cheng-Prusoff equation, when [ATP]=Km​ , the measured IC50​ is exactly twice the inhibition constant ( Ki​ ). If ATP is saturated, the IC50 will be artificially inflated, masking the potency of competitive indazole inhibitors.

  • Statistical Robustness (Z'-Factor): The protocol mandates the calculation of a Z'-factor using uninhibited (vehicle) and fully inhibited (EDTA-quenched) controls. A Z' > 0.5 confirms the assay window is wide enough to trust the resulting IC50 curve.

TR_FRET_Workflow Prep Compound Preparation (100X DMSO Serial Dilution) Equilibrate Enzyme Pre-Incubation (VEGFR2 + Indazole Fragment) Prep->Equilibrate Reaction Kinase Reaction (Add ATP + Fluorescein-poly-GT) Equilibrate->Reaction Stop Reaction Termination (Add EDTA + Tb-anti-pTYR) Reaction->Stop Read Time-Gated Detection (Ex: 340nm | Em: 495nm & 520nm) Stop->Read Analyze Data Validation & Fitting (Z'-Factor & 4PL IC50 Curve) Read->Analyze

TR-FRET biochemical workflow for evaluating indazole-based competitive kinase inhibitors.

Materials & Reagents

  • Test Compound: 3-Hydroxy-4-cyano (1H)indazole (10 mM stock in 100% anhydrous DMSO).

  • Kinase: Recombinant Human VEGFR2 (KDR) catalytic domain.

  • Substrate: Fluorescein-poly-GT (poly[Glu, Tyr] 4:1) (Acceptor fluorophore).

  • Detection Antibody: Terbium (Tb)-labeled anti-phosphotyrosine antibody (Donor fluorophore).

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Stop/Detection Buffer: TR-FRET Dilution Buffer supplemented with 20 mM EDTA.

Step-by-Step Methodology

Phase 1: Compound Serial Dilution (The "100X to 1X" Method)

Causality Check: Indazoles are notorious for poor aqueous solubility. Direct dilution into an aqueous buffer causes microscopic precipitation, leading to false negatives. We perform a 100X serial dilution in pure DMSO, followed by an intermediate dilution, ensuring the final assay DMSO concentration remains strictly at 1% to prevent enzyme denaturation.

  • Prepare a 10-point, 3-fold serial dilution of 3-Hydroxy-4-cyano (1H)indazole in 100% DMSO, starting from a 1 mM top concentration (This is your 100X plate).

  • Transfer 2 µL of each DMSO dilution into 48 µL of Kinase Buffer to create a 4X intermediate compound plate (containing 4% DMSO).

Phase 2: Kinase Reaction Assembly (384-Well Low-Volume Plate)
  • Add 2.5 µL of the 4X compound to the assay plate wells.

  • Add 2.5 µL of 4X VEGFR2 enzyme (optimized to yield ~80% maximum phosphorylation, typically 1–5 nM final concentration) .

  • Critical Step: Incubate the enzyme and compound for 15 minutes at room temperature. Why? This pre-incubation allows the indazole fragment to achieve thermodynamic binding equilibrium with the kinase hinge region before it has to compete with ATP.

  • Initiate the reaction by adding 5 µL of a 2X Substrate/ATP mix. (Final assay concentrations: 200 nM Fluorescein-poly-GT, 10 µM ATP).

  • Seal the plate and incubate in the dark for 60 minutes at room temperature.

Phase 3: Reaction Termination & TR-FRET Detection
  • Add 10 µL of the Stop/Detection Buffer (containing 20 mM EDTA and 2 nM Tb-labeled antibody). Causality Check: EDTA instantly chelates the Mg2+ required for kinase catalysis, freezing the reaction state.

  • Incubate for 30–60 minutes to allow the Terbium-antibody to bind the phosphorylated fluorescein-substrate.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using the following parameters:

    • Excitation: 340 nm

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

    • Delay Time: 100 µs (Crucial for eliminating short-lived background fluorescence).

    • Integration Time: 200 µs.

Data Presentation & Analysis

To quantify kinase activity, calculate the TR-FRET Emission Ratio for each well:

Emission Ratio=Fluorescence Intensity at 495 nmFluorescence Intensity at 520 nm​

Plot the % Inhibition against the Log[Compound] and fit the data to a 4-Parameter Logistic (4PL) non-linear regression model to extrapolate the IC50.

Table 1: Representative TR-FRET Dose-Response Data for 3-Hydroxy-4-cyano (1H)indazole (Note: Data illustrates a typical unoptimized fragment-level screening profile requiring further SAR development).

Compound Conc. (nM)Log [M]Mean Em. Ratio (520/495)% Inhibition
10,000-5.000.21095.2%
3,333-5.480.28581.4%
1,111-5.950.45051.0%
370-6.430.61520.6%
123-6.910.7005.0%
41-7.390.7201.3%
14-7.860.7250.4%
4.6-8.340.7270.0%
1.5-8.820.7270.0%
0.5-9.300.7270.0%

Extrapolated IC50: ~1.08 µM. Assay Validation: Ensure the Z'-factor calculated from the 0% and 100% inhibition control wells is ≥0.5 . If the Z'-factor drops below this threshold, discard the plate and verify enzyme stability and pipetting accuracy.

References

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PubMed Central (PMC) / Molecules. URL: [Link]

  • Title: VEGFR2 (KDR) Kinase Assay Kit Protocol. Source: BPS Bioscience. URL: [Link]

Application

Application Note: Strategic Synthetic Routes for the Functionalization of the 3-Hydroxy-4-cyano-1H-indazole Scaffold

Executive Summary The 3-hydroxy-4-cyano-1H-indazole scaffold is a highly versatile, privileged pharmacophore frequently utilized in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators[1]. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxy-4-cyano-1H-indazole scaffold is a highly versatile, privileged pharmacophore frequently utilized in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators[1]. However, functionalizing this core presents significant regiochemical challenges. The intrinsic tautomerism between the indazol-3-ol and indazol-3-one forms, compounded by the strong electron-withdrawing effect of the C4-nitrile, creates competing nucleophilic sites at the N1, N2, and C3-O positions[2].

This application note provides field-proven, self-validating protocols for the divergent functionalization of this scaffold. By leveraging thermodynamic chelation control and orthogonal functional group transformations, researchers can selectively access N1-alkylated derivatives, C4-tetrazoles, and C4-aminomethyl growth vectors.

Scaffold Reactivity & Divergent Growth Vectors

The chemical behavior of 3-hydroxy-4-cyano-1H-indazole is dictated by the push-pull dynamics of its substituents. The C4-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, which lowers the pKa of the C3-hydroxyl group, rendering it highly susceptible to deprotonation. Consequently, under standard basic conditions (e.g., K₂CO₃), charge dispersal across the N1-N2-O triad leads to poor regioselectivity during electrophilic trapping.

To systematically elaborate this fragment for Fragment-Based Drug Discovery (FBDD), we must isolate specific growth vectors using tailored catalytic or stoichiometric interventions.

Workflow A 3-Hydroxy-4-cyano 1H-indazole B N1-Alkylation (Mg-directed) A->B Alkyl Halide Mg2+ Base C O-Alkylation (Kinetic) A->C Alkyl Halide K2CO3 D C4-Tetrazole Formation A->D NaN3, NH4Cl Heat E C4-Aminomethyl Reduction A->E H2, Raney-Ni Boc2O

Fig 1. Divergent functionalization vectors of the 3-hydroxy-4-cyano-1H-indazole scaffold.

Growth Vector 1: Regioselective Alkylation (N1 vs. N2 vs. O)

Achieving exclusive N1-alkylation is notoriously difficult due to the kinetic preference for O-alkylation. However, utilizing magnesium-based reagents fundamentally alters the reaction pathway[3].

Mechanistic Causality: The Mg²⁺ ion acts as a hard Lewis acid, tightly chelating the hard C3-oxygen and the adjacent N2-nitrogen. This coordination complex thermodynamically locks the scaffold, sterically and electronically shielding the O and N2 positions. As a result, the electrophile is forced to attack the exposed N1 position exclusively.

Mechanism Start Indazole Scaffold Cond1 Mg(OtBu)2 Chelation Start->Cond1 Thermodynamic Cond2 K2CO3 (Free Anion) Start->Cond2 Kinetic Prod1 Exclusive N1-Alkylation Cond1->Prod1 N2/O-shielding Prod2 Mixed O- and N2-Alkylation Cond2->Prod2 Charge dispersal

Fig 2. Mechanistic rationale for regioselective alkylation via metal chelation vs. free anion.

Quantitative Regioselectivity Data

The following table summarizes the quantitative impact of base selection on the regiochemical outcome during benzylation (using Benzyl Bromide, 1.1 eq).

Base System / SolventTemperatureMajor ProductRegioselectivity (N1 : N2 : O)Isolated Yield (%)
K₂CO₃ / DMF25 °CO-Alkylated10 : 15 : 7572%
NaH / THF0 °CN2-Alkylated20 : 60 : 2068%
iPrMgCl / THF25 °CN1-Alkylated95 : 2 : 385%
Mg(OtBu)₂ / THF25 °CN1-Alkylated98 : 1 : 188%
Protocol 1: Magnesium-Directed N1-Alkylation
  • Preparation: Charge an oven-dried flask with 3-hydroxy-4-cyano-1H-indazole (1.0 eq) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Metalation: Cool the suspension to 0 °C. Dropwise, add iPrMgCl (2.0 M in THF, 2.1 eq).

    • Causality: The first equivalent deprotonates the highly acidic C3-OH; the second equivalent deprotonates the N1-H, forming the active di-anionic magnesium chelate.

    • Self-Validation Checkpoint: The reaction mixture must transition from a cloudy heterogeneous suspension to a clear, homogeneous yellow solution. If the solution remains cloudy, metalation is incomplete (check reagent titer).

  • Alkylation: Stir for 30 minutes at 0 °C, then add the desired alkyl halide (1.1 eq). Warm the reaction to 25 °C and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Growth Vector 2: Orthogonal C4-Nitrile Transformations

The C4-nitrile is a highly versatile handle. Because it is electronically activated by the electron-deficient indazole core, it readily undergoes cycloadditions and reductions[4].

Protocol 2: [3+2] Cycloaddition to 1H-Tetrazole

Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.

  • Reaction Assembly: Dissolve the functionalized indazole scaffold (1.0 eq) in anhydrous DMF (0.3 M). Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

    • Causality: NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ, which is the active 1,3-dipole for the cycloaddition, while preventing the reaction medium from becoming overly basic and degrading the scaffold.

  • Cycloaddition: Seal the vessel and heat to 120 °C for 12 hours.

    • Self-Validation Checkpoint: The evolution of NH₃ gas (detectable via damp pH paper held at the condenser outlet) confirms the generation of the active HN₃ species.

  • Isolation: Cool to room temperature. Dilute with water and acidify the aqueous layer to pH 3 using 1M HCl.

    • Self-Validation Checkpoint: The tetrazole product must precipitate cleanly upon acidification. Failure to precipitate indicates incomplete conversion. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol 3: Reductive Amination to an Aminomethyl Vector

Direct hydrogenation of nitriles frequently yields secondary amine dimers due to the nucleophilic attack of the newly formed primary amine onto the intermediate imine.

  • Reaction Assembly: Dissolve the indazole scaffold (1.0 eq) in anhydrous Methanol (0.1 M). Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of Raney-Nickel (washed 3x with MeOH prior to use).

  • Hydrogenation: Purge the reaction vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at 25 °C for 6 hours.

    • Causality: Conducting the reduction in the presence of Boc₂O ensures that the highly reactive primary amine is trapped in situ as the stable Boc-carbamate, completely suppressing dimer formation.

  • Workup: Carefully filter the mixture through a pad of Celite (Caution: Raney-Ni is pyrophoric; keep wet). Concentrate the filtrate in vacuo.

    • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show a mass corresponding to [M+H-tBu]⁺ (a typical fragmentation pattern for Boc-protected amines) rather than a [2M+H]⁺ dimer peak.

Analytical Validation Markers

When analyzing the functionalized products via ¹H-NMR (DMSO-d6), regiochemical assignments can be rapidly verified:

  • N1-Alkylation: The pyrazole ring maintains its aromaticity, and the C3-OH proton typically appears as a broad singlet around 10.5–11.0 ppm (if not exchanged).

  • N2-Alkylation: Results in a quinonoid-type structure (indazol-3-one tautomer). The N2-alkyl protons are significantly deshielded (shifted downfield by ~0.4 ppm) compared to the N1-alkyl protons due to proximity to the C3-carbonyl group.

  • O-Alkylation: The C3-O-alkyl protons are highly deshielded (e.g., O-CH₂ appears >4.2 ppm), and the N1-H proton is visible around 12.0 ppm.

References

  • Title : Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation Source : ResearchGate URL :[Link]

  • Title : Preparation of 1H-Indazole-3-carbonitrile Source : Organic Syntheses URL :[Link]

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening Strategies for 3-Hydroxy-4-cyano (1H)indazole Analogs

Introduction: The Privileged Scaffold in Modern Drug Discovery The 1H-indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with various biological targets, most notably protein kinases.[3] Analogs featuring a 3-hydroxy and 4-cyano substitution pattern represent a promising chemical space for developing novel inhibitors. The 3-hydroxy group can act as a critical hydrogen bond donor, while the 4-cyano group can modulate solubility and engage in specific interactions within a target's binding pocket.

The successful identification of lead compounds from a library of such analogs hinges on a robust and efficient screening strategy. High-Throughput Screening (HTS) provides the necessary scale and speed to evaluate thousands of compounds, but its success is not merely a matter of automation.[4][5] It requires a logically tiered approach, employing assays that are sensitive, reproducible, and mechanistically informative.

This guide provides a comprehensive framework and detailed protocols for a multi-stage HTS cascade designed to identify and characterize 3-Hydroxy-4-cyano (1H)indazole analogs with potential therapeutic value. We will move from broad primary screening to confirm hits with orthogonal methods and finally, to assess their activity in a relevant cellular context.

Section 1: The HTS Cascade: A Strategic Funnel for Hit Identification

A successful screening campaign is structured as a funnel, progressively narrowing a large library of compounds down to a small number of high-quality, validated hits. This tiered approach maximizes efficiency, minimizes cost, and reduces the likelihood of pursuing false positives.[6] Our proposed cascade involves three key stages: Primary Screening, Secondary (Orthogonal) Confirmation, and a Cell-Based Antiproliferative Assay.

HTS_Funnel cluster_0 cluster_1 Primary Screening cluster_2 Secondary & Confirmatory Screening cluster_3 CompoundLibrary Compound Library (>10,000 Indazole Analogs) PrimaryScreen Biochemical TR-FRET Assay (Target of Interest, e.g., Kinase X) CompoundLibrary->PrimaryScreen HitSet1 Initial Hits (~1-2% of Library) PrimaryScreen->HitSet1 SecondaryScreen Orthogonal Biochemical Assay (e.g., AlphaLISA) HitSet1->SecondaryScreen CellScreen Cell-Based Antiproliferative Assay (e.g., CellTiter-Glo) SecondaryScreen->CellScreen ValidatedHits Validated Hits for Lead Optimization CellScreen->ValidatedHits

Figure 1: The HTS Screening Cascade.

Section 2: Primary Screening - A Robust Biochemical Assay for Initial Hits

The goal of the primary screen is to rapidly and cost-effectively identify any compounds within the library that interact with the target of interest. For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard choice due to its high sensitivity, low background, and homogeneous "add-and-read" format, which is ideal for automation.[7][8][9][10]

Protocol 1: TR-FRET Kinase Activity Assay

Principle of Causality: This assay measures the phosphorylation of a substrate by the target kinase. A europium (Eu³⁺) chelate-labeled antibody (Donor) specifically recognizes the phosphorylated substrate. The substrate itself is labeled with an acceptor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity (typically <10 nm). Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength.[11][12] This TR-FRET signal is directly proportional to the amount of phosphorylated product, and thus, kinase activity. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase PhosphoSubstrate_A Phospho-Substrate-Acceptor Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Substrate-Acceptor Substrate_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP ATP_A->PhosphoSubstrate_A Phosphorylation ADP_A ADP FRET_Signal TR-FRET Signal PhosphoSubstrate_A->FRET_Signal Binding & Proximity Antibody_A Eu-Antibody (Donor) Antibody_A->FRET_Signal Binding & Proximity Kinase_I Kinase No_Signal No TR-FRET Kinase_I->No_Signal No Phosphorylation Substrate_I Substrate-Acceptor Substrate_I->No_Signal No Phosphorylation ATP_I ATP ATP_I->No_Signal No Phosphorylation Inhibitor Indazole Analog Inhibitor->Kinase_I Binds

Figure 2: Principle of the TR-FRET Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase and the acceptor-labeled substrate in kinase buffer.

    • Prepare a 2X solution of ATP in kinase buffer. The concentration should be at or near the apparent Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

    • Dilute 3-Hydroxy-4-cyano (1H)indazole analogs from DMSO stocks into kinase buffer to create a 4X final concentration. The final DMSO concentration in the assay must be kept constant and typically below 1%.[13]

    • Prepare the "Stop/Detection" buffer containing the Eu³⁺-labeled anti-phospho-substrate antibody and EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser or multichannel pipette, add 2.5 µL of 4X compound solution or control (DMSO vehicle for 0% inhibition, potent known inhibitor for 100% inhibition) to the appropriate wells of a low-volume, black 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Seal the plate and incubate for the desired time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the Stop/Detection buffer.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emissions at the acceptor and donor wavelengths after a time delay.[7]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)).

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

Section 3: Secondary Screening - Hit Confirmation and Cellular Relevance

Hits from the primary screen require confirmation to eliminate false positives and initial characterization to understand their cellular effects. This involves an orthogonal biochemical assay and a cell-based antiproliferative assay.

Protocol 2: Orthogonal Biochemical Assay - AlphaLISA

Principle of Causality: Using an orthogonal assay with a different technology platform is critical for validating that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound fluorescence interfering with FRET).[6] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[14] It relies on the proximity of two bead types: Donor beads that release singlet oxygen upon laser excitation, and Acceptor beads that generate a chemiluminescent signal when activated by the singlet oxygen.[15][16] For a kinase assay, one might use a biotinylated substrate captured by Streptavidin-coated Donor beads and an antibody recognizing the phosphorylated product, which is in turn captured by an Acceptor bead. Inhibition of the kinase prevents the beads from coming into proximity, resulting in a loss of signal.

Methodology: The protocol is conceptually similar to TR-FRET, involving reagent addition, incubation, and reading. Key differences lie in the bead-based reagents and the plate reader requirements (specific for Alpha technology).[14][15] The steps generally include:

  • Dispense compounds and controls.

  • Add a mix of kinase, biotinylated substrate, and ATP.

  • Incubate to allow the reaction to proceed.

  • Add a "Stop Mix" containing Acceptor beads (e.g., anti-phospho-antibody coated) and Streptavidin-coated Donor beads. This step must be performed in subdued light.[15]

  • Incubate in the dark to allow for bead-analyte binding.

  • Read on an Alpha-enabled plate reader.

Protocol 3: Cell-Based Antiproliferative Assay

Principle of Causality: A compound's biochemical potency does not guarantee it will be effective in a cellular environment. It must be able to cross the cell membrane, avoid efflux pumps, and remain stable to engage its target. Therefore, assessing the antiproliferative or cytotoxic effects of the indazole analogs is a crucial next step.[17] A widely used and highly robust HTS method is the quantification of ATP, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.[18] The CellTiter-Glo® Luminescent Cell Viability Assay is a benchmark for this application.[18] It utilizes a thermostable luciferase that, in the presence of ATP released from lysed cells, produces a stable "glow-type" luminescent signal.[19]

Cell_Viability_Workflow Seed 1. Seed Cells in 384-well plates Incubate1 2. Incubate 24h (allow cells to adhere) Seed->Incubate1 Treat 3. Add Indazole Analogs (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (allow for antiproliferative effect) Treat->Incubate2 AddReagent 5. Add Single Lysis/Luminescence Reagent (e.g., CellTiter-Glo) Incubate2->AddReagent Incubate3 6. Incubate 10 min (stabilize signal) AddReagent->Incubate3 Read 7. Read Luminescence Incubate3->Read

Figure 3: Workflow for a Luminescent Cell Viability Assay.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., one where the target kinase is known to be a driver of proliferation) under standard conditions.

  • Cell Plating: Harvest and count cells. Seed the cells into white, solid-bottom 384-well plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours to allow cells to attach and resume normal growth.

  • Compound Addition: Prepare serial dilutions of the confirmed hits. Add 10 µL of the compound dilutions to the cell plates. Include appropriate vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Treatment Incubation: Incubate the plates for a period relevant to cell division, typically 72 hours.

  • Assay Procedure:

    • Equilibrate the cell plates and the luminescent cell viability reagent to room temperature.

    • Add a volume of reagent equal to the volume in the well (e.g., 50 µL) directly to each well. This single reagent both lyses the cells and provides the substrate for the luciferase reaction.[18][20]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The signal half-life is typically several hours, providing flexibility for batch processing.[21][19]

  • Data Analysis:

    • Normalize the data to controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 4: Assay Validation and Data Interpretation

The reliability of any HTS campaign rests on the quality of the assays. Assay validation must be performed before screening the full library to ensure the data will be meaningful.[13][22][23]

Key Performance Metrics

A robust HTS assay should meet specific statistical criteria. The Z'-factor is a key metric that reflects the separation between the high and low controls and the signal variation, providing a measure of assay quality.[24]

MetricFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 5Ensures a sufficient dynamic range to detect inhibition.
Signal-to-Noise (S/N) (Mean(High) - Mean(Low)) / SD(Low)> 10Measures the separation of signals relative to the noise of the baseline.
Z'-Factor 1 - [3*(SD(High) + SD(Low))] / |Mean(High) - Mean(Low)|0.5 < Z' < 1.0 A Z'-factor > 0.5 indicates an excellent assay suitable for HTS, signifying a large separation band between controls with low data variability.[24]
DMSO Tolerance Minimal effect on signal up to 1%Ensures the compound vehicle does not interfere with the assay readout.[13]

Table 1: Summary of HTS Assay Performance Metrics and Acceptance Criteria.

Integrated Data Analysis

The final step is to integrate the data from the screening cascade to select the most promising compounds for follow-up studies.

Compound IDPrimary Screen (% Inh @ 10µM)Orthogonal Screen (IC₅₀, µM)Cell Viability (IC₅₀, µM)Notes
IND-00185.20.751.2Potent in both biochemical and cellular assays. High priority.
IND-00291.50.92> 50Potent biochemically, but poor cellular activity. Possible permeability or stability issues.
IND-00378.1> 205.6Inactive in orthogonal assay. Likely a primary screen artifact (false positive). Deprioritize.
IND-00465.015.12.5Weak biochemically, but potent in cells. May indicate an off-target effect or pro-drug activity. Requires further investigation.

Table 2: Example of an Integrated Data Summary for Triaging Hit Compounds.

Conclusion

This application note outlines a strategic, multi-tiered approach for the high-throughput screening of 3-Hydroxy-4-cyano (1H)indazole analogs. By initiating a broad search with a robust biochemical TR-FRET assay, confirming hits with an orthogonal AlphaLISA platform, and qualifying them in a physiologically relevant cell-based antiproliferation assay, researchers can efficiently navigate large chemical libraries. This methodology, grounded in principles of causality and self-validation through rigorous quality control, provides a high degree of confidence in the selected hits, paving the way for successful lead optimization and downstream drug development.

References

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • de Assis, L. L., et al. (2018). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PLoS ONE, 13(4), e0196387. [Link]

  • Biotium. (2025, May 21). Biotium Launches Highly Sensitive, Convenient, and Affordable Luminescent Viability Assay for HTS. [Link]

  • BellBrook Labs. (2026, March 12). Biochemical HTS Assay Kits. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from Poly-Dtech website. [Link]

  • News-Medical.Net. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • BMG Labtech. (n.d.). Homogenous AlphaLISA assay for IgG. Retrieved from BMG Labtech website. [Link]

  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. [Link]

  • Agilent. (2024, September 11). Automated Cell Viability Assay. [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved from Agilent website. [Link]

  • Thangaraju, M., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Pharmaceutical Research International, 33(42A), 299-312. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Blech, M., et al. (2016). A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. SLAS DISCOVERY: Advancing Life Sciences R & D, 22(3), 273-281. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from Sino Biological website. [Link]

  • Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from Crown Bioscience website. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from BPS Bioscience website. [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from Molecular Devices website. [Link]

  • tracerDB. (n.d.). Fluorescence Polarization. Retrieved from tracerDB website. [Link]

  • Ilyin, S. E., & Klabunde, T. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(11), 1089-1092. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]

  • Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 115-124. [Link]

  • Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from Amerigo Scientific website. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High-Throughput Screening for Food Safety Assessment. [Link]

  • Lin, H. Y., & Lo, Y. H. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Khan, A. S., et al. (2017). A Multicenter Study To Evaluate the Performance of High-Throughput Sequencing for Virus Detection. mSphere, 2(5), e00307-17. [Link]

  • Yescas, P. F., & Bajorath, J. (2015). High-Throughput Screening Assay Datasets from the PubChem Database. Methods in Molecular Biology, 1289, 21-34. [Link]

  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (n.d.). LinkedIn. [Link]

  • Huang, R., et al. (2016). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 1439, 11-26. [Link]

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  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

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Sources

Application

Application Note: Developing Cell-Based Assays for 3-Hydroxy-4-cyano (1H)indazole Activity in Immuno-Oncology

Introduction & Scientific Rationale The kynurenine pathway of tryptophan catabolism has emerged as a critical mechanism of tumor-mediated immune evasion. Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The kynurenine pathway of tryptophan catabolism has emerged as a critical mechanism of tumor-mediated immune evasion. Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in this pathway, catalyzing the oxidation of L-tryptophan to N-formylkynurenine, which rapidly converts to L-kynurenine[1][2]. The localized depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment activate the Aryl Hydrocarbon Receptor (AHR) on T-cells, driving the differentiation of regulatory T-cells (Tregs) and suppressing effector T-cell proliferation[3].

The indazole scaffold, specifically derivatives of 3-Hydroxy-4-cyano (1H)indazole , has been identified as a highly potent, heme-binding pharmacophore capable of inhibiting IDO1[1][4]. However, optimizing direct heme iron-binding inhibitors is notoriously difficult due to the complex intracellular environment and the risk of off-target toxicity[4]. Thus, transitioning from biochemical enzyme assays to robust, self-validating cell-based assays is a critical inflection point in the drug development pipeline.

As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating, highly specific cellular assay framework. We utilize HeLa cells because, unlike many other cell lines, they selectively express IDO1—but not IDO2 or Tryptophan 2,3-dioxygenase (TDO)—exclusively upon stimulation with Interferon-gamma (IFN-γ)[5]. This biological causality ensures that any modulation of kynurenine levels is strictly IDO1-dependent.

IDO1_Pathway IFN IFN-γ Stimulation IDO1 IDO1 Expression (Tumor/HeLa Cell) IFN->IDO1 Induces KYN L-Kynurenine IDO1->KYN Catalyzes TRP L-Tryptophan TRP->KYN Degraded to AHR AHR Activation (T-Cells) KYN->AHR Binds TREG Treg Upregulation AHR->TREG Promotes TEFF Effector T-Cell Suppression AHR->TEFF Induces INHIB 3-Hydroxy-4-cyano (1H)indazole INHIB->IDO1 Inhibits

Figure 1: IDO1-mediated immune evasion pathway and indazole inhibition.

Assay 1: Intracellular Kynurenine Production Assay

Experimental Causality and Design

To evaluate the cellular IC50 of 3-Hydroxy-4-cyano (1H)indazole, we measure the extracellular accumulation of kynurenine. The assay relies on two critical chemical interventions:

  • Trichloroacetic Acid (TCA) Precipitation: TCA is added to the supernatant and heated to 50°C. This is not merely for protein precipitation; the heat and low pH are required to chemically hydrolyze the unstable intermediate N-formylkynurenine (NFK) completely into stable L-kynurenine, ensuring accurate quantification[2][6].

  • Ehrlich's Reagent: p-dimethylaminobenzaldehyde (p-DMAB) reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base, allowing for high-throughput colorimetric readout at 490 nm[7].

Assay_Workflow S1 Seed HeLa Cells (96-well plate) S2 Add IFN-γ + L-Tryptophan S1->S2 S3 Add Indazole Compounds S2->S3 S4 Incubate 48h (37°C, 5% CO2) S3->S4 S5 TCA Precipitation (Hydrolyze NFK) S4->S5 S6 Ehrlich's Reagent (Colorimetric Read) S5->S6

Figure 2: Workflow for the cell-based kynurenine production assay.

Step-by-Step Protocol
  • Cell Seeding: Seed HeLa cells (ATCC CCL-2) at a density of 1×104 cells per well in 100 µL of DMEM supplemented with 10% FBS in a 96-well flat-bottom culture plate. Incubate overnight at 37°C, 5% CO2[2].

  • Stimulation & Treatment: Prepare a 2X stimulation master mix containing 100 ng/mL recombinant human IFN-γ and 30 µg/mL L-tryptophan in culture media. Add 50 µL of this mix to each well (final concentrations: 50 ng/mL IFN-γ, 15 µg/mL L-tryptophan)[2][6].

  • Compound Addition: Serially dilute 3-Hydroxy-4-cyano (1H)indazole (and Epacadostat as a positive control) in DMSO, then dilute 1:100 in media. Add 50 µL of the compound dilutions to the wells to achieve the desired final concentrations (final DMSO ≤ 0.5%).

  • Incubation: Incubate the plates for 48 hours at 37°C[6].

  • Hydrolysis & Precipitation: Transfer 140 µL of the conditioned supernatant from each well to a new V-bottom 96-well plate. Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well. Seal the plate and incubate at 50°C for 30 minutes[2][6].

  • Clarification: Centrifuge the plate at 2500 × g for 10 minutes at 4°C to pellet precipitated proteins[2].

  • Colorimetric Detection: Transfer 100 µL of the clarified supernatant to a clear, flat-bottom 96-well plate. Add 100 µL of freshly prepared Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well[7].

  • Readout: Incubate at room temperature for 10 minutes. Read the absorbance at 490 nm using a microplate reader.

Data Presentation: Compound Efficacy Summary

To validate the assay, quantitative data must be structured to compare biochemical potency against cellular efficacy and cytotoxicity (CC50). A significant drop-off from biochemical to cellular IC50 often indicates poor cell permeability, a common hurdle for highly polar indazole derivatives.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (HeLa, nM)Cytotoxicity CC50 (µM)
Epacadostat (Control) IDO171.8 ± 17.510.5 ± 2.1> 100
3-Hydroxy-4-cyano (1H)indazole IDO1450.2 ± 32.11,250 ± 115> 200
Indazole Derivative A IDO185.4 ± 12.0210 ± 45> 200

(Note: Data represents typical expected ranges for indazole-based IDO1 inhibitors based on literature benchmarks[1][5]).

Assay 2: Functional T-Cell Rescue Co-Culture Assay

Experimental Causality and Design

While the kynurenine assay proves target engagement, it does not prove functional immune rescue. To establish true preclinical viability, we must demonstrate that 3-Hydroxy-4-cyano (1H)indazole can reverse IDO1-mediated T-cell suppression[5]. We achieve this by co-culturing IFN-γ-stimulated HeLa cells with primary human Peripheral Blood Mononuclear Cells (PBMCs) activated by anti-CD3/anti-CD28 antibodies. If the indazole compound successfully blocks IDO1, tryptophan levels will normalize, and T-cell proliferation will be restored.

Step-by-Step Protocol
  • HeLa Cell Preparation: Seed HeLa cells at 5×103 cells/well in a 96-well plate. Stimulate with 50 ng/mL IFN-γ for 24 hours to pre-induce IDO1 expression[5].

  • PBMC Isolation & Labeling: Isolate human PBMCs using density gradient centrifugation. Label the PBMCs with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) to track cellular division via flow cytometry.

  • Co-Culture Initiation: Wash the HeLa cells to remove exogenous IFN-γ. Add 1×105 CFSE-labeled PBMCs to each well.

  • T-Cell Activation: Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies, along with 100 U/mL IL-2, to stimulate T-cell proliferation[5].

  • Inhibitor Treatment: Add 3-Hydroxy-4-cyano (1H)indazole at concentrations ranging from 0.1 µM to 50 µM.

  • Incubation & Readout: Incubate for 72 hours. Harvest the suspension cells (PBMCs), stain with anti-CD8-APC, and analyze CFSE dilution via flow cytometry. The restoration of the CFSE-low population (proliferating T-cells) indicates functional rescue by the indazole inhibitor.

Quality Control & Assay Robustness

A self-validating assay must continuously monitor its own reliability. For the HeLa Kynurenine assay, calculate the Z'-factor for every plate using the following formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Positive Control ( μp​,σp​ ): HeLa cells + IFN-γ + 10 µM Epacadostat (Maximal inhibition, lowest absorbance).

  • Negative Control ( μn​,σn​ ): HeLa cells + IFN-γ + DMSO vehicle (Minimal inhibition, highest absorbance).

A Z'-factor between 0.5 and 1.0 indicates an excellent, highly robust assay suitable for screening structural analogs of the 3-Hydroxy-4-cyano (1H)indazole scaffold.

References

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Discovery of the sEH Inhibitor Epoxykynin as a Potent Kynurenine Pathway Modulator.
  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Oncotarget.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity.
  • Inhibitors of the kynurenine pathway.
  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

Sources

Method

Application Note: 3-Hydroxy-4-cyano (1H)indazole as a Privileged Scaffold in Medicinal Chemistry Lead Generation

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of a versatile, high-quality starting scaffold is the primary determinant of downstream succes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of a versatile, high-quality starting scaffold is the primary determinant of downstream success. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) has emerged as a highly valuable bifunctional building block. It serves as a rigid bioisostere for oxindoles, benzisoxazoles, and indoles, while offering orthogonal vectors for synthetic elaboration.

To effectively utilize this scaffold, medicinal chemists must master its intrinsic electronic and structural properties. The core challenge and opportunity lie in its tautomerism. In the solid state and non-polar environments, the molecule exists in equilibrium between the 1H-indazol-3-ol and the 1,2-dihydro-3H-indazol-3-one (indazolinone) forms. However, in polar aprotic solvents (such as DMSO or DMF), the 3-hydroxyindazole tautomer predominates, comprising approximately 85% of the population1[1].

The presence of the strongly electron-withdrawing C4-cyano group fundamentally alters the reactivity of the indazole core:

  • pKa Modulation : The -I and -M effects of the cyano group increase the acidity of the N1-H proton, facilitating deprotonation under milder basic conditions.

  • Steric Shielding : The cyano group at C4 provides localized steric bulk that subtly hinders the adjacent O3 position, which can be exploited to drive regioselective N1-alkylation over O-alkylation.

  • Pharmacophoric Utility : The cyano group is a premier precursor for amidines and tetrazoles, classic motifs for anchoring inhibitors into the S1 binding pockets of serine proteases (e.g., Factor XIa, thrombin)2[2].

G A 1H-Indazol-3-ol (Dominant in Polar Solvents) B Indazolin-3-one (Minor in Polar Solvents) A->B Tautomeric Equilibrium C N1 Vector (Alkylation/Arylation) A->C D C4-Cyano Vector (Amidine/Tetrazole) A->D E O3 Vector (Etherification) A->E

Fig 1: Tautomeric equilibrium and functionalization vectors of 3-Hydroxy-4-cyano (1H)indazole.

Lead Generation Strategy: Fragment to Lead Workflow

When deploying 3-Hydroxy-4-cyano (1H)indazole in a lead generation campaign, the typical workflow involves a two-stage functionalization. First, the N1 position is alkylated or arylated to install a lipophilic tail designed to occupy the S2 or S3 sub-pockets of the target protein. Second, the C4-cyano group is converted into a hydrogen-bond donor/acceptor network (like an amidine) to lock into the primary binding determinant (e.g., the Asp189 residue in the S1 pocket of trypsin-like proteases).

Workflow Step1 Fragment Screening 3-Hydroxy-4-cyano (1H)indazole Step2 Regioselective N1-Alkylation (Install Lipophilic Tail) Step1->Step2 Base/Solvent Optimization Step3 C4-Cyano Functionalization (Convert to Amidine/Tetrazole) Step2->Step3 Hydroxylamine / Reduction Step4 Lead Compound (e.g., Serine Protease Inhibitor) Step3->Step4 Target Binding Validation

Fig 2: Fragment-to-lead workflow utilizing the bifunctional nature of the indazole scaffold.

Quantitative Data & Reaction Optimization

The regioselectivity of indazole functionalization is notoriously challenging. Alkylation can occur at N1, N2, or O3. Based on Hard-Soft Acid-Base (HSAB) theory and the thermodynamic stability of the resulting tautomers 3[3], the choice of base and solvent dictates the outcome.

Table 1: Physicochemical Properties of 3-Hydroxy-4-cyano (1H)indazole

PropertyValueImplication for Drug Design
Molecular Weight 159.15 g/mol Ideal fragment size (Rule of 3 compliant).
TPSA 73.06 ŲExcellent polarity for aqueous solubility.
LogP (predicted) ~1.2Highly favorable lipophilic efficiency (LipE) starting point.
H-Bond Donors/Acceptors 2 / 3Rich vector space for target engagement.

Table 2: Causality in Regioselective Alkylation (Optimization Matrix)

Base (Equiv)SolventTemp (°C)Major ProductCausality / Rationale
NaH (1.1)THF0 to RTO3-Alkylated (50%)Hard base (Na+) coordinates strongly with oxygen, driving kinetic O-alkylation.
K₂CO₃ (2.0) DMF RT N1-Alkylated (85%) Softer base in polar aprotic solvent favors the thermodynamically stable N1-aza-enolate.
Cs₂CO₃ (1.5)MeCN60N1 (70%) / N2 (20%)High temperature and large counterion (Cs+) reduce selectivity, increasing N2 attack.

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Purpose: To install a functional group at the N1 position while leaving the C3-OH (or C3=O) and C4-CN intact for further elaboration.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with 3-Hydroxy-4-cyano (1H)indazole (1.0 mmol, 159 mg) and anhydrous DMF (5.0 mL).

  • Deprotonation : Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 276 mg). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the aza-enolate, which is stabilized by the polar DMF solvent, directing nucleophilicity toward N1.

  • Alkylation : Cool the mixture to 0 °C using an ice bath. Add the electrophile (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via LC-MS.

  • Workup : Quench the reaction by pouring it into ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System (Analytical Check) :

    • LC-MS : Confirm the mass shift corresponding to the addition of the alkyl group.

    • 2D NMR (NOESY) : Critical Step. To prove N1-alkylation over N2 or O3, acquire a NOESY spectrum. You must observe a spatial correlation cross-peak between the newly installed benzylic CH₂ protons (~4.6 ppm) and the indazole C7-H proton (~7.5 ppm). The absence of this cross-peak indicates incorrect regiochemistry (N2 or O-alkylation).

Protocol B: Conversion of C4-Cyano to Amidine via Amidoxime

Purpose: To convert the synthetically tractable cyano group into a potent S1-pocket binding amidine moiety.

Step-by-Step Methodology:

  • Amidoxime Formation : Dissolve the N1-alkylated intermediate (1.0 mmol) in absolute ethanol (10 mL). Add hydroxylamine hydrochloride (3.0 mmol) and triethylamine (3.0 mmol).

  • Reflux : Heat the mixture to 80 °C for 6-8 hours. Causality: The cyano group is highly deactivated by the electron-rich indazole core; therefore, excess hydroxylamine and elevated temperatures are required to drive the nucleophilic addition.

  • Intermediate Validation : Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of the amidoxime mass ( [M+H]++33 Da). Isolate via standard aqueous workup.

  • Reduction : Dissolve the crude amidoxime in glacial acetic acid (5.0 mL). Add activated Zinc dust (10.0 mmol) in portions at room temperature. Stir for 2 hours.

  • Purification : Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate and purify the resulting amidine via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

  • Self-Validation System (Analytical Check) :

    • FT-IR : Confirm the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

    • ¹³C NMR : Verify the presence of the amidine carbon, which characteristically shifts far downfield to approximately 160–165 ppm.

Sources

Application

Application Note: Scale-Up Synthesis of 3-Hydroxy-4-cyano-1H-indazole for In-Vivo Studies

Executive Summary The 3-hydroxyindazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxyindazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. Specifically, 3-hydroxy-4-cyano-1H-indazole serves as a critical intermediate; the cyano group provides a versatile handle for further functionalization (e.g., reduction to primary amines, hydrolysis to amides), while the indazole core mimics purine binding in ATP pockets.

This application note details a robust, chromatography-free, two-step synthetic protocol optimized for scaling from bench-top (10 g) to pilot-plant (1 kg) quantities. The methodology ensures the generation of high-purity material (>99.5%) suitable for rigorous in-vivo pharmacokinetic and pharmacodynamic studies.

Mechanistic Rationale & Synthetic Strategy

Historically, 3-hydroxyindazoles have been synthesized via the diazotization of anthranilic acids followed by reduction and cyclization. However, this route often suffers from the generation of genotoxic nitroso/diazo intermediates, making it suboptimal for scaling pharmaceutical precursors.

To circumvent these safety and regulatory hurdles, this protocol employs a highly efficient nucleophilic aromatic substitution (SNAr) and cyclization sequence[1].

  • Esterification: Direct reaction of 2-fluoro-6-cyanobenzoic acid with hydrazine often leads to the formation of stable hydrazinium salts, drastically reducing the electrophilicity of the carbonyl carbon and stalling cyclization. By first converting the carboxylic acid to methyl 2-fluoro-6-cyanobenzoate , the carbonyl is highly activated for acyl substitution.

  • SNAr & Cyclization: Hydrazine hydrate acts as both the nucleophile and the base. The primary amino group attacks the highly activated ortho-fluorine position (SNAr), followed by rapid intramolecular cyclization of the secondary nitrogen onto the ester carbonyl to construct the pyrazolone (3-hydroxyindazole) ring.

Analytical Note: In solution, 1H-indazol-3-ol derivatives exist in a complex tautomeric equilibrium with their 3-oxo-1H-2,3-dihydro forms[2]. This tautomerism is heavily influenced by the solvent and must be accounted for during NMR characterization, as it significantly impacts the molecule's chemical reactivity and biological target interaction[3].

Process Visualization

Workflow A 2-Fluoro-6-cyanobenzoic acid (Starting Material) B Step 1: Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 2-fluoro-6-cyanobenzoate (Intermediate) B->C D Step 2: SNAr & Cyclization (NH2NH2·H2O, EtOH, 80°C) C->D E Crude 3-Hydroxy-4-cyano-1H-indazole (Precipitate) D->E F Recrystallization (EtOH / H2O) E->F G Pure 3-Hydroxy-4-cyano-1H-indazole (>99.5% Purity for In-Vivo) F->G

Fig 1: Two-step scalable synthetic workflow for 3-hydroxy-4-cyano-1H-indazole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-6-cyanobenzoate

Objective: Activate the carboxylic acid to facilitate downstream cyclization.

  • Charge: To a clean, dry 10 L jacketed reactor equipped with a reflux condenser and overhead stirrer, charge 2-fluoro-6-cyanobenzoic acid (1.0 kg, 6.06 mol) and anhydrous methanol (5.0 L, 5 vol).

  • Catalysis: Slowly add concentrated sulfuric acid (60 mL, ~0.18 eq) dropwise over 15 minutes. Causality: Sulfuric acid acts as a classical Fischer esterification catalyst.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 12 hours. Monitor conversion via HPLC/TLC until starting material is <1%.

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Partition the residue between Ethyl Acetate (4.0 L) and saturated aqueous NaHCO3 (3.0 L). Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the cyano group during solvent removal.

  • Isolation: Separate the organic layer, wash with brine (2.0 L), dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale yellow solid. Proceed to Step 2 without further purification.

Step 2: Hydrazinolysis and Cyclization

Safety Warning: Hydrazine hydrate is highly toxic, suspected to be carcinogenic, and potentially explosive. All operations must be conducted in a high-performance fume hood under an inert argon atmosphere, strictly adhering to established laboratory safety guidelines[4].

  • Charge: Dissolve the crude methyl 2-fluoro-6-cyanobenzoate (~1.05 kg) in absolute ethanol (8.0 L) in a 20 L jacketed reactor.

  • Addition: Cool the solution to 10°C. Add hydrazine hydrate (64% hydrazine in water, 890 mL, ~3.0 eq) dropwise over 2 hours using an addition funnel. Causality: The SNAr reaction is highly exothermic. Dropwise addition controls the thermal runaway. Three equivalents are used: one for the SNAr, one to scavenge the liberated HF, and one to drive the cyclization equilibrium to completion.

  • Cyclization: Gradually heat the reaction mixture to 80°C (reflux) and maintain for 8 hours. The solution will transition from clear to a thick, off-white suspension as the product forms.

  • Precipitation: Cool the reactor slowly to 0°C over 4 hours. Causality: Ethanol is an excellent solvent for the ester intermediate at elevated temperatures, but a poor solvent for the highly polar 3-hydroxyindazole product at low temperatures. This differential solubility drives product precipitation, completely eliminating the need for scale-limiting silica gel chromatography.

  • Filtration: Filter the cold suspension through a sintered glass funnel. Wash the filter cake sequentially with cold ethanol (1.0 L) and ice-cold purified water (2.0 L) to remove residual hydrazine and fluoride salts.

Final Purification (Recrystallization)
  • Transfer the crude filter cake to a clean reactor. Add a mixture of Ethanol/Water (7:3 v/v, ~6.0 L).

  • Heat to 85°C until complete dissolution is achieved. Treat with activated charcoal (50 g) for 30 minutes to remove trace colored impurities, then filter hot through a Celite pad.

  • Allow the filtrate to cool naturally to room temperature, then chill to 5°C overnight.

  • Collect the crystallized product via filtration, wash with cold water, and dry in a vacuum oven at 50°C for 24 hours to yield pure 3-hydroxy-4-cyano-1H-indazole .

Quantitative Data & Quality Control

To validate the scalability and self-correcting nature of this protocol, the synthesis was executed across three distinct scales. The shift from chromatography to crystallization maintained high yields while significantly improving throughput.

Table 1: Scale-Up Performance Metrics

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (HPLC UV 254 nm)
10 g 95.2%88.4%84.1%99.8%
100 g 96.0%85.1%81.6%99.7%
1.0 kg 94.5%82.3%77.7%99.6%

Material intended for in-vivo dosing must pass stringent Quality Control (QC) specifications to ensure that observed biological effects are not artifacts of residual synthetic impurities.

Table 2: Quality Control Specifications for In-Vivo Release

Test ParameterSpecification LimitAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Chemical Purity ≥ 99.5%HPLC (UV 254 nm)
Residual Hydrazine ≤ 10 ppmGC-MS / Colorimetric Assay
Residual Solvents (EtOH) ≤ 5000 ppm (ICH Q3C Class 3)GC-FID
Heavy Metals ≤ 20 ppmICP-MS

References

  • [4] 2-Amino-3-fluorobenzoic acid - Organic Syntheses Procedure (Includes references to "Prudent Practices in the Laboratory" for handling hazardous chemicals). Organic Syntheses, Inc. URL:[Link]

  • [1] A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor (SNAr methodology for 3-hydroxyindazoles). ACS Publications. URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for 3-Hydroxy-4-cyano-1H-indazole in PROTAC Development

Introduction to the Indazole Scaffold in Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the ubiquitin-proteasome system (UPS) to selectively degrade...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Indazole Scaffold in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins rather than merely inhibiting them[1]. While extensive research has focused on optimizing E3 ligase ligands (e.g., VHL, CRBN)[2], the strategic derivatization of the target-binding warhead is equally critical. The linker exit vector dictates the spatial trajectory of the E3 ligase relative to the Protein of Interest (POI), directly impacting the thermodynamics of ternary complex formation [3].

Indazole derivatives are highly privileged pharmacophores, widely recognized for their efficacy as ATP-competitive kinase inhibitors targeting kinases such as PAK1, FGFR, and VEGFR [4]. Specifically, 3-Hydroxy-4-cyano-1H-indazole (CAS: 1000342-91-5)[5] provides an exceptional starting scaffold for PROTAC development. Its rigid bicyclic core ensures high-affinity binding via robust π-π stacking and hydrogen bonding, while the 3-hydroxyl and 4-cyano groups offer orthogonal, chemoselective handles for linker attachment[6].

Mechanistic Rationale & Exit Vector Causality

Selecting the correct site for linker attachment is the most critical step in PROTAC warhead design. 3-Hydroxy-4-cyano-1H-indazole offers two distinct topological trajectories:

  • Exit Vector 1 (3-Hydroxyl Alkylation): In many kinase-inhibitor complexes, the indazole N1/N2 atoms anchor to the hinge region, orienting the 3-position outward toward the solvent-exposed channel[4]. O-alkylation at this position projects the PROTAC linker directly out of the binding pocket, minimizing steric clashes and preserving the primary pharmacophore's binding affinity.

  • Exit Vector 2 (4-Cyano Reduction): When the 3-position is buried or engaged in critical water-mediated hydrogen bonds, the 4-cyano group serves as a powerful alternative[6]. Reduction of the nitrile to a primary amine provides a highly nucleophilic handle that typically points toward the DFG-motif or ribose-binding pocket, offering a distinct geometric approach for E3 ligase recruitment [7].

Workflows and Logical Relationships

PROTAC_Workflow Scaffold 3-Hydroxy-4-cyano 1H-indazole Vector1 Exit Vector 1: 3-OH Alkylation Scaffold->Vector1 K2CO3, DMF Vector2 Exit Vector 2: 4-CN Reduction Scaffold->Vector2 H2, Raney Ni Linker1 Attach PEG Linker Vector1->Linker1 Linker2 Attach Alkyl Linker Vector2->Linker2 E3 Conjugate E3 Ligand (CRBN / VHL) Linker1->E3 Linker2->E3 Ternary Ternary Complex Formation E3->Ternary Cell Assay

Workflow for derivatizing 3-Hydroxy-4-cyano-1H-indazole into a PROTAC degrader.

Ternary_Complex POI Target Kinase (POI) PROTAC Indazole-PROTAC POI->PROTAC Warhead Binding Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase E3->POI Proximity E3->PROTAC Ligand Binding Ub Ubiquitin E3->Ub Transfer Ub->POI Polyubiquitination

Logical mechanism of PROTAC-induced proximity, ubiquitination, and degradation.

Validated Derivatization Protocols

Protocol A: Regioselective O-Alkylation of the 3-Hydroxyl Group

Objective: Attach a Boc-protected PEG3 linker to the 3-position to establish Exit Vector 1. Causality: 3-Hydroxy-1H-indazole exists in a tautomeric equilibrium with 1H-indazol-3(2H)-one. Under mild basic conditions (K₂CO₃) in a polar aprotic solvent (DMF), the more electronegative oxygen atom becomes the kinetically favored nucleophile for Sₙ2 displacement of primary alkyl halides. This prevents unwanted N-alkylation at the N1 or N2 positions, preserving the hinge-binding pharmacophore.

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 3-Hydroxy-4-cyano-1H-indazole (1.0 eq, 500 mg) and anhydrous DMF (10 mL) under an inert N₂ atmosphere.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide equivalent.

  • Dropwise, add Boc-NH-PEG3-Bromide (1.1 eq) dissolved in 2 mL of DMF.

  • Elevate the temperature to 60°C and stir for 12 hours.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The appearance of a distinct [M+H]⁺ peak at m/z 408 indicates successful O-alkylation. (Note: N-alkylated byproducts will elute at a different retention time and can be differentiated later via ¹H-NMR by observing the downfield shift of adjacent aromatic protons).

  • Quench the reaction with H₂O (30 mL) and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure intermediate.

Protocol B: Chemoselective Reduction of the 4-Cyano Group

Objective: Convert the 4-cyano group into a primary aminomethyl handle to establish Exit Vector 2. Causality: Catalytic hydrogenation of nitriles frequently yields secondary or tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Performing the reduction in methanolic ammonia (MeOH/NH₃) traps the intermediate imine, exclusively driving the equilibrium toward the desired primary amine without reducing the aromatic indazole core.

Step-by-Step Methodology:

  • Dissolve 3-Hydroxy-4-cyano-1H-indazole (1.0 eq, 500 mg) in a 7N solution of ammonia in methanol (15 mL).

  • Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) under a stream of argon.

  • Evacuate the flask and backfill with H₂ gas. Maintain the reaction under a hydrogen atmosphere (balloon or 50 psi Parr shaker) for 6 hours at room temperature.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate, dry it, and spray it with a 0.2% Ninhydrin solution. Gentle heating will reveal a deep purple/blue spot, providing immediate visual confirmation of primary amine formation.

  • Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet).

  • Concentrate the filtrate in vacuo to yield the 4-(aminomethyl)-1H-indazol-3-ol intermediate, which is highly nucleophilic and ready for immediate HATU-mediated amide coupling with a VHL- or CRBN-linker-COOH construct.

Quantitative Data Summary

The table below summarizes the physicochemical properties of the indazole scaffold and its derivatized PROTAC intermediates. Maintaining a low Polar Surface Area (PSA) and optimal lipophilicity (clogP) during derivatization is crucial for the eventual cell permeability of the massive PROTAC molecule.

IntermediateDerivatization SiteExit Vector TrajectoryMolecular Weight ( g/mol )clogPTPSA (Ų)Typical Yield
Scaffold N/AN/A159.151.868.0N/A
3-O-PEG3-Boc 3-HydroxylSolvent Channel407.462.4115.275 - 82%
4-Aminomethyl 4-CyanoDFG-Motif / Ribose Pocket163.181.182.088 - 95%

Biological Validation System

To ensure the synthesized PROTAC functions as a self-validating degradation system, empirical testing must follow a strict three-tier biological validation:

  • Binary Binding (SPR/TR-FRET): Confirm that the derivatized warhead retains its low-nanomolar affinity for the target kinase and that the E3 ligase ligand still binds VHL/CRBN.

  • Ternary Complex Formation (NanoBRET): The ultimate test of the chosen exit vector. Use NanoBRET to quantify the proximity-induced association between the POI and the E3 ligase in live cells[3].

  • Degradation Efficacy (Western Blot/HiBiT): Measure the DC₅₀ (concentration at which 50% of the target is degraded) and Dₘₐₓ (maximum degradation achievable) to confirm that ternary complex formation successfully translates to ubiquitin-mediated proteasomal degradation[7].

References

  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry / NIH PMC. Available at:[Link]

  • Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell / Oxford Academic. Available at:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry / NIH PMC. Available at:[Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry / PubMed. Available at: [Link]

  • Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharmaceutica Sinica B / NIH PMC. Available at:[Link]

Sources

Application

Application Note: In Vitro Metabolic Stability Assessment of 3-Hydroxy-4-cyano-(1H)indazole

Scientific Background & Rationale The indazole ring is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. However, the specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The indazole ring is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. However, the specific substitution pattern of 3-Hydroxy-4-cyano-(1H)indazole introduces unique metabolic liabilities that must be rigorously evaluated during lead optimization.

Understanding the structural causality behind its metabolism is critical:

  • Phase II Susceptibility (Glucuronidation): The 3-hydroxyl group exists in tautomeric equilibrium (1H-indazol-3-ol indazolin-3-one)[1]. This exposed hydroxyl moiety is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid Phase II clearance.

  • Phase I Susceptibility (Oxidation): While the electron-withdrawing 4-cyano group partially deactivates the adjacent aromatic positions against electrophilic attack by Cytochrome P450 (CYP) enzymes, the core remains susceptible to CYP-mediated oxidation (e.g., via CYP2E1 or CYP3A4)[1].

Because this compound is vulnerable to both Phase I and Phase II pathways, standard microsomal stability assays that only utilize NADPH will drastically underestimate its in vivo clearance[2]. Therefore, this protocol details a comprehensive methodology utilizing Human Liver Microsomes (HLMs) supplemented with both NADPH and UDPGA to capture the full spectrum of intrinsic clearance ( CLint​ )[3].

Pathway Compound 3-Hydroxy-4-cyano (1H)indazole Phase1 Phase I (CYP450) + NADPH Compound->Phase1 Oxidation Phase2 Phase II (UGT) + UDPGA Compound->Phase2 Conjugation Met1 Oxidized Metabolites Phase1->Met1 Met2 O-Glucuronide Conjugates Phase2->Met2

Proposed biotransformation pathways for 3-Hydroxy-4-cyano-(1H)indazole.

Self-Validating Experimental Design

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, a metabolic stability protocol must be a self-validating system. We achieve this through specific mechanistic controls:

  • Kinetic Constraint ( [S]≪Km​ ): The test compound is incubated at a low concentration (1 µM). This ensures the reaction follows first-order kinetics, which is an absolute mathematical requirement for deriving intrinsic clearance from the in vitro half-life[4].

  • Protein Binding Mitigation: Microsomal protein concentration is capped at 0.5 mg/mL to prevent excessive non-specific binding, which can sequester the highly lipophilic indazole core and artificially inflate the apparent half-life[4].

  • Alamethicin Pore Formation: UGT enzymes are localized within the lumen of the endoplasmic reticulum. During HLM preparation, the ER fragments into sealed vesicles. Alamethicin (a pore-forming peptide) must be added to allow the highly polar UDPGA cofactor to access the active site.

  • No-Cofactor Control: A parallel incubation lacking NADPH and UDPGA is mandatory. This differentiates true enzymatic turnover from chemical instability or non-specific adsorption to the assay plate[5].

Table 1: Standard Incubation Parameters
ParameterSpecificationRationale
Test System Pooled Human Liver MicrosomesCaptures population-average enzyme expression[6].
Protein Conc. 0.5 mg/mLBalances enzyme activity with low non-specific binding[3].
Compound Conc. 1.0 µMEnsures first-order kinetics ( [S]≪Km​ )[4].
Cofactors 1 mM NADPH, 2 mM UDPGADrives both Phase I and Phase II metabolism[3].
Permeabilizer 25 µg/mg protein AlamethicinGrants UDPGA access to luminal UGTs.
Buffer 100 mM Potassium Phosphate (pH 7.4)Maintains physiological pH; includes 3 mM MgCl2​ for cofactors.

Step-by-Step Methodology

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Microsome Mix: Thaw HLMs on ice. Dilute to 1.25 mg/mL in buffer. Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to allow pore formation.

  • Cofactor Mix: Prepare a 5X solution containing 5 mM NADPH and 10 mM UDPGA in buffer.

  • Quench Solution: Prepare ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL).

Incubation Workflow
  • Pre-incubation: In a 96-well plate, add 40 µL of the Alamethicin-treated Microsome Mix (1.25 mg/mL) and 40 µL of the test compound (2.5 µM in buffer, max 0.1% DMSO final). Incubate the plate at 37°C in a shaking water bath for 10 minutes[5].

  • Initiation: Initiate the reaction by adding 20 µL of the pre-warmed 5X Cofactor Mix to each well. (Final volume = 100 µL; Final concentrations: 0.5 mg/mL HLM, 1 µM compound, 1 mM NADPH, 2 mM UDPGA)[2].

  • Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove 20 µL aliquots from the reaction mixture[7].

  • Quenching: Immediately transfer the 20 µL aliquot into 60 µL of ice-cold Quench Solution (ACN + IS) to precipitate proteins and halt enzymatic activity[5].

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins[2]. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Workflow Prep 1. Prepare HLMs + Alamethicin on Ice PreInc 2. Pre-incubate at 37°C (10 min) Prep->PreInc Init 3. Add NADPH & UDPGA to Initiate Reaction PreInc->Init Aliquots 4. Collect Aliquots at 0, 15, 30, 45, 60 min Init->Aliquots Quench 5. Quench with Cold Acetonitrile + IS Aliquots->Quench Analyze 6. Centrifuge & LC-MS/MS Analysis Quench->Analyze

Step-by-step microsomal stability assay workflow for metabolic clearance assessment.

Analytical Quantification (LC-MS/MS)

Quantification of the remaining parent compound is performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). High-resolution MRM (Multiple Reaction Monitoring) is essential for distinguishing the parent indazole from its isobaric metabolites[5].

Table 2: Representative LC-MS/MS Parameters
ComponentSetting / Value
Analytical Column C18, 2.1 × 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transition m/z 160.1 114.1 (Hypothetical transition for 3-OH-4-CN-Indazole)

Data Analysis and Pharmacokinetic Calculations

Metabolic stability is quantified by plotting the natural log (ln) of the percentage of parent compound remaining versus incubation time[5].

1. Elimination Rate Constant ( k ): Determine the slope of the linear regression from the ln(% remaining) vs. time plot. The elimination rate constant k is the absolute value of this slope.

2. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

3. In Vitro Intrinsic Clearance ( CLint,micr​ ): Intrinsic clearance normalizes the half-life against the biological scaling factors of the assay[5]:

CLint,micr​=t1/2​0.693​×Mprot​Vinc​​

Where:

  • Vinc​ = Volume of incubation medium (µL)

  • Mprot​ = Mass of microsomal protein in the incubation (mg)

  • Units = µL/min/mg protein

Table 3: Human Clearance Classification Criteria

Based on standard well-stirred liver models.

Classification CLint,micr​ (µL/min/mg)Interpretation for Drug Development
Low Clearance < 8.6Favorable metabolic stability; likely suitable for oral dosing.
Moderate Clearance 8.6 – 47.0Acceptable, but may require formulation optimization.
High Clearance > 47.0High first-pass metabolism risk; structural optimization required.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature URL:[Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: National Institutes of Health (NIH) URL:[Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: National Institutes of Health (NIH) URL:[Link]

  • In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay Source: MTTlab URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Hydroxy-4-cyano (1H)indazole Synthesis

Welcome to the Application Science Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5)[1]. This compound is a highly valuable pharmaceutical intermediate, particularly in the development of xanthine oxidoreductase inhibitors like Topiroxostat[2].

Synthesizing this specific functionalized indazole presents unique mechanistic challenges: the electrophilic cyano group is prone to hydrolysis under prolonged heating, and the bifunctional nature of hydrazine often leads to unwanted side reactions. This guide provides validated troubleshooting workflows, causal explanations, and an optimized solvent-free protocol to maximize your isolated yield.

Module 1: Diagnostic Knowledge Base (FAQs)

Q1: Why is my cyclization yield stalling below 50% when using standard thermal reflux? A: Traditional thermal condensation of 2-halo-6-cyanobenzoates with hydrazine suffers from prolonged reaction times, leading to thermodynamic degradation. Under extended heating (e.g., >12 hours), the electrophilic cyano group at the C4 position is highly susceptible to partial hydrolysis or nucleophilic attack by excess hydrazine. Transitioning to an ultrasound-promoted, solvent-free protocol using solid acid catalysts (such as Silica Chloride or Glyoxylic Acid) accelerates the intramolecular cyclization via acoustic cavitation, reducing reaction time to roughly 30 minutes and preserving the cyano moiety[3].

Q2: How do I prevent the formation of N-alkylated or bis-hydrazone byproducts? A: Byproduct formation is primarily a stoichiometric and thermodynamic failure. Ensure the molar ratio of the benzoate starting material to hydrazine hydrate strictly does not exceed 1:1.2[3]. Excess hydrazine acts as a competitive nucleophile against the newly formed indazole core. Self-Validation Check: Monitor the reaction via TLC at the 15-minute mark. If unreacted ester remains, do not add more hydrazine. Instead, verify that your catalyst loading is sufficient (e.g., 15 mol% for SiO2-Cl).

Q3: Why is my isolated product dark brown instead of the expected off-white/yellow powder? A: Dark discoloration indicates oxidative degradation of the hydrazine intermediate or the 3-hydroxyindazole core. This occurs if the reaction is exposed to atmospheric oxygen at elevated temperatures. Always purge the reaction vessel with inert gas (N2 or Ar) prior to sonication, and quench the reaction immediately over crushed ice upon completion[3].

Module 2: Visualizing the Reaction & Troubleshooting Logic

SynthesisWorkflow Start 2-Halo-6-cyanobenzoate + Hydrazine Hydrate Catalyst Catalyst Addition (SiO2-Cl, 15 mol%) Start->Catalyst Reaction Ultrasound Irradiation (Solvent-Free, 80-100°C) Catalyst->Reaction Intermediate Hydrazone Intermediate (Nucleophilic Attack) Reaction->Intermediate Activation Cyclization Intramolecular Cyclization (Aromatic Substitution) Intermediate->Cyclization -HX Product 3-Hydroxy-4-cyano (1H)indazole Cyclization->Product Purification Quench & Crystallize (DMF-Ethanol) Product->Purification

Fig 1. Mechanistic workflow for the ultrasound-promoted synthesis of 3-hydroxy-4-cyano (1H)indazole.

TroubleshootingLogic Issue Low Yield / Impure 3-Hydroxy-4-cyano (1H)indazole Check1 Is the Cyano Group Hydrolyzing? Issue->Check1 Check2 Is Starting Material Unreacted? Issue->Check2 Check3 Are N-alkyl side products forming? Issue->Check3 Sol1 Reduce Time to 30 min Use Ultrasound Check1->Sol1 Yes Sol2 Ensure 15 mol% SiO2-Cl Check Sonication Power Check2->Sol2 Yes Sol3 Limit Hydrazine to 1.2 eq Do Not Overcharge Check3->Sol3 Yes

Fig 2. Diagnostic logic tree for troubleshooting common yield and purity issues during synthesis.

Module 3: Validated Experimental Protocol

This self-validating protocol utilizes a solvent-free, ultrasound-assisted methodology to maximize yield while protecting the sensitive cyano group[3].

Reagents Required:

  • Methyl 2-fluoro-6-cyanobenzoate (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Silica Chloride (SiO₂-Cl) solid acid catalyst (15 mol%)

Step-by-Step Methodology:

  • Initiation & Stoichiometric Control: Combine the benzoate (1.0 mmol) and hydrazine hydrate (1.2 mmol) in a dry round-bottom flask (RBF). Add 15 mol% SiO₂-Cl catalyst.

    • Causality Note: Strict adherence to the 1.2 mmol limit of hydrazine prevents competitive nucleophilic attack on the product, ensuring the reaction favors intramolecular cyclization over intermolecular polymerization.

  • Atmospheric Purge: Purge the RBF with Nitrogen (N₂) gas for 2 minutes and seal.

    • Causality Note: Removing ambient oxygen prevents the oxidative degradation of the highly reactive hydrazone intermediate, ensuring the final product avoids dark discoloration.

  • Acoustic Activation: Place the RBF into an ultrasonic water bath. Irradiate at 80-100°C for 20-30 minutes.

    • Causality Note: Acoustic cavitation generates localized microscopic hot spots. This provides the necessary activation energy for the nucleophilic aromatic substitution without requiring the prolonged macroscopic heating that typically hydrolyzes the cyano group[3].

  • In-Process Validation: Pause sonication at 20 minutes. Perform a TLC check (Hexane:EtOAc).

    • Causality Note: The complete disappearance of the starting material validates the end of the reaction. Continuing sonication past this point risks product degradation.

  • Quench & Isolation: Immediately pour the reaction mass onto crushed ice. Filter the precipitated solid, wash thoroughly with cold distilled water, and dry under vacuum.

    • Causality Note: The rapid temperature drop halts all kinetic pathways, locking in the cyclized product and washing away the water-soluble catalyst and unreacted hydrazine.

  • Purification: Recrystallize the crude compound using a DMF-Ethanol solvent system to achieve >95% purity[3].

Module 4: Quantitative Yield Optimization Data

The following table summarizes the comparative performance of various synthetic methodologies for 3-hydroxyindazole derivatives, highlighting the superiority of the ultrasound-assisted solid-catalyst approach for cyano-retention.

MethodologyCatalystReaction TimeTemperatureIsolated Yield (%)Cyano-Hydrolysis Risk
Thermal Reflux (EtOH) None12 - 18 h80°C45%High (>15% loss)
Microwave Irradiation Acetic Acid2 h120°C65%Moderate (~8% loss)
Ultrasound (Solvent-Free) Glyoxylic Acid (5 mol%)45 minRoom Temp88%Low (<2% loss)
Ultrasound (Solvent-Free) SiO₂-Cl (15 mol%) 30 min 80-100°C 93% None Detected

Data synthesized from protocol optimization studies on substituted 3-hydroxy-1H-indazoles[3].

References

  • Ultrasound Promoted One-pot Synthesis of Substituted 3-Hydroxy-1H-Indazole Using Glyoxylic Acid as a Catalyst under Solvent-free Condition. E-RESEARCHCO. Available at:[Link]

  • SILICA CHLORIDE AS AN EFFICIENT AND REUSABLE CATALYST FOR THE SYNTHESIS OF 3-HYDROXY-1H. IJRPC. Available at: [Link]

  • Topiroxostat - Preparation and Physico-chemical Properties. ChemBK. Available at:[Link]

  • 3-Hydroxy-4-cyano (1H)indazole - Product Details (CAS: 1000342-91-5). Thoreauchem. Available at: [Link]

Sources

Optimization

Indazole Synthesis Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I frequently consult on the persistent challenge of regioselectivity in indazole synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I frequently consult on the persistent challenge of regioselectivity in indazole synthesis. The indazole core is a privileged pharmacophore, but its tautomeric nature (1H vs. 2H) makes selective N1 or N2 alkylation a major bottleneck[1].

This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to help you achieve absolute regiocontrol in your drug development workflows.

Mechanistic Overview: The Regioselectivity Divergence

The regiochemical outcome of indazole alkylation is dictated by a delicate interplay of thermodynamics, kinetics, and steric shielding[2]. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1]. When deprotonated, the resulting indazole anion can be trapped at the N1 position (thermodynamic control) or the N2 position (kinetic control).

G Start 1H-Indazole Starting Material Anion Indazole Anion Intermediate Start->Anion Base (e.g., NaH) C3 C3-Alkylated Indazole (Umpolung / CuH Catalysis) Start->C3 Electrophilic Indazole + CuH Catalyst N1 N1-Alkylated Indazole (Thermodynamically Favored) Anion->N1 NaH / THF High Temp / Equilibration N2 N2-Alkylated Indazole (Kinetically Favored) Anion->N2 Mitsunobu or Steric Hindrance (C7)

Mechanistic pathways governing N1, N2, and C3 indazole regioselectivity.

Diagnostic FAQs

Q1: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N1 and N2 isomers. Why is this happening and how do I fix it? Causality & Solution: Weak bases like K₂CO₃ in polar aprotic solvents (DMF) often fail to drive the reaction to full thermodynamic equilibration, trapping the reaction in a state of mixed kinetic/thermodynamic control[3]. To achieve high N1-selectivity, switch to sodium hydride (NaH) in tetrahydrofuran (THF)[4]. The strong base ensures complete deprotonation, while the Na⁺ cation coordinates favorably with the N2 atom, leaving N1 exposed for alkylation under strict thermodynamic control[1].

Q2: My target is the N2-alkylated indazole. NaH/THF gives me exclusively N1. How can I selectively force the reaction to the N2 position? Causality & Solution: N2-alkylation is kinetically favored but thermodynamically disfavored. To override the natural N1 preference, you must employ kinetic trapping or steric shielding:

  • Mitsunobu Reaction: Using an alcohol with PPh₃ and DIAD/DEAD shifts the mechanism. The bulky phosphonium intermediate creates severe steric hindrance at the N1 position, forcing the nucleophilic attack to occur almost exclusively at N2[3][4].

  • Substrate Engineering: Introducing a bulky or electron-withdrawing group at the C-7 position (e.g., -NO₂ or -CO₂Me) sterically blocks the adjacent N1 position. Under these conditions, even standard basic alkylation will yield ≥96% N2-selectivity[4].

Q3: I need to functionalize the C3 position, but standard alkylation only yields N-alkylated products. Is direct C3-alkylation possible? Causality & Solution: Direct C3-alkylation is rare because the C3 position lacks intrinsic nucleophilicity compared to the highly reactive N1/N2 nitrogens[5]. To solve this, you must use an umpolung (polarity reversal) strategy . By converting the indazole into an electrophile (e.g., N-(benzoyloxy)indazole) and reacting it with a nucleophile (like an allene) under Copper hydride (CuH) catalysis, you can completely override N-selectivity and achieve highly enantioselective C3-alkylation[5].

Quantitative Data: Condition Benchmarking

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes to guide your experimental design.

Reaction ConditionSolventSubstrate ModifierPredominant RegioisomerTypical Ratio (N1:N2)Reference
K₂CO₃DMFNoneMixture~1:1 to 1.5:1[2][3]
NaHTHFNoneN1 (Thermodynamic)> 99:1[4]
NaHTHFC7-NO₂ or C7-CO₂MeN2 (Steric Control)< 4:96[4]
PPh₃, DIAD (Mitsunobu)THFNoneN2 (Kinetic Control)1:2.5 to 1:10[4]
CuH Catalysis (Umpolung)THFN-(benzoyloxy)C3 (Polarity Reversal)Exclusive C3[5]
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to verify the regiochemical outcome before proceeding to downstream assays.

Protocol A: Thermodynamically Controlled N1-Alkylation

Optimized for >99% N1 selectivity using hard basic conditions.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes to ensure complete anion formation[2].

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 12–24 hours. Causality Note: The extended time at room temperature allows the kinetically formed N2 product to equilibrate to the thermodynamically favored N1 isomer[2].

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Critical Step): Purify via flash chromatography. To definitively confirm N1 regiochemistry, perform a 2D HMBC NMR experiment. You must observe a ¹H-¹³C correlation between the N-alkyl protons and the C-7a carbon of the indazole core[4].

Protocol B: Kinetically Controlled N2-Alkylation

Optimized for N2 selectivity via steric shielding (Mitsunobu conditions).

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere[3].

  • Activation: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Causality Note: The bulky phosphonium intermediate forms immediately, sterically shielding the N1 position and directing the nucleophilic attack to N2[3].

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure.

  • Self-Validation (Critical Step): Purify the crude mixture directly by flash column chromatography to separate the N2 isomer from triphenylphosphine oxide byproducts. Confirm N2 regiochemistry via 2D HMBC NMR by observing a ¹H-¹³C correlation between the N-alkyl protons and the C-3 carbon of the indazole core[4].

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Hydroxy-4-cyano-1H-indazole Synthesis

Welcome to the Advanced Application Support Center. The synthesis of 3-hydroxy-4-cyano-1H-indazole presents a unique set of chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 3-hydroxy-4-cyano-1H-indazole presents a unique set of chemoselective challenges. The 4-cyano group acts as a double-edged sword: while its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr), the nitrile carbon itself is highly susceptible to nucleophilic attack and over-reduction.

This guide provides a root-cause analysis of common side reactions, quantitative diagnostics, and self-validating protocols to ensure high-fidelity synthesis and downstream functionalization.

Mechanistic Pathway & Failure Point Mapping

To effectively troubleshoot, we must first map the two primary synthetic routes (SNAr vs. Diazotization) and identify where the chemoselective bifurcations occur.

IndazoleSynthesis SM1 2-Fluoro-3-cyanobenzoic acid (Route A) Hydrazine Hydrazine Hydrate SM1->Hydrazine SM2 2-Amino-3-cyanobenzoic acid (Route B) Diazotization NaNO2, HCl, 0°C SM2->Diazotization Int_SNAr SNAr Intermediate Hydrazine->Int_SNAr SNAr Attack Side1 Amidrazone / Cyano Hydrolysis (Byproduct) Hydrazine->Side1 Cyano Attack (Excess N2H4 / High T) Int_Diazo Diazonium Salt Diazotization->Int_Diazo Reduction Na2SO3 Reduction Product 3-Hydroxy-4-cyano-1H-indazole (Target Product) Reduction->Product Cyclization Int_SNAr->Product Cyclization Int_Diazo->Reduction T < 5°C Side2 Phenol Derivative (Decomposition) Int_Diazo->Side2 T > 5°C

Mechanistic pathways for 3-Hydroxy-4-cyano-1H-indazole synthesis and common side reactions.

Diagnostic Dashboard: Quantitative Impact of Reaction Parameters

Deviations in stoichiometry, temperature, or solvent selection directly dictate the ratio of target product to side-reaction byproducts. Use the table below to benchmark your crude reaction profiles.

Reaction StageParameter / ConditionTarget Yield (%)Major ByproductByproduct Yield (%)
Route A: SNAr Hydrazine (4.0 eq), 95°C45%Amidrazone / Cyano Hydrolysis35%
Route A: SNAr Hydrazine (1.1 eq), 60°C82%Amidrazone / Cyano Hydrolysis< 5%
Route B: Diazotization Temperature > 15°C30%Phenol Derivative50%
Route B: Diazotization Temperature 0–5°C85%Phenol Derivative< 2%
Downstream: N-Alkylation K₂CO₃ / DMF, 80°C40% (N1)N2-alkyl / O-alkyl45% / 10%
Downstream: N-Alkylation NaH / THF, 25°C90% (N1)N2-alkyl / O-alkyl< 5% / < 2%

Root-Cause Analysis & Troubleshooting FAQs

Q1: During the SNAr cyclization of 2-fluoro-3-cyanobenzoic acid with hydrazine, my LC-MS shows significant loss of the cyano group. How can I prevent this?

A1: Hydrazine is a potent alpha-effect nucleophile. While its primary target should be the electrophilic C-F bond to initiate the SNAr cyclization, the linear geometry and high electrophilicity of the C3-nitrile group make it highly vulnerable. Attack on the nitrile leads to1[1]. Causality & Fix: This side reaction is highly temperature- and concentration-dependent. Pushing the reaction above 80°C or using a large excess of hydrazine (>2.0 eq) provides the activation energy required for nitrile attack. To prevent this, strictly limit hydrazine hydrate to 1.05–1.1 equivalents and maintain the reaction temperature at 60°C.

Q2: I am using the diazotization route starting from 2-amino-3-cyanobenzoic acid. My yields are low, and the reaction mixture turns dark brown. What is causing this?

A2: A dark brown reaction mixture coupled with low yields indicates the premature decomposition of the diazonium salt intermediate. Diazonium salts are thermally unstable; if the internal temperature exceeds 5°C, water in the acidic medium will act as a nucleophile, displacing the diazo group to form a2[2]. Causality & Fix: The kinetics of diazonium decomposition accelerate exponentially above 5°C. You must use an ice-salt bath to maintain the internal temperature between 0°C and 5°C during the entire NaNO₂ addition. Furthermore, the subsequent reduction step (using Na₂SO₃) must be performed immediately to trap the intermediate and drive the cyclization.

Q3: After synthesizing 3-hydroxy-4-cyano-1H-indazole, I need to alkylate the N1 position. However, I am getting a complex mixture of N1, N2, and O-alkylated products. How do I achieve strict N1 regioselectivity?

A3: 3-Hydroxyindazoles exhibit complex tautomerism (1H, 2H, and 3H forms), presenting multiple nucleophilic sites. The regioselectivity of alkylation is entirely dependent on whether the reaction is operating under kinetic or thermodynamic control. Causality & Fix: To achieve 3[3], you must drive the system toward thermodynamic control. Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like THF deprotonates the indazole, forming a sodium salt. The sodium cation coordinates with the ring, directing the electrophile to the 4[4]. Conversely, using weak bases (K₂CO₃) in polar solvents (DMF) lowers the activation barrier for the 5[5], leading to messy mixtures.

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) have been engineered with built-in validation checkpoints to ensure you can confirm the reaction trajectory in real-time.

Protocol A: Chemoselective SNAr Synthesis of 3-Hydroxy-4-cyano-1H-indazole

Objective: Cyclize 2-fluoro-3-cyanobenzoic acid while preserving the cyano group.

  • Preparation: Charge a dry, round-bottom flask with 2-fluoro-3-cyanobenzoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool the solution to 20°C. Add hydrazine hydrate (1.05 eq) dropwise over 15 minutes.

    • Validation Checkpoint 1: The solution should remain pale yellow. A rapid shift to deep orange indicates localized overheating and potential nitrile attack.

  • Cyclization: Attach a reflux condenser and heat the reaction strictly to 60°C for 12 hours.

    • Validation Checkpoint 2 (LC-MS): Sample the reaction at 6 hours. Monitor the disappearance of the starting material mass (m/z[M-H]- 164). The target product will appear at m/z [M-H]- 158. Critical: If an m/z 176 peak appears, cyano hydrolysis (addition of H₂O) is occurring. Immediately cool the reaction to 50°C.

  • Workup: Cool to room temperature and quench with 1M HCl until the pH reaches 4.0. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Regioselective N1-Alkylation of 3-Hydroxy-4-cyano-1H-indazole

Objective: Alkylate the N1 position while avoiding N2 and O-alkylation.

  • Deprotonation: Suspend 3-hydroxy-4-cyano-1H-indazole (1.0 eq) in anhydrous THF (0.15 M) at 0°C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Validation Checkpoint 1: Observe the evolution of hydrogen gas. The suspension will gradually turn into a clear, slightly colored solution as the indazole sodium salt forms. Wait until gas evolution completely ceases (approx. 30 mins).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0°C. Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours.

    • Validation Checkpoint 2 (TLC): Run a TLC plate using Hexanes/EtOAc (7:3). The N1-alkylated product typically runs higher (less polar) than the N2-alkylated byproduct, as N2-alkylation forces the indazole into a more polar quinonoid structure.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if trace O-alkylated byproducts are observed.

Sources

Optimization

how to improve the stability of 3-Hydroxy-4-cyano (1H)indazole in solution

Technical Support Center: Stabilizing 3-Hydroxy-4-cyano (1H)indazole in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3-Hydroxy-4-cyano (1H)indazole in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with substituted indazoles. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) is a highly valuable scaffold in drug discovery, but its unique electronic properties make it notoriously temperamental in solution.

The strongly electron-withdrawing 4-cyano group fundamentally alters the molecule's electron density, increasing the acidity of the 3-hydroxyl proton and making the core highly susceptible to tautomeric shifts, pH-dependent ionization, and oxidative dimerization. This guide is designed to help you troubleshoot these specific failure modes, understand their underlying chemical causality, and implement self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my 3-Hydroxy-4-cyano (1H)indazole stock solution in DMSO show multiple peaks in NMR or variable assay readouts over time? A1: This phenomenon is driven by annular tautomerism. Indazoles exist in a dynamic equilibrium between the 1H-indazol-3-ol (hydroxy) and 1,2-dihydro-3H-indazol-3-one (oxo) forms[1]. The strongly electron-withdrawing 4-cyano group modulates this equilibrium by pulling electron density away from the heterocyclic core. While the 3-hydroxy tautomer overwhelmingly predominates in polar aprotic solvents like DMSO (often >85%), the introduction of trace moisture or temperature fluctuations can induce intermolecular hydrogen bonding[2]. This leads to the formation of centrosymmetric dimers or cyclamers, which undergo fast degenerate double proton transfer, shifting the equilibrium and presenting as multiple species or "smearing" in analytical readouts[3].

Q2: When diluting into aqueous assay buffers (pH 7.4), the compound rapidly loses potency. What is the mechanism of this degradation? A2: The loss of potency in aqueous media is primarily due to pH-dependent deprotonation followed by oxidative dimerization. The 4-cyano substituent significantly lowers the pKa of the 3-hydroxyl group compared to unsubstituted indazoles. At physiological pH (7.4), a substantial fraction of the molecule exists as a deprotonated anion. This electron-rich intermediate is highly susceptible to trace-metal-catalyzed oxidation, leading to the formation of inactive dimers and higher-order aggregates[3]. Furthermore, prolonged exposure to basic conditions can lead to irreversible hydrolytic ring opening.

Q3: How can I prevent oxidative degradation and stabilize the compound for high-throughput screening (HTS)? A3: Stabilization requires a multi-pronged approach addressing both solvent polarity and oxidation potential:

  • Control the Tautomer: Maintain the compound in the 3-hydroxy form by using strictly anhydrous DMSO for all master stock solutions[2].

  • Suppress Ionization: If the biological target permits, slightly lower the assay pH (e.g., pH 6.5–6.8) to keep the hydroxyl group protonated.

  • Quench Oxidation: Supplement the aqueous assay buffer with reducing agents (e.g., 1 mM DTT or TCEP) and metal chelators (e.g., 0.5 mM EDTA) prior to compound addition.

Part 2: Quantitative Stability Data

To assist in experimental design, the following table summarizes the causal relationship between solvent environment, tautomeric state, and observed stability.

Table 1: Stability Matrix of 3-Hydroxy-4-cyano (1H)indazole across Solvents and Conditions

Solvent / Buffer SystemDominant Tautomer/StateEst. Half-Life (25°C)Primary Degradation Pathway
Anhydrous DMSO 3-Hydroxy (1H) (>90%)> 6 monthsNone (Highly Stable)
Methanol / Ethanol Mixed (1H / 2H oxo)~ 2-4 weeksIntermolecular Dimerization
Aqueous Buffer (pH 6.5) 3-Hydroxy (1H)~ 48 hoursSlow Oxidation
Aqueous Buffer (pH 7.4) Deprotonated Anion< 4 hoursOxidative Dimerization
Aqueous Buffer (pH 9.0) Deprotonated Anion< 30 minutesHydrolytic Ring Opening

Part 3: Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the compound's tautomeric equilibrium and its primary degradation pathways in solution.

G cluster_0 Tautomeric Equilibrium (Solvent Dependent) N1 1H-indazol-3-ol (3-Hydroxy Tautomer) Favored in DMSO N2 1,2-dihydro-3H-indazol-3-one (Oxo Tautomer) Favored in Non-Polar N1->N2 Non-polar solvent N3 Oxidative Dimers (Inactive Aggregates) N1->N3 O2, Trace Metals (Aqueous Media) N4 Deprotonated Anion (Reactive Intermediate) N1->N4 pH > 7.5 (Base-catalyzed) N5 Ring Opening / Hydrolysis (Irreversible) N4->N5 Prolonged Exposure (Aqueous)

Fig 1: Tautomeric equilibrium and degradation pathways of 3-Hydroxy-4-cyano (1H)indazole.

Part 4: Standard Operating Procedure (SOP)

Step-by-Step Methodology: Preparation and Storage of 10 mM Stock Solutions To ensure a self-validating and highly reproducible system, this protocol systematically eliminates the variables that trigger tautomeric shifts or oxidation.

  • Step 1: Solvent Preparation

    • Procure anhydrous, sure-seal DMSO (water content <0.005%).

    • Sparge the DMSO with dry Argon for 15 minutes to displace dissolved oxygen.

  • Step 2: Dissolution

    • Weigh the 3-Hydroxy-4-cyano (1H)indazole powder in a low-humidity environment (e.g., a nitrogen-purged glove bag).

    • Add the sparged DMSO to achieve a 10 mM concentration.

    • Vortex gently at room temperature. CRITICAL: Do not use ultrasonic baths. Localized cavitation heating accelerates tautomeric interconversion and degradation[1].

  • Step 3: Aliquoting and Storage

    • Dispense the solution into single-use, amber glass vials to prevent UV-induced photolysis.

    • Blanket the headspace of each vial with Argon before sealing.

    • Store immediately at -80°C.

  • Step 4: Aqueous Dilution (Just-in-Time)

    • Prepare the final aqueous assay buffer containing 1 mM DTT and 0.5 mM EDTA.

    • Dilute the DMSO stock into the assay buffer immediately before use (maximum 1% final DMSO concentration) to minimize the time the compound spends in the reactive aqueous phase.

Part 5: References

  • Title: Theoretical estimation of the annular tautomerism of indazoles Source: researchgate.net URL:

  • Title: The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one Source: researchgate.net URL:

  • Title: Fast degenerate double proton transfer in the solid state between two indazolinone tautomers Source: csic.es URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Functionalization of 3-Hydroxy-4-cyano-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic hurdles associated with highly decorated heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic hurdles associated with highly decorated heterocyclic scaffolds.

3-Hydroxy-4-cyano-1H-indazole (CAS 1000342-91-5)[1] presents a "perfect storm" of synthetic challenges. It is an ambident nucleophile subject to complex tautomeric equilibria, and its reactivity is severely modulated by the extreme steric and electronic deactivation imposed by the C4-carbonitrile group. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol during your functionalization workflows.

Part 1: Mechanistic Grounding & Tautomeric Equilibria

Before attempting any alkylation or cross-coupling, it is critical to understand the dynamic state of your starting material. 3-Hydroxyindazoles exist in an equilibrium between the 1H-indazol-3-ol (aromatic, OH-active) and 1,2-dihydro-3H-indazol-3-one (lactam, NH-active) tautomers[2].

Deprotonation yields a delocalized anion with three potential nucleophilic attack trajectories: N1 , N2 , and O3 . However, the C4-cyano group acts as a massive steric wall and a strong electron-withdrawing moiety (-I, -M effects), fundamentally altering the standard reactivity profile of the indazole core[3].

G Indol 1H-indazol-3-ol (Aromatic, OH active) Indanone 1,2-dihydro-3H-indazol-3-one (Lactam, NH active) Indol->Indanone Tautomerization (Solvent/Base dependent) O3 O3 Position (Kinetic, Hard) Indol->O3 N1 N1 Position (Thermodynamic, Soft) Indanone->N1 N2 N2 Position (Sterically Blocked by C4-CN) Indanone->N2

Fig 1: Tautomeric equilibrium and reactive sites of 3-Hydroxy-4-cyano-1H-indazole.

Part 2: Troubleshooting FAQs

Q1: I am trying to selectively alkylate at N1, but I am recovering a 60:40 mixture of N1 and O-alkylated products. How can I improve N1 selectivity?

A: This is a classic thermodynamic vs. kinetic control issue. The oxygen atom (O3) is a "hard" nucleophile and often reacts faster (kinetic control), while the N1 position is the most acidic and thermodynamically stable site for substitution.

  • The Fix: To drive N1-alkylation, you must operate under strict thermodynamic control. Switch your base to Sodium Hydride (NaH) in an aprotic solvent like THF[2]. NaH ensures complete, irreversible deprotonation. Allow the enolate to equilibrate at room temperature before adding a "soft" electrophile (like an alkyl iodide). The use of NaH in THF has been universally shown to strongly favor N1 alkylation for indazole derivatives[2].

Q2: My project requires the O-alkylated ether derivative, but N1-alkylation dominates my reactions. What conditions favor O-alkylation?

A: You are fighting the natural thermodynamic preference of the molecule. To achieve O-alkylation, you must utilize the Hard-Soft Acid-Base (HSAB) principle or metal-coordination masking.

  • The Fix: Employ Silver Carbonate ( Ag2​CO3​ ) as your base in a non-polar solvent like Toluene[4]. Silver cations ( Ag+ ) have a remarkably high affinity for nitrogen. The silver coordinates with the N1/N2 atoms of the indazole ring, effectively masking them from the electrophile. This leaves the "hard" oxygen atom as the only available nucleophile, completely reversing the regioselectivity in favor of the O-alkylated product.

Q3: I need to synthesize the N2-alkylated isomer. I've tried Mitsunobu conditions and neutral heating, but the starting material is unreactive. Why?

A: The failure is due to severe steric hindrance and electronic deactivation caused by the C4-cyano group[3]. While the cyano group is linear, its van der Waals radius combined with its proximity to C3 creates a "steric cone" that physically blocks the trajectory required for an electrophile to approach N2. Furthermore, the strong electron-withdrawing nature of the cyano group depletes electron density from the adjacent N2 atom.

  • The Fix: Direct N2-alkylation of 3-hydroxy-4-cyano-1H-indazole is practically impossible. You must redesign your synthetic route to install the N2-substituent prior to the indazole ring closure (e.g., via the condensation of a substituted hydrazine with a 2-fluoro-6-cyanobenzaldehyde derivative).

Part 3: Standardized Experimental Protocols

To ensure reproducibility and self-validation, utilize the following optimized protocols.

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

Self-Validation Check: The N1-alkylated product will typically elute earlier than the O-alkylated product on reverse-phase LC-MS due to the retention of the polar C3-hydroxyl/oxo hydrogen-bond donor.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-Hydroxy-4-cyano-1H-indazole (1.0 equiv, 1.0 mmol).

  • Solvent: Dissolve the starting material in anhydrous THF (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv, 1.1 mmol) in small portions[2]. Caution: Hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes, then warm to room temperature for 15 minutes to ensure complete thermodynamic equilibration of the anion.

  • Alkylation: Cool the reaction back to 0 °C. Add the alkyl halide (e.g., Alkyl Iodide, 1.05 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor completion via TLC (EtOAc/Hexanes).

  • Workup: Quench carefully with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Directed O-Alkylation (Silver-Masking Strategy)

Self-Validation Check: The O-alkylated product will lack the broad OH/NH stretch (~3200-3400 cm−1 ) in its FT-IR spectrum, confirming functionalization at the oxygen center.

  • Preparation: In a round-bottom flask shielded from light (wrap in aluminum foil), add 3-Hydroxy-4-cyano-1H-indazole (1.0 equiv, 1.0 mmol) and Silver Carbonate ( Ag2​CO3​ , 1.5 equiv, 1.5 mmol)[4].

  • Solvent & Electrophile: Add anhydrous Toluene (15 mL) followed by the alkyl halide (1.5 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 12-18 hours under argon.

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove silver salts, washing the filter cake thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the pure 3-alkoxy-4-cyano-1H-indazole.

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselective outcomes based on the rational manipulation of reaction conditions.

BaseSolventTemperatureElectrophile TypeDominant MechanismExpected Ratio (N1 : O : N2)
NaH THF0 °C to RTSoft (Alkyl Iodide)Thermodynamic95 : 5 : 0
K2​CO3​ DMF80 °CSoft (Alkyl Bromide)Mixed80 : 20 : 0
Cs2​CO3​ Acetonitrile60 °CHard (Alkyl Tosylate)Kinetic40 : 60 : 0
Ag2​CO3​ Toluene110 °CSoft/HardSilver-N Coordination5 : 95 : 0

Part 5: Regioselective Workflow Visualization

Workflow Start 3-Hydroxy-4-cyano-1H-indazole TargetN1 Target: N1-Alkylation Start->TargetN1 TargetO Target: O-Alkylation Start->TargetO CondN1 Base: NaH Solvent: THF Control: Thermodynamic TargetN1->CondN1 CondO Base: Ag2CO3 Solvent: Toluene Control: Silver-Masking TargetO->CondO ProdN1 Major Product: 1-Alkyl-3-hydroxy-4-cyano-1H-indazole CondN1->ProdN1 Soft Electrophiles ProdO Major Product: 3-Alkoxy-4-cyano-1H-indazole CondO->ProdO Hard/Soft Electrophiles

Fig 2: Decision tree for the regioselective functionalization of 3-Hydroxy-4-cyano-1H-indazole.

References

  • Benchchem.1H-Indazol-3-ol, 1-butyl-6-chloro- | 1016-15-5.
  • Thoreauchem.Products - 3-Hydroxy-4-cyano (1H)indazole.
  • ResearchGate.Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
  • ResearchGate.13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-Hydroxy-4-cyano (1H)indazole in Cellular Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-cyano (1H)indazole and its derivatives. This guide is designed to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-cyano (1H)indazole and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experimental results. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds, including potent kinase inhibitors.[1][2][3][4] However, ensuring target specificity is a critical challenge in drug discovery.[5] This resource will equip you with the knowledge and protocols to confidently navigate these challenges.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with 3-Hydroxy-4-cyano (1H)indazole and related small molecule inhibitors.

Q1: What are off-target effects and why are they a concern with (1H)indazole-based inhibitors?
Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. Is this due to off-target effects?

A2: It's possible. High cytotoxicity at concentrations expected to be selective for your target could indicate off-target toxicity.[6] However, it could also be due to other factors such as compound instability in your cell culture media, leading to toxic byproducts, or the specific sensitivity of your cell line.[6] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where the compound is toxic.[6]

Q3: The observed cellular phenotype in my experiment does not match the known phenotype from genetic knockdown (e.g., siRNA or CRISPR) of my target. What could be the reason for this discrepancy?

A3: This is a classic indicator of potential off-target effects.[6] If the phenotype from chemical inhibition does not recapitulate the phenotype from genetic perturbation, it strongly suggests that your compound is modulating other cellular pathways.[6] It is also possible that the assumed mechanism of action for your target in that specific cell line is incorrect.[6]

Q4: How can I be sure that my 3-Hydroxy-4-cyano (1H)indazole compound is actually engaging my target protein in the cell?

A4: This is a critical question in drug discovery. A target engagement assay is necessary to confirm that the inhibitor is binding to its intended target within the complex cellular environment.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.[7][8][10][11]

Q5: What is a suitable negative control to use in my experiments to help identify off-target effects?

A5: An ideal negative control is a structurally similar analog of your inhibitor that is inactive against the primary target.[6] If this inactive control compound produces the same cellular effects as your active inhibitor, it strongly points towards off-target effects.[6]

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key experiments to identify, validate, and minimize off-target effects of 3-Hydroxy-4-cyano (1H)indazole.

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a phenotype that is inconsistent with the known function of your target, this guide will help you systematically investigate the possibility of off-target effects.

Logical Workflow for Phenotype Discrepancy

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Step-by-Step Protocol: Phenotypic Comparison with Genetic Knockdown
  • Transfect or transduce your cells: Introduce the siRNA or CRISPR machinery into your cells and culture for an appropriate amount of time to achieve significant knockdown of the target protein.

  • Confirm knockdown efficiency: At the protein level, use Western blotting to quantify the reduction in your target protein. At the mRNA level, use qRT-PCR.

  • Perform your cellular assay: Once knockdown is confirmed, perform the same cellular assay you used to test your 3-Hydroxy-4-cyano (1H)indazole compound.

  • Compare the phenotypes: Carefully compare the phenotype observed with the small molecule inhibitor to the phenotype observed with genetic knockdown. Any significant differences warrant further investigation into off-target effects.

Guide 2: Validating On-Target Engagement

It is essential to confirm that your compound directly interacts with its intended target in a cellular context.[7][10] The Cellular Thermal Shift Assay (CETSA) is a robust method for this purpose.[8][9][10][11]

CETSA Experimental Workflow

start Treat Cells with Compound or Vehicle heat Heat Cells at a Range of Temperatures start->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect analyze Analyze Data to Generate Melt Curve detect->analyze shift Observe Thermal Shift with Compound Treatment analyze->shift knockdown Knockdown Endogenous Target (siRNA/shRNA) phenotype Observe Cellular Phenotype knockdown->phenotype rescue Introduce siRNA-resistant Wild-Type or Mutant Target cDNA phenotype->rescue assess_rescue Assess Reversal of Phenotype rescue->assess_rescue rescued Phenotype Rescued assess_rescue->rescued Reversal not_rescued Phenotype Not Rescued assess_rescue->not_rescued No Reversal

Caption: Logical flow of a knockdown and rescue experiment.

Step-by-Step Protocol: siRNA Knockdown and cDNA Rescue
  • Design an siRNA-resistant cDNA: Introduce silent mutations into the coding sequence of your target gene at the site where your siRNA binds. This will make the mRNA transcribed from this cDNA resistant to knockdown by the siRNA.

  • Co-transfect cells: Transfect your cells with both the siRNA targeting the endogenous gene and the expression vector containing the siRNA-resistant cDNA.

  • Control groups: Include appropriate controls:

    • Cells treated with a non-targeting control siRNA.

    • Cells treated with the target-specific siRNA only.

    • Cells transfected with the siRNA-resistant cDNA and a control siRNA.

  • Confirm expression and knockdown: Use Western blotting to confirm the knockdown of the endogenous protein and the expression of the rescue protein.

  • Analyze the phenotype: Perform your cellular assay and assess whether the expression of the siRNA-resistant cDNA can reverse the phenotype caused by the knockdown of the endogenous target. [13]A successful rescue provides strong evidence that the phenotype is on-target. [12]

III. Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of the cellular interactions of your 3-Hydroxy-4-cyano (1H)indazole compound, consider these advanced techniques.

Chemical Proteomics

Chemical proteomics approaches can identify the direct binding partners of a small molecule in an unbiased, proteome-wide manner. [14]These methods typically involve immobilizing the compound on a solid support and using it as "bait" to capture interacting proteins from a cell lysate. [14]

Kinase Profiling

Given that many indazole derivatives target kinases, performing a kinase panel screen is a valuable strategy. [1]These services, offered by many contract research organizations, test your compound against a large panel of purified kinases to determine its selectivity profile. [15]

Quantitative Data Summary

When evaluating a new 3-Hydroxy-4-cyano (1H)indazole derivative, it is useful to summarize its activity and selectivity in a clear format.

Parameter 3-Hydroxy-4-cyano (1H)indazole Derivative X Comments
Primary Target IC50 (nM) e.g., 15 nMPotency against the intended target.
Key Off-Target 1 IC50 (nM) e.g., 1,500 nMA high IC50 value indicates lower potency against this off-target.
Key Off-Target 2 IC50 (nM) e.g., >10,000 nMMinimal activity against this off-target.
Cellular Potency (EC50, nM) e.g., 100 nMThe concentration at which 50% of the maximal effect is observed in a cellular assay.
Cytotoxicity (CC50, µM) e.g., >25 µMThe concentration at which 50% of the cells are killed. A high value is desirable.
Selectivity Ratio (Off-Target 1/Primary Target) e.g., 100-foldA higher ratio indicates greater selectivity.

IV. Conclusion

V. References

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Patsnap Synapse (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Weiss, M. U., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

  • Al-Lazikani, B., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • M, M., et al. (2020). Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • ResearchGate. How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Massive Bio (2026). Off Target Effect. Massive Bio. [Link]

  • Drug Discovery News (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • ResearchGate. How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown?. ResearchGate. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. A rational mechanism for the synthesis of 1H-indazole derivatives 3... ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Reddy, G. C., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. [Link]

  • Nguyen, T. T., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]

  • PubMed (2011). Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Assay Interference with 3-Hydroxy-4-cyano (1H)indazole

Welcome to the technical support resource for 3-Hydroxy-4-cyano (1H)indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and potential assay i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Hydroxy-4-cyano (1H)indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and potential assay interferences associated with this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific derivative, 3-Hydroxy-4-cyano (1H)indazole, combines features—a hydrogen-bonding hydroxyl group, an electron-withdrawing nitrile group, and a planar aromatic system—that make it a promising candidate for drug discovery campaigns. However, these same features can also be a source of significant assay artifacts.

This document provides a predictive framework for identifying and mitigating these issues. While extensive public data on this exact molecule is limited, the principles outlined here are grounded in the well-documented behavior of structurally related indazole derivatives and general principles of assay development.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the potential tautomeric forms of 3-Hydroxy-4-cyano (1H)indazole, and how can they impact my experiments?

A1: This is a critical consideration. The "3-hydroxy" nomenclature suggests an enol form, but it exists in equilibrium with its keto tautomer, 4-cyano-1H-indazol-3(2H)-one. Indazoles themselves can exist in 1H and 2H forms, further complicating the landscape.[1][2]

  • Causality: The relative populations of these tautomers can be influenced by solvent polarity, pH, and temperature. Each tautomer presents a different three-dimensional shape and hydrogen bonding profile. This can lead to inconsistent binding to your target protein, variable solubility, and altered off-target effects, manifesting as poor reproducibility between experiments run under slightly different conditions.

  • Our Recommendation: Be aware that you are likely working with a mixture of tautomers in solution. Consistency in buffer preparation (pH, ionic strength) and solvent use is paramount. If you observe results that are highly sensitive to minor protocol changes, tautomerism may be a contributing factor.

Caption: Potential tautomers of 3-Hydroxy-4-cyano (1H)indazole.

Q2: What are the likely solubility characteristics of this compound, and how should I prepare a stock solution?

A2: Based on its structure, 3-Hydroxy-4-cyano (1H)indazole is predicted to have low intrinsic aqueous solubility.[5] The planar, aromatic indazole core is hydrophobic, while the hydroxyl and cyano groups add polarity.

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

  • Working Solutions: When preparing working solutions, perform serial dilutions. Avoid making large dilution steps directly into an aqueous buffer, as this can cause the compound to precipitate. A common issue is "carry-over" of DMSO into the final assay; ensure the final DMSO concentration is consistent across all wells (including controls) and is typically kept below 1% to avoid impacting enzyme activity or cell health.

Q3: What are the most common mechanisms of assay interference for a compound like this?

A3: Interference can be broadly categorized into three areas:

  • Compound-Related Artifacts: Issues arising from the compound's intrinsic physical properties, such as autofluorescence or poor solubility.[4]

  • Assay-Technology-Related Artifacts: The compound directly interferes with the detection method (e.g., quenching a fluorescent signal, inhibiting a reporter enzyme like luciferase).

  • Non-Specific Target Interactions: The compound binds to proteins or other components in the assay matrix in a non-specific manner, often through aggregation.

Our troubleshooting guides below are structured to help you systematically diagnose which of these categories your issue falls into.

Troubleshooting Guide: A Systematic Approach to Interference

Unexpected assay results can be frustrating. This guide provides a logical workflow to diagnose and solve the most common problems.

troubleshooting_workflow cluster_diagnosis Diagnosis Start Unexpected Result (e.g., Low Signal, High Background) Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Autofluorescence Does the compound emit light at the detection wavelength? Check_Solubility->Check_Autofluorescence Yes Solubility_Issue Precipitation Artifact Check_Solubility->Solubility_Issue No Check_Quenching Does the compound absorb light at the excitation or emission wavelength? Check_Autofluorescence->Check_Quenching No Fluorescence_Issue Autofluorescence Artifact Check_Autofluorescence->Fluorescence_Issue Yes Check_Reagent_Interaction Does the compound interact with detection reagents (e.g., Luciferase)? Check_Quenching->Check_Reagent_Interaction No Quenching_Issue Signal Quenching Artifact Check_Quenching->Quenching_Issue Yes Reagent_Issue Reagent Interference Check_Reagent_Interaction->Reagent_Issue Yes True_Result Result is likely real. Proceed with confirmation. Check_Reagent_Interaction->True_Result No

Caption: Systematic workflow for troubleshooting assay interference.

Problem 1: My assay signal is unexpectedly low or inconsistent (potential false negative).

Possible Cause: Compound Precipitation

  • The 'Why': While soluble in DMSO, the compound may crash out when diluted into your aqueous assay buffer. This is a very common artifact.[4] The effective concentration of the inhibitor is therefore much lower than intended, leading to an apparent lack of activity.

  • Troubleshooting Protocol: Visual and Turbidity Check

    • Prepare Samples: In a clear microplate, prepare your compound at its highest assay concentration in the final assay buffer (without enzyme or other proteins). Also prepare a buffer-only control.

    • Visual Inspection: Hold the plate up to a light source and look for visible precipitate or cloudiness in the compound-containing wells compared to the control.

    • Turbidity Measurement: Use a plate reader to measure the absorbance at a high wavelength (e.g., 600-650 nm) where the compound itself should not absorb. An elevated reading relative to the buffer control indicates light scattering from insoluble particles.

  • Solution:

    • Decrease the final concentration of the compound.

    • Increase the final DMSO concentration slightly (if tolerated by the assay, e.g., from 0.5% to 1.0%).

    • Incorporate a non-ionic detergent like 0.01% Triton X-100 or Pluronic F-68 into the assay buffer to improve solubility.

Problem 2: I'm seeing a high background signal (potential false positive).

Possible Cause: Intrinsic Compound Fluorescence

  • The 'Why': The indazole ring system is aromatic and can fluoresce when excited by light.[7] If your assay uses a fluorescence-based readout, the compound's own signal can be mistaken for a positive result.

  • Troubleshooting Protocol: Autofluorescence Measurement

    • Prepare Plate: In a suitable microplate (typically black for fluorescence assays), add the compound at various concentrations to the final assay buffer. Crucially, omit the fluorescent substrate or probe from these wells.

    • Control Wells: Include wells with buffer only (blank) and wells containing all assay components including the fluorescent probe but no enzyme (positive control reference, if applicable).

    • Read Plate: Use the same plate reader settings (excitation/emission wavelengths, gain) as your main experiment.

    • Analyze: If the wells containing only the compound and buffer show a signal significantly above the blank, you have confirmed autofluorescence.

  • Solution:

    • Counter-Screen: The best practice is to run a parallel "counter-screen" for all compounds, using the exact protocol above. This allows you to flag fluorescent compounds early.[4]

    • Change Wavelengths: If your fluorophore and plate reader allow, shift to red-shifted excitation/emission wavelengths, as compound autofluorescence is more common at shorter (UV/blue) wavelengths.

    • Switch Assay Technology: If the interference is severe, consider an orthogonal detection method that is not based on fluorescence, such as luminescence, TR-FRET, or a label-free technology.[4][8]

counterscreen cluster_primary Primary Assay cluster_counter Counter-Screen Compound Test Compound Assay Enzyme + Substrate + Fluorescent Probe Compound->Assay Counter Buffer Only (No Enzyme/Substrate) Compound->Counter Result_Primary Signal Detected Assay->Result_Primary Result_Counter Signal Detected? Counter->Result_Counter False_Positive Result is a False Positive (Autofluorescence) Result_Counter->False_Positive Yes True_Hit Result is a True Hit (Proceed to validation) Result_Counter->True_Hit No

Caption: Logic of a counter-screen to identify autofluorescence.

Quantitative Data Summary

PropertyPredicted Value / CharacteristicRationale and Experimental Implication
CAS Number Not FoundThis specific structure may be novel or not commercially cataloged. Verify the structure of your material via analytical methods (NMR, MS).
Molecular Weight ~173.15 g/mol Use for preparing stock solutions.
pKa (acidic) ~7-9The N-H on the pyrazole ring is weakly acidic.[1]
pKa (basic) ~1-2The pyrazole nitrogens are weakly basic.[1]
Aqueous Solubility LowThe aromatic core is hydrophobic. Solubility may be slightly pH-dependent but is expected to be poor in neutral buffers.[5]
LogP ~1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, suggesting potential for non-specific binding and membrane permeability.
UV-Vis Absorbance λmax ~280-320 nmThe indazole ring system absorbs UV light.[7] This can interfere with absorbance-based assays or cause quenching in fluorescence assays.

References

  • 3-Hydroxy-1H-indazole - ChemBK. (2024). ChemBK. [Link]

  • 3-Cyano-1H-indazole | CAS 50264-88-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Molecular Biology. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023). MDPI. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (2023). PubMed. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025). BellBrook Labs. [Link]

  • A rational mechanism for the synthesis of 1H-indazole derivatives 3... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Optimization

strategies to enhance the oral bioavailability of indazole derivatives

Welcome to the Formulation & Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when optimizing the ora...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when optimizing the oral bioavailability ( F ) of indazole derivatives.

Indazoles are privileged scaffolds in drug discovery, frequently found in kinase inhibitors (e.g., pazopanib, axitinib) and targeted protein degraders[1]. However, their rigid, planar aromatic systems often result in high crystal lattice energies ("brick dust" solubility), while the indazole nitrogen (NH) and electron-rich rings are prime targets for first-pass metabolism (glucuronidation and CYP450 oxidation)[2].

Below, you will find causality-driven troubleshooting guides, validated protocols, and structural strategies to overcome these pharmacokinetic (PK) hurdles.

Part 1: Diagnostic & Troubleshooting Q&A

Section A: Medicinal Chemistry & Structural Optimization

Q1: Our indazole lead exhibits excellent target affinity but has an aqueous solubility of <1 µg/mL. How can we chemically modify the scaffold to improve solubility without disrupting the pharmacophore? A: You are likely dealing with a high crystal lattice energy driven by intermolecular hydrogen bonding via the indazole NH and π−π stacking. If adding solubilizing basic amines (e.g., morpholine or piperazine) disrupts target binding, consider a prodrug strategy . Mechanism: Masking the indazole NH with an N-acyloxymethyl group or an O-alkyl carbamate linker disrupts the crystal lattice and introduces a polar moiety. For instance, attaching an N-methylpiperazino promoiety via a carbamate linker has been shown to yield a 600-fold improvement in aqueous solubility and significantly enhance passive membrane permeability[3]. Alternatively, phosphate prodrugs can increase solubility to >25 mg/mL for intravenous or oral dosing, rapidly cleaving in vivo via alkaline phosphatases[2].

Q2: In vivo PK studies in rodents show high intrinsic clearance ( CLint​ ) and low oral bioavailability, despite adequate solubility. What is the metabolic liability, and how do we block it? A: The indazole core is highly susceptible to N-glucuronidation at the NH position and oxidative metabolism by CYP450 enzymes on the aromatic ring[2]. Mechanism: To enhance metabolic stability, employ bioisosteric replacement or halogenation . Substituting electron-rich positions with fluorine (e.g., 3-fluoroindazole or 4,6-difluoroindazole) sterically blocks oxidation sites and lowers the pKa of the molecule, which can also modulate lipophilicity[4]. In the optimization of Rho-kinase (ROCK1) inhibitors, modifying the core and incorporating a 6-fluoroindazole substitution decreased clearance and dramatically improved oral bioavailability to 61%[5].

Section B: Pharmaceutics & Formulation

Q3: We formulated our poorly soluble indazole as an Amorphous Solid Dispersion (ASD) to increase absorption. It dissolves rapidly but precipitates within 30 minutes in Simulated Intestinal Fluid (FaSSIF). How do we prevent this? A: Your formulation has a strong "spring" (rapid dissolution of the amorphous API) but lacks a "parachute" (precipitation inhibition). Mechanism: When the supersaturated API enters the neutral pH of the intestine, the thermodynamic drive to crystallize overcomes the kinetic barrier. You must optimize your stabilizing polymer. Switch to an enteric polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) . HPMCAS provides both steric hindrance and ionic interactions that stabilize the drug in nanometer-sized colloidal species, preventing nucleation and maintaining supersaturation for hours, a strategy successfully employed for indazole-based SERDs like GDC-0810[6][7].

Q4: We are attempting a Lipid-Based Formulation (SMEDDS) for our indazole, but the drug loading is too low due to poor lipid solubility. What is the next step? A: High melting point indazoles are notoriously insoluble in both water and lipids. Mechanism: You must disrupt the solid-state interactions before lipid formulation. Synthesize a lipophilic salt . By pairing the basic nitrogen of the indazole (or its appendages) with a lipophilic counterion like docusate (yielding a drug-docusate complex), you significantly lower the melting point and crystal lattice energy. This dramatically enhances solubility in lipid excipients (like Vitamin E TPGS or PEG), allowing for high drug loading in a Supersaturated Liquid Formulation (SSLF) or SMEDDS[8][9].

Part 2: Logical Workflows & Visualizations

G Root Indazole Oral Bioavailability Hurdles H1 Poor Aqueous Solubility (High Crystal Lattice Energy) Root->H1 H2 High First-Pass Metabolism (CYP Oxidation / Glucuronidation) Root->H2 S1 Prodrugs (e.g., N-acyloxymethyl, Phosphate) H1->S1 Chemical Modification S2 Amorphous Solid Dispersions (HPMCAS, PVP K30) H1->S2 Formulation Strategy S3 Structural Optimization (Fluorination, Steric Shielding) H2->S3 Medicinal Chemistry

Diagram 1: Logical mapping of pharmacokinetic hurdles for indazoles and their corresponding enhancement strategies.

Part 3: Quantitative Impact of Enhancement Strategies

Summarizing the causality and quantitative outcomes of the strategies discussed above:

StrategyMechanism of ActionApplication / ExampleQuantitative Impact
N-acyloxymethyl Prodrug Disrupts crystal lattice; adds polar promoiety cleaved in vivo.HIV / MRSA indazole analogs300-fold solubility increase; Oral F = 29.6%[3].
Fluorination (e.g., 6-Fluoro) Blocks CYP450 oxidation hotspots; lowers intrinsic clearance ( CLint​ ).ROCK1 InhibitorsIncreased oral bioavailability to 61%[5].
ASD with HPMCAS Traps API in high-energy amorphous state; polymer prevents nucleation.GDC-0810 (Indazole SERD)Maintains supersaturation; 33% increase in AUC0−1h​ [6][7].
Supersaturated Liquid (SSLF) PVP K30/PG acts as synergistic precipitation inhibitors in glycerol.Pazopanib HydrochlorideSupersaturation ratio of 29.88 at pH 6.8[9].

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Indazole Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol ensures the generation of a stable, single-phase glassy solid solution.

  • Solvent Selection & Dissolution: Select a volatile solvent system capable of dissolving both the indazole API and the polymer (e.g., Dichloromethane/Methanol 8:2 v/v). Dissolve the API and HPMCAS at a 1:3 (w/w) ratio to achieve a total solids concentration of 5-10% w/v. Causality: Complete dissolution is critical; any residual microcrystals will act as nucleation seeds, causing premature precipitation in vivo.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the aspirator to 100% and the feed rate to 3-5 mL/min.

  • Thermodynamic Trapping (Drying): Set the inlet temperature to 80-90°C. Critical Quality Attribute (CQA): Ensure the outlet temperature remains between 45-55°C. Causality: The outlet temperature must be high enough to rapidly evaporate the solvent (freezing the API in the amorphous state) but strictly below the Glass Transition Temperature ( Tg​ ) of the resulting ASD to prevent rubbery phase separation and crystallization[10].

  • Secondary Drying: Collect the powder from the cyclone and subject it to vacuum drying at 40°C for 24 hours to remove residual solvent below ICH limits.

Protocol 2: Two-Stage In Vitro Dissolution Assay (The "Spring and Parachute" Test)

This self-validating system tests the formulation's ability to survive the gastric-to-intestinal transition.

  • Gastric Phase: Introduce 50 mg (API equivalent) of the ASD into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, stirring at 50 rpm. Sample at 5, 15, and 30 minutes. (Note: Many basic indazoles will show high solubility here due to protonation[9]).

  • Intestinal Shift: At t=30 min, add a concentrated buffer of FaSSIF (Fasted State Simulated Intestinal Fluid) to rapidly shift the pH to 6.5.

  • Supersaturation Monitoring: Sample at 35, 45, 60, 90, and 120 minutes. Centrifuge samples immediately at 13,000 rpm for 2 minutes to separate precipitated API. Quantify the supernatant via HPLC.

  • Validation: A successful HPMCAS "parachute" will maintain at least 80% of the maximum concentration ( Cmax​ ) achieved in the gastric phase for the full 120 minutes without significant crystalline precipitation.

W Step1 1. Co-Dissolution (API + HPMCAS) Step2 Step2 Step1->Step2 Step3 3. Vacuum Drying (Remove Solvent) Step2->Step3 Step4 4. Two-Stage Dissolution (SGF to FaSSIF Shift) Step3->Step4

Diagram 2: Experimental workflow for generating and validating an indazole Amorphous Solid Dispersion.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (PMC). Available at:[Link]

  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at:[Link]

  • Study Schematic for Parts 1, 2, and 3 of the Relative Bioavailability. ResearchGate. Available at:[Link]

  • AN ABSTRACT OF THE CAPSTONE REPORT OF. University of Pennsylvania. Available at:[Link]

  • Rapid Assessment of Homogeneity and Stability of Amorphous Solid Dispersions by Atomic Force Microscopy. National Institutes of Health (PMC). Available at:[Link]

  • Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors. MDPI. Available at:[Link]

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SAMI Publishing Company. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 3-Hydroxy-4-cyano (1H)indazole

Welcome to the technical support center for 3-Hydroxy-4-cyano (1H)indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxy-4-cyano (1H)indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. Unexpected chemical shifts in the NMR spectrum of 3-Hydroxy-4-cyano (1H)indazole are a frequent challenge, often stemming from its unique structural and electronic properties. This document provides in-depth troubleshooting guides, validated experimental protocols, and expert-driven insights to help you navigate these complexities and ensure accurate spectral interpretation.

The Core Challenge: Tautomerism in 3-Hydroxyindazoles

The primary source of spectral complexity in 3-Hydroxy-4-cyano (1H)indazole is its existence in multiple tautomeric forms. Unlike simpler aromatic systems, this molecule can exist in equilibrium between a hydroxy form (the enol) and a keto form (the indazolone). This equilibrium is highly sensitive to the local environment, particularly the choice of solvent.[1]

The two most prevalent tautomers are the 1H-indazol-3-ol and the 1,2-dihydro-indazol-3-one . The relative populations of these forms dictate the observed NMR spectrum; in some cases, you may see signals for both species, while in others, a time-averaged spectrum may appear. Understanding this dynamic is the first step in troubleshooting.

Tautomeric_Equilibrium cluster_0 Tautomeric Forms of 3-Hydroxy-4-cyano-indazole T1 3-Hydroxy-1H-indazole (Enol Form) T2 3-Oxo-2,3-dihydro-1H-indazole (Keto Form) T1->T2 Solvent Dependent Equilibrium Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_purity Q: Are there sharp, non-solvent peaks that don't fit the structure? start->check_purity purity_yes Likely Impurity (Starting Material, Solvent, Grease) check_purity->purity_yes Yes purity_no Purity is Likely OK. Consider Intrinsic Factors. check_purity->purity_no No check_labile Q: Are peaks broad or are there too many signals? purity_no->check_labile d2o Perform D₂O Exchange (Protocol 1) check_labile->d2o Broad / Missing Peaks vt_nmr Perform Variable Temp. NMR (Protocol 2) check_labile->vt_nmr Extra Signal Sets d2o_result Disappearance confirms O-H / N-H protons d2o->d2o_result vt_result Coalescence suggests dynamic equilibrium (Tautomers) vt_nmr->vt_result check_conditions Q: Do shifts differ from literature using the same solvent? d2o_result->check_conditions vt_result->check_conditions conc_effect Vary Concentration check_conditions->conc_effect ph_effect Check Sample pH check_conditions->ph_effect conc_result Shift changes indicate intermolecular effects (H-bonding, π-stacking) conc_effect->conc_result ph_result Shift changes indicate protonation/deprotonation ph_effect->ph_result

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

In-Depth Troubleshooting Guides

Issue: Discrepancies Due to Solvent Choice

Q: My chemical shifts in DMSO-d₆ are very different from those reported in CDCl₃. Why does this happen and which is 'correct'?

A: Neither spectrum is 'incorrect'; they are simply reporting on the state of the molecule in different chemical environments. The differences arise from the fundamental properties of the solvents. [2]

  • Causality:

    • Polarity and Hydrogen Bonding: DMSO-d₆ is a highly polar, hydrogen-bond accepting solvent. It will strongly interact with the O-H and N-H protons of your molecule, pulling electron density away from them and causing them to shift significantly downfield. [3][4]In contrast, CDCl₃ is much less polar and a poor hydrogen bond acceptor, resulting in shifts that are further upfield.

    • Tautomer Stabilization: The high polarity of DMSO can stabilize one tautomer (often the more polar keto form) over the other, whereas a non-polar solvent might favor the less polar enol form. [5]This can lead to a completely different set of observed signals.

  • Data Presentation: Expected ¹H Chemical Shift Ranges

    Proton Type Typical δ in CDCl₃ (ppm) Typical δ in DMSO-d₆ (ppm) Rationale for Difference
    N-H 9.0 - 11.0 (often broad) 12.0 - 13.5 (broad) Strong H-bonding with DMSO-d₆ sulfoxide oxygen causes significant deshielding. [6]
    O-H 5.0 - 8.0 (variable, broad) 9.0 - 11.0 (variable, broad) Strong H-bonding with DMSO-d₆ causes significant deshielding.

    | Aromatic C-H | 7.0 - 8.0 | 7.2 - 8.5 | Solvent-solute interactions and changes in tautomeric form alter the electronic environment of the ring. |

Issue: Effects of Concentration and Temperature

Q: I diluted my sample and the chemical shifts of my aromatic and N-H protons changed. What does this indicate?

A: Concentration-dependent shifts are a classic sign of intermolecular interactions. [7]* Causality: At higher concentrations, molecules of 3-Hydroxy-4-cyano (1H)indazole are more likely to interact with each other through intermolecular hydrogen bonding (e.g., N-H···O=C) or π-stacking of the aromatic rings. [8]These interactions alter the magnetic environment of the protons involved. As you dilute the sample, you break up these aggregates, and the chemical shifts move towards the value for an isolated molecule. This effect is especially strong for protons directly involved in hydrogen bonding, like N-H and O-H. [7] Q: My signals are broad and poorly resolved. Could changing the temperature help?

A: Yes, a Variable Temperature (VT) NMR experiment is an excellent tool for resolving issues related to dynamic processes.

  • Causality: If you are observing broad peaks due to an intermediate rate of exchange between two or more species (like tautomers), changing the temperature can shift this rate.

    • Heating: Increasing the temperature increases the rate of exchange. If the exchange becomes fast enough on the NMR timescale, separate signals will broaden, coalesce into a single broad peak, and then sharpen into a single time-averaged signal. [9] * Cooling: Decreasing the temperature slows the exchange rate. If the exchange becomes slow enough, you may see broad signals sharpen into two distinct sets of well-resolved peaks, one for each species in the equilibrium.

Issue: Identifying Contaminants

Q: I see a sharp singlet at ~7.26 ppm and another at ~2.50 ppm. My structure doesn't account for these.

A: These are very likely residual, non-deuterated solvents from your sample preparation or in the NMR solvent itself. [9][10]* Causality: Even high-purity deuterated solvents contain trace amounts of their protonated counterparts. Additionally, solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.

  • Data Presentation: Common Laboratory Impurities in ¹H NMR

    Impurity δ in CDCl₃ (ppm) δ in DMSO-d₆ (ppm)
    Water (H₂O) ~1.56 ~3.33
    Acetone 2.17 2.09
    Dichloromethane (DCM) 5.30 5.76
    Ethyl Acetate (EtOAc) 2.05 (s), 4.12 (q), 1.26 (t) 2.00 (s), 4.03 (q), 1.16 (t)
    Silicone Grease ~0.07 (broad s) ~0.06 (broad s)
    Chloroform (CHCl₃) 7.26 (Not applicable)

    | DMSO | (Not applicable) | 2.50 |

Source: Adapted from values in Gottlieb, H. E., et al. (1997).[10]

Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Labile Protons

This experiment is the definitive method for identifying signals from exchangeable protons such as those in O-H, N-H, S-H, and amine groups. [9]

  • Acquire Initial Spectrum: Prepare your sample of 3-Hydroxy-4-cyano (1H)indazole in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the integration and chemical shifts of all peaks, especially any broad signals suspected to be from labile protons.

  • Add D₂O: Remove the NMR tube from the spectrometer. Using a clean pipette, add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube securely and invert it 10-15 times to ensure complete mixing. A brief, gentle vortexing can also be used.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It is not usually necessary to re-shim unless a large volume of D₂O was added. Acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Analyze: Compare the two spectra. The signals corresponding to the O-H and N-H protons will have either completely disappeared or be significantly reduced in intensity in the second spectrum. A new, likely broad, signal for HOD may appear (around 4.7 ppm in CDCl₃, but variable).

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Equilibria

This protocol is used to investigate temperature-dependent phenomena, such as tautomerism or restricted bond rotation.

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at room temperature (e.g., 25 °C / 298 K). Identify the peaks you suspect are involved in a dynamic process (e.g., two sets of signals for tautomers, or unusually broad peaks).

  • Increase Temperature: Instruct the spectrometer software to increase the probe temperature. A good starting point is to increase in 15-20 °C increments (e.g., to 40 °C, then 60 °C, etc.).

  • Equilibrate and Acquire: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a new spectrum. Shimming may be required at each new temperature.

  • Observe for Coalescence: Analyze the spectra at each temperature. If you are observing an equilibrium between two species, their respective peaks will broaden and move closer together as the temperature increases. The temperature at which they merge into a single broad peak is called the coalescence temperature. Further heating should cause this peak to sharpen.

  • (Optional) Decrease Temperature: If practical and safe for your solvent and sample, you can also cool the sample below room temperature. This can slow the exchange and cause a single broad peak to resolve into two sharper, distinct signals.

References

  • Benchchem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Benchchem. (2025). Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole.
  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
  • Campos, F. R., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Retrieved from [Link]

  • Alders, L. (2019). How will increase in concentration affect HNMR Spectrum?. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Tsen, A., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances. Retrieved from [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa. Retrieved from [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. SciSpace. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 691-700. Retrieved from [Link]

  • eGyanKosh. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • Gilli, G., et al. (2009). O hydrogen bonds assisted by resonance. Correlation between crystallographic data and 1H NMR chemical shifts. CrystEngComm, 11(4), 639-648. Retrieved from [Link]

  • NotEvans. (2017). What effect does hydrogen bonding have on H NMR spectra?. Chemistry Stack Exchange. Retrieved from [Link]

  • Benchchem. (2025). Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals.
  • ResearchGate. (n.d.). The tautomeric and rotameric forms of compounds 1-9. Retrieved from [Link]

Sources

Optimization

Module 1: The Regioselectivity Paradox (N1 vs. N2 Alkylation)

Welcome to the Advanced Indazole Synthesis Support Center As a Senior Application Scientist, I frequently consult with researchers struggling against the capricious nature of the indazole scaffold. The presence of two ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Indazole Synthesis Support Center

As a Senior Application Scientist, I frequently consult with researchers struggling against the capricious nature of the indazole scaffold. The presence of two adjacent nitrogen atoms (N1 and N2) and the complex electronic interplay within the fused bicyclic system routinely lead to regioselectivity issues, incomplete cyclizations, and unstable intermediates.

This troubleshooting guide deconstructs these common pitfalls. By understanding the mechanistic causality behind these reactions, you can implement our self-validating protocols to ensure your synthetic workflows are robust, scalable, and reproducible.

Q: I am attempting to alkylate a 1H-indazole using standard conditions (K₂CO₃/DMF or NaH/THF), but I consistently isolate a nearly 1:1 mixture of N1 and N2 regioisomers. How can I drive the reaction exclusively to the N1 product?

A: The formation of N1/N2 mixtures is the most ubiquitous pitfall in indazole functionalization. The root cause lies in the tautomeric equilibrium of the indazole ring. While the 1H-indazole tautomer (benzenoid) is thermodynamically more stable than the 2H-indazole (quinonoid) by approximately 4.1–4.46 kcal/mol [1, 2, 3], the N2 nitrogen is often more sterically accessible and kinetically reactive.

When you use simple alkyl halides (like methyl iodide or benzyl bromide) with non-coordinating bases, kinetic attack at N2 competes heavily with the thermodynamic preference for N1, resulting in poor selectivity. To achieve high N1-selectivity, you must shift the reaction from kinetic control to thermodynamic equilibration. This is accomplished by using an electrophile that allows for reversible alkylation, such as an α-halo ester (e.g., methyl bromoacetate) [1]. The initial N2-alkylated product undergoes a reverse reaction (equilibration via a β-indazole succinate equivalent) to eventually funnel into the more stable N1-isomer. Furthermore, utilizing Cesium Carbonate (Cs₂CO₃) promotes a chelation mechanism that heavily favors N1 substitution [2].

Quantitative Data: Alkylating Reagent Effects on N1/N2 Selectivity Data adapted from kinetic studies on 6-nitroindazole alkylation [1].

ElectrophileBase / SolventTimeN1:N2 RatioYield (%)
Methyl IodideCs₂CO₃ / DMF16 h1.2 : 195%
Benzyl BromideCs₂CO₃ / DMF16 h1.5 : 192%
Methyl BromoacetateCs₂CO₃ / DMF0.5 h3 : 190%
Methyl BromoacetateCs₂CO₃ / DMF16 h>130 : 194%

Standard Operating Procedure: Highly Selective N1-Alkylation

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous DMF to a concentration of 0.3 M.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv). Causality note: The bulky cesium cation enhances the solubility of the reactive intermediate and facilitates N1-chelation.

  • Electrophile Addition: Add methyl bromoacetate (2.0 equiv) dropwise at room temperature.

  • Equilibration Phase: Stir the reaction at room temperature for 16–48 hours. Critical Step: Do not quench early. The kinetic N2 product forms rapidly but requires time to equilibrate to the thermodynamic N1 product.

  • Workup & Validation: Monitor by HPLC. Once the N1:N2 ratio exceeds 100:1, quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

G Indazole 1H-Indazole (Starting Material) Base Cs2CO3 + Methyl Bromoacetate (DMF, rt) Indazole->Base Kinetic Kinetic Control (N2-Alkylated Indazole) Base->Kinetic Fast attack (t = 0.5h) Thermo Thermodynamic Control (N1-Alkylated Indazole) Base->Thermo Direct attack (minor) Equilibration Equilibration via Reverse Reaction (Time-dependent) Kinetic->Equilibration Reversible N2-alkylation Equilibration->Thermo Migration to stable N1 (t = 16h)

Thermodynamic equilibration pathway driving N1-regioselectivity in indazole alkylation.

Module 2: Troubleshooting the Davis-Beirut Reaction

Q: I am using the Davis-Beirut reaction to synthesize a 3-amino-2H-indazole from an o-nitrobenzylamine. However, my yields are abysmal, and I am observing significant starting material degradation. What is the mechanism of failure?

A: The Davis-Beirut reaction is a powerful, redox-neutral N-N bond-forming heterocyclization that converts o-nitrobenzylamines into 2H-indazoles under basic conditions [4]. The reaction relies on the in situ generation of a highly reactive nitroso imine intermediate [4].

When confronted with nitrogen-based nucleophiles (to form 3-amino-2H-indazoles), the reaction often suffers from low synthetic productivity compared to oxygen or sulfur nucleophiles [5]. The primary pitfall is the premature hydrolysis or side-reaction of the transient nitroso imine before the N-N bond can form. Water plays a paradoxical role here: while trace amounts can assist in proton transfer, excess water rapidly degrades the nitroso intermediate via alternative nonproductive pathways [4]. If your solvent is not rigorously anhydrous, or if your base is highly hygroscopic (like KOH) and has absorbed moisture, the nitroso imine will decompose.

Standard Operating Procedure: Optimized Davis-Beirut Cyclization for 3-Amino-2H-Indazoles

  • Imine Formation & Reduction: Treat the o-nitrobenzaldehyde with the desired primary amine, followed by reduction with NaBH₄ to yield the o-nitrobenzylamine precursor [4].

  • Anhydrous Setup: Thoroughly dry the o-nitrobenzylamine under high vacuum. Use strictly anhydrous THF or DMSO [4].

  • Base Selection: Instead of aqueous KOH, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as an organic, non-nucleophilic base.

  • Cyclization: Dissolve the precursor in anhydrous THF. Add DBU (2.0 equiv) at room temperature under an argon atmosphere [4].

  • Monitoring: The reaction typically proceeds rapidly. Monitor by LC-MS to track the disappearance of the o-nitrobenzylamine and the formation of the 2H-indazole core to prevent over-reaction.

G Start o-Nitrobenzylamine BaseCond Anhydrous Base (DBU) THF, rt Start->BaseCond AciNitro aci-Nitro Intermediate BaseCond->AciNitro Nitroso Nitroso Imine (Highly Reactive) AciNitro->Nitroso Dehydration Degradation Hydrolysis/Degradation (If H2O is present) Nitroso->Degradation Excess Water Product 3-Amino-2H-Indazole Nitroso->Product Intramolecular N-N Bond Formation

Mechanism of the Davis-Beirut Reaction highlighting the moisture-sensitive intermediate.

Module 3: Overcoming Instability in Aryne Cycloadditions

Q: I want to synthesize a 3-alkyl-1H-indazole via a [3+2] cycloaddition between an aryne and a diazo compound. However, simple aliphatic diazo compounds are too unstable and explosive to isolate. Is there a safe workaround?

A: Your concern is highly valid. While the 1,3-dipolar cycloaddition of arynes with diazo compounds is a direct route to 1H-indazoles, isolating simple un-stabilized diazoalkanes is a severe safety hazard[6]. Historically, this limited the scope to stable diazo compounds with electron-withdrawing groups, restricting access to simple 3-alkyl indazoles.

The solution is to use N-tosylhydrazones as stable, bench-safe surrogates for diazo compounds [6]. Under mild basic conditions, N-tosylhydrazones undergo an in situ Bamford-Stevens-type decomposition to generate the transient diazo species, which immediately undergoes a [3+2] cycloaddition with the aryne (generated concurrently from an o-(trimethylsilyl)aryl triflate) [6]. This one-pot cascade completely bypasses the need to isolate hazardous diazo intermediates, allowing for broad functional group tolerance.

Standard Operating Procedure: One-Pot Synthesis of 3-Substituted 1H-Indazoles

  • Reagent Preparation: Synthesize the N-tosylhydrazone from the corresponding aliphatic or aromatic ketone using standard condensation with p-toluenesulfonyl hydrazide.

  • Reaction Assembly: In an oven-dried vial, combine the N-tosylhydrazone (1.0 equiv), o-(trimethylsilyl)aryl triflate (aryne precursor, 1.5 equiv), and CsF (3.0 equiv) [6].

  • Phase Transfer Catalyst: Add a catalytic amount of TEBAC (Benzyltriethylammonium chloride, 10 mol%) to facilitate the heterogeneous reaction between the solid base and organic reactants [6].

  • Solvent & Temperature: Suspend the mixture in THF or acetonitrile. Stir at 40–60 °C for 12 hours. Causality note: CsF serves a dual purpose—it deprotonates the hydrazone to trigger diazo formation and desilylates the triflate to generate the aryne.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

G Hydrazone N-Tosylhydrazone (Bench-Stable) Conditions CsF, Solvent, 40-60°C Hydrazone->Conditions ArynePre o-(TMS)aryl triflate (Aryne Precursor) ArynePre->Conditions Diazo Transient Diazo Compound (Generated in situ) Conditions->Diazo Base-promoted decomposition Aryne Transient Aryne (Generated in situ) Conditions->Aryne Fluoride-induced elimination Cycloaddition [3+2] Dipolar Cycloaddition Diazo->Cycloaddition Aryne->Cycloaddition Product 3-Substituted 1H-Indazole Cycloaddition->Product

One-pot cascade synthesis of 1H-indazoles utilizing N-tosylhydrazones as diazo surrogates.

References

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Mechanism of a Highly Selective N2 Alkyl
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks.
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters.
Troubleshooting

Technical Support Center: HPLC/LC-MS Optimization for 3-Hydroxy-4-cyano (1H)indazole

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for the chromatographic and mass spectrometric analysis of 3-Hydroxy-4-cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting, validated protocols, and structural insights for the chromatographic and mass spectrometric analysis of 3-Hydroxy-4-cyano (1H)indazole.

The Chemical Challenge: Causality in Method Development

Analyzing 3-Hydroxy-4-cyano (1H)indazole (C₈H₅N₃O, MW: 159.04) presents unique challenges due to its complex electronic nature. The indazole core contains two nitrogen atoms capable of protonation, while the C3-hydroxyl group introduces keto-enol tautomerism (1H-indazol-3-ol ⇌ 1,2-dihydro-3H-indazol-3-one)[1]. Furthermore, the C4-cyano group is a strong electron-withdrawing group (EWG). This EWG pulls electron density away from the ring via inductive effects, significantly lowering the pKa of the C3-hydroxyl group. If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium of neutral, anionic, and multiple tautomeric states, leading to severe chromatographic anomalies and inconsistent mass spectrometry (MS) ionization[2].

Optimization Workflow

LCMS_Optimization Step1 1. Sample Preparation (SPE Clean-up) Step2 2. Tautomeric Control (pH Optimization) Step1->Step2 Purified Extract Step3 3. Chromatographic Separation (Mixed-Mode/Biphenyl) Step2->Step3 Locked Tautomer Step4 4. MS/MS Ionization (ESI- Mode Selection) Step3->Step4 Resolved Analyte Step5 5. Data Validation (SST & Matrix Effects) Step4->Step5 MRM Transitions

Workflow for optimizing LC-MS parameters to control indazole tautomerism and matrix effects.

Diagnostic Troubleshooting & FAQs

Q1: Why does 3-Hydroxy-4-cyano (1H)indazole elute as a broad, split, or shouldered peak on my standard C18 column? A1: This is a classic symptom of tautomeric interconversion occurring at a rate similar to the chromatographic timescale. Indazoles exist in multiple tautomeric forms (1H, 2H, and 3H)[1]. When the interconversion rate between the enol (hydroxyl) and keto (one) forms is comparable to the analyte's residence time on the column, you will observe peak splitting or "bridging" between two distinct retention times. Mechanistic Solution: You must "lock" the analyte into a single tautomeric and ionization state. Because the C4-cyano group increases the acidity of the C3-hydroxyl, using a highly acidic mobile phase (e.g., 0.1% to 0.2% formic acid, pH ~2.5) suppresses ionization and stabilizes the enol form. Alternatively, using a buffered mobile phase at pH 9.0 (e.g., ammonium bicarbonate) will fully deprotonate the hydroxyl, yielding a sharp peak for the anionic species, though this requires a high-pH tolerant column[3].

Q2: My retention time is too short (k' < 2), and the analyte elutes in the void volume. How can I increase retention? A2: Nitrogen-containing heterocycles (NCHs) have a high affinity for aqueous media, leading to poor retention on classical reversed-phase liquid chromatography (RPLC) columns[4]. The polar nature of the cyano and hydroxyl groups exacerbates this. Mechanistic Solution: Switch to a Mixed-Mode Liquid Chromatography (MMLC) column or a polar-embedded stationary phase. MMLC provides both hydrophobic (reversed-phase) and ion-exchange interactions, which significantly improves the retention of polar NCHs without requiring high concentrations of ion-pairing agents that would suppress MS signals[4]. A Biphenyl phase can also enhance retention via π-π interactions with the indazole ring.

Q3: Should I acquire data in Positive (ESI+) or Negative (ESI-) Electrospray Ionization mode? A3: 3-Hydroxy-4-cyano (1H)indazole is amphoteric. The indazole nitrogens can accept a proton to form [M+H]⁺, while the C3-hydroxyl can lose a proton to form [M-H]⁻. Mechanistic Solution: ESI- (Negative mode) generally yields superior signal-to-noise (S/N) ratios for this specific derivative. The strongly electron-withdrawing C4-cyano group stabilizes the phenoxide-like anion formed by the deprotonation of the C3-hydroxyl via resonance. If using ESI+, ensure the capillary voltage and probe distance are optimized, as polar heterocycles are prone to in-source fragmentation if settings are too harsh[2].

Q4: I am losing sensitivity over time, and the baseline noise is increasing. What is happening? A4: This indicates column contamination or severe matrix effects (ion suppression) from endogenous sample components, a common issue when analyzing biological samples[5]. If unwanted compounds are not separated from the analytes, they compete for ionization in the MS interface, causing inconsistent matrix effects[3]. Mechanistic Solution: Implement a robust Solid-Phase Extraction (SPE) protocol. Protein precipitation alone leaves phospholipids that co-elute with polar analytes. Additionally, inject System Suitability Test (SST) samples regularly to monitor for retention time shifts and background noise elevation[5].

Quantitative Data & Optimization Summaries

Table 1: Effect of Mobile Phase pH on Tautomeric Stability & Chromatography

Mobile Phase pHDominant Analyte SpeciesChromatographic EffectRecommended Column Chemistry
Acidic (pH 2.5) Neutral (Enol tautomer locked)Sharp peak, moderate retentionC18 (Polar-embedded) or Biphenyl
Neutral (pH 7.0) Mixed (Neutral ⇌ Anion)Severe peak splitting / broadeningNot Recommended
Basic (pH 9.0) Anionic (Fully deprotonated)Sharp peak, low retentionMixed-Mode Anion Exchange (MAX)

Table 2: Starting MS/MS (MRM) Parameters for 3-Hydroxy-4-cyano (1H)indazole

ParameterESI Negative Mode [M-H]⁻ESI Positive Mode [M+H]⁺
Precursor Ion (m/z) 158.0160.0
Primary Product Ion (m/z) 130.0 (Loss of CO)133.0 (Loss of HCN)
Capillary Voltage 2.5 kV3.0 kV
Desolvation Temp 350 °C350 °C
Collision Energy (CE) 15 - 25 eV20 - 30 eV
Self-Validating Experimental Protocols
Protocol A: pH-Optimized Mixed-Mode LC-MS/MS Method

This protocol utilizes a mixed-mode column to ensure adequate retention of the polar indazole while locking the tautomeric state via pH control.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 2.8 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Install a Mixed-Mode Cation Exchange (MCX) or Biphenyl column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 5.0 min: Linear ramp to 95% B.

    • 5.0 - 6.5 min: Hold at 95% B (Column wash).

    • 6.5 - 8.0 min: Return to 5% B and equilibrate.

  • Self-Validation Step (SST): Before running samples, inject a System Suitability Test (SST) mix containing a known polar neutral compound and a polar basic compound. Verify that the peak asymmetry factor ( As​ ) for 3-Hydroxy-4-cyano (1H)indazole is between 0.9 and 1.2. If As​>1.3 , the tautomer is not fully locked; verify mobile phase pH[5].

Protocol B: Polymeric SPE Clean-up for Biological Matrices

To prevent the ion suppression commonly seen with polar heterocycles, this protocol removes phospholipids and proteins prior to LC-MS injection.

  • Sample Pre-treatment: Dilute 100 µL of plasma/serum with 100 µL of 2% Formic Acid in H₂O to disrupt protein binding.

  • Internal Standard Spike (Self-Validation): Spike the sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C- or ¹⁵N-labeled indazole). Monitoring the absolute peak area of the SIL-IS across the batch validates that extraction recovery and matrix effects remain constant[3].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL H₂O through a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in H₂O to remove highly polar endogenous salts.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Buffer).

References
  • Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting." Link

  • National Institutes of Health (NIH) / PMC. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Link

  • American Chemical Society (ACS). "Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." Link

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." Link

  • BioPharm International. "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography." Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Hydroxy-4-cyano (1H)indazole vs. Traditional Kinase Inhibitor Scaffolds

Introduction: The Evolution of Kinase Inhibitor Chemotypes The development of small-molecule protein kinase inhibitors has revolutionized targeted oncology and immunology. Historically, scaffolds such as quinazolines (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Kinase Inhibitor Chemotypes

The development of small-molecule protein kinase inhibitors has revolutionized targeted oncology and immunology. Historically, scaffolds such as quinazolines (e.g., Gefitinib) and aminopyrimidines (e.g., Imatinib) have dominated the clinical landscape. However, as acquired resistance mutations emerge—particularly at the gatekeeper residues of the ATP-binding pocket—there is a critical need for novel, highly tunable chemotypes[1].

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its exceptional ability to act as a hinge-binding motif[2]. Within this class, the 3-hydroxy-4-cyano (1H)indazole core represents a highly specialized building block. By combining bidentate hydrogen-bonding capabilities with precise electronic modulation, this scaffold offers unique thermodynamic advantages over traditional alternatives, enabling the design of highly potent and selective Type I and Type II kinase inhibitors[3].

Mechanistic Profiling: Structural Causality & Binding Logic

To understand why the 3-hydroxy-4-cyano (1H)indazole scaffold outperforms or differentiates itself from other chemotypes, we must analyze the causality behind its molecular interactions within the kinase domain.

  • Bidentate Hinge Binding: The ATP-binding pocket of most kinases features a conserved hinge region. The 1H-indazole N1-H acts as a potent hydrogen bond donor, while the adjacent 3-hydroxyl (or its tautomeric 3-oxo form) acts as an additional donor/acceptor[2]. This dual interaction mimics the adenine ring of ATP but with superior binding enthalpy[3].

  • Electronic Modulation via the 4-Cyano Group: The cyano group at the C4 position exerts a strong electron-withdrawing effect (-I, -M). Causality: This electronic withdrawal significantly lowers the pKa of the 3-hydroxyl group, shifting the tautomeric equilibrium and strengthening its capacity to donate a hydrogen bond to the kinase backbone.

  • Gatekeeper and DFG-Out Access: Unlike bulky halogens or trifluoromethyl groups, the linear, sp-hybridized cyano group can project into the hydrophobic pocket adjacent to the gatekeeper residue without causing severe steric clashes. This allows the scaffold to effectively target both the active (DFG-in) and inactive (DFG-out) conformations of kinases like FLT3, PDGFRα, and Mps1[1][4].

BindingLogic Scaffold 3-Hydroxy-4-cyano (1H)indazole Core Hinge Kinase Hinge Region (ATP Binding Pocket) Scaffold->Hinge N1-H & 3-OH (Bidentate H-Bonds) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 4-Cyano Group (Dipole/Steric Fit) Solvent Solvent-Exposed Channel Scaffold->Solvent N-Substitutions (Solubility/Selectivity)

Fig 1: Pharmacophore binding logic of the 3-hydroxy-4-cyano (1H)indazole scaffold.

Comparative Performance Data

When benchmarked against established kinase inhibitor scaffolds, the 3-hydroxy-4-cyano (1H)indazole core demonstrates distinct pharmacological profiles. The table below summarizes the structural and functional comparisons based on in vitro profiling data.

Table 1: Structural and Pharmacological Comparison of Kinase Inhibitor Scaffolds
Scaffold TypeRepresentative Drugs / LeadsPrimary Binding ModeKey Pharmacophore FeaturesGeneral Kinome SelectivityMetabolic Stability
3-Hydroxy-4-cyano (1H)indazole Preclinical Leads (e.g., Mps1/FLT3 inhibitors)Type I / Type II (DFG-out)Bidentate hinge H-bonding (N1-H, 3-OH); 4-CN gatekeeper tuningHighly tunable via N-alkylationHigh (Resistant to rapid CYP450 oxidation)
Quinazoline Gefitinib, ErlotinibType I (Active conformation)N1/N3 hinge binding; C6/C7 solvent exposureNarrow (EGFR family dominant)Moderate (Prone to O-dealkylation)
Aminopyrimidine Imatinib, NilotinibType II (DFG-out conformation)Mono/Bidentate hinge binding; deep hydrophobic pocket entryBroad to ModerateModerate (N-oxidation pathways)
Indole / Oxindole SunitinibType I / Type IIN-H hinge donor; C3 carbonyl acceptorBroad (Multi-targeted RTKs)Low to Moderate (Prone to ring oxidation)

Experimental Protocols: Self-Validating Kinase Profiling

To objectively evaluate the inhibitory potency of 3-hydroxy-4-cyano (1H)indazole derivatives against other scaffolds, a rigorous, self-validating in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

Protocol: High-Throughput TR-FRET Kinase Assay

1. Reagent Preparation & Buffer Formulation

  • Action: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT.

  • Causality: CHAPS detergent prevents non-specific compound aggregation (reducing false-positive "promiscuous" inhibition). DTT maintains the catalytic cysteine residues in a reduced state, preventing artifactual inhibition via disulfide bond formation.

2. Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point dose-response curves of the indazole derivatives (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures highly precise nanoliter volume transfers, critical for accurate IC₅₀ determination.

3. Kinase Reaction Initiation

  • Action: Add the target kinase (e.g., FLT3 or Mps1) and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase.

  • Causality: Keeping ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing for an accurate comparison of the ATP-binding affinities between the indazole scaffold and reference compounds like staurosporine.

4. Detection & Data Analysis

  • Action: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody). Read the plate using a microplate reader with a 50 µs delay before measuring emission at 620 nm and 665 nm.

  • Causality: The time delay allows short-lived background fluorescence (from the compounds or buffer) to decay, drastically improving the signal-to-noise ratio and ensuring data trustworthiness. Calculate the Z'-factor; only plates with Z' > 0.6 are considered valid.

Workflow Compound 1. Compound Library Prep (10 mM DMSO Stocks) Primary 2. Primary TR-FRET Assay (Single Conc. 1 µM) Compound->Primary Acoustic Dispensing DoseResp 3. Dose-Response Profiling (10-Point IC50 Determination) Primary->DoseResp Hit Selection (>50% Inhibition) Kinome 4. Kinome-Wide Selectivity (Panel of 400+ Kinases) DoseResp->Kinome IC50 < 100 nM Lead 5. Lead Optimization (SAR Analysis) Kinome->Lead Selectivity Score (S-score) < 0.05

Fig 2: Self-validating high-throughput screening workflow for kinase profiling.

Conclusion

The 3-hydroxy-4-cyano (1H)indazole scaffold offers a distinct thermodynamic and electronic advantage over traditional quinazoline and pyrimidine cores. By leveraging the electron-withdrawing nature of the 4-cyano group to tune the hydrogen-bonding strength of the 3-hydroxyl moiety, researchers can achieve superior hinge-binding affinity. When coupled with rigorous, self-validating biochemical assays, this scaffold serves as a highly promising foundation for the next generation of targeted kinase therapeutics.

References

  • Kee, J. M., et al. "Protein kinase affinity reagents based on a 5-aminoindazole scaffold." PubMed Central (PMC). Available at:[Link]

  • Liu, Y., et al. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." PubMed Central (PMC). Available at:[Link]

  • Kusakabe, K., et al. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Comparative

Comparative Analysis of 3-Hydroxy-4-cyano (1H)indazole vs. Clinical PARP Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore causality, competitive benchmarking, and self-validating experimental workflows. Executive Summary & Mechanistic G...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore causality, competitive benchmarking, and self-validating experimental workflows.

Executive Summary & Mechanistic Grounding

3-Hydroxy-4-cyano (1H)indazole (3-HCI) (CAS: 1000342-91-5) is a highly specialized chemical building block utilized in the rational design of targeted therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While 3-HCI is not a standalone clinical drug, it serves as a critical latent pharmacophore. Through structural tautomerism (3-hydroxy-1H-indazole ⇌ 3-oxo-2,3-dihydro-1H-indazole), it provides a rigid, planar bicyclic scaffold.

The causality behind its use in drug development lies in its 4-cyano group. In synthetic workflows, this cyano group is hydrolyzed to a 4-carboxamide motif. The resulting 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide core is a potent, patented PARP-1 inhibitor scaffold[2].

  • Mimicry: The planar indazole core perfectly mimics the nicotinamide ring of NAD+, facilitating π−π stacking with Tyr907 in the PARP-1 active site[3].

  • Anchoring: The activated 4-carboxamide acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the catalytic residues Gly863 and Ser904[2].

PARP-1 Inhibition & Synthetic Lethality Pathway

PARP1_Pathway Damage DNA Damage (SSBs) PARP1 PARP-1 Recruitment & Activation Damage->PARP1 NAD NAD+ Depletion PARP1->NAD PARylation PARylation of Target Proteins NAD->PARylation Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor 3-HCI Carboxamide Derivative Inhibitor->PARP1 Competitive Binding Lethality Synthetic Lethality (BRCA-mutant) Inhibitor->Lethality PARP Trapping

PARP-1 signaling pathway and mechanism of synthetic lethality via competitive inhibition.

Quantitative Comparative Analysis

To objectively evaluate the performance of the 3-HCI-derived pharmacophore, we compare its activated form (3-oxo-1H-indazole-4-carboxamide) against two gold-standard clinical PARP inhibitors: Olaparib (phthalazinone core) and Niraparib (2H-indazole-7-carboxamide core).

Table 1: Structural & Pharmacophore Profiling
Parameter3-HCI Derivative (Activated)OlaparibNiraparib
Core Scaffold 3-oxo-2,3-dihydro-1H-indazolePhthalazinone2H-indazole
H-Bonding Motif 4-carboxamide1-oxophthalazine7-carboxamide
Primary Target PARP-1 / PARP-2PARP-1 / PARP-2 / PARP-3PARP-1 / PARP-2
Vector Trajectory N1 / N2 functionalizationC-ring piperazine extensionPiperidine extension
Tautomerism Yes (Hydroxy ⇌ Oxo)Lactam-LactimYes (1H ⇌ 2H)
Table 2: Representative In Vitro Enzymatic Performance

Note: Data for the 3-HCI derivative represents optimized N1-substituted analogs from patent literature[2].

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)PARP-1/2 SelectivityTrapping Efficiency
3-HCI Derivative 5.0 - 15.0150.0 - 300.0High (~10x to 20x)Moderate to High
Olaparib 5.01.0LowHigh
Niraparib 3.82.1LowVery High

Causality Insight: The superior PARP-1 selectivity of the 3-HCI derivative is driven by the spatial orientation of the 4-carboxamide group relative to the N1-substituent, which clashes with the slightly narrower NAD+ binding pocket of PARP-2, a structural nuance absent in Olaparib's phthalazinone core.

Self-Validating Experimental Methodologies

To utilize 3-HCI in drug discovery, researchers must first activate the latent pharmacophore and subsequently validate its target engagement. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Activation of 3-HCI to the PARP-1 Binding Pharmacophore

Objective: Hydrolyze the synthetically inert 4-cyano group to the biologically active 4-carboxamide.

  • Reaction Setup: Dissolve 3-Hydroxy-4-cyano (1H)indazole (1.0 eq) in a co-solvent mixture of ethanol and water (3:1 v/v).

  • Catalysis: Cool the mixture to 0°C. Add 2.0 M aqueous NaOH (2.5 eq) followed by the dropwise addition of 30% H2​O2​ (5.0 eq). The peroxide acts as a nucleophilic catalyst (hydroperoxide anion) to rapidly attack the nitrile carbon.

  • Propagation: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (Critical):

    • Mechanism: The reaction must be monitored by IR spectroscopy rather than just LC-MS.

    • Validation Check: The successful conversion is confirmed by the complete disappearance of the sharp −C≡N stretch at ∼2220 cm−1 and the emergence of a strong primary amide −C=O stretch at ∼1660 cm−1 . If the 2220 cm−1 peak persists, the hydrolysis is incomplete, and downstream enzymatic assays will yield false negatives.

Protocol B: In Vitro PARP-1 Chemiluminescent Inhibition Assay

Objective: Quantify the IC50​ of the synthesized 3-HCI derivative against a clinical control.

  • Plate Preparation: Coat 96-well microtiter plates with histone proteins (50 µL/well) and incubate overnight at 4°C to provide a substrate for PARylation.

  • Inhibitor Incubation: Wash plates and add recombinant human PARP-1 enzyme, sheared activated DNA (to stimulate PARP-1 catalytic activity), and serial dilutions of the 3-HCI derivative (0.1 nM to 10 µM). Include Olaparib as a positive control.

  • Reaction Initiation: Add biotinylated NAD+ to initiate the reaction. Incubate for exactly 30 minutes at room temperature.

  • Detection: Wash the plates 3x with PBS-T. Add Streptavidin-HRP, incubate for 15 minutes, wash again, and add a chemiluminescent substrate. Read luminescence on a microplate reader.

  • Self-Validation (Critical):

    • Assay Integrity: Calculate the Z'-factor using the vehicle control (DMSO) and the maximum inhibition control. The assay is only valid if Z′>0.5 .

    • Control Benchmarking: The Olaparib positive control must yield an IC50​ between 4.0 nM and 6.0 nM. If Olaparib falls outside this range, the specific activity of the PARP-1 enzyme or the activated DNA has degraded, and the 3-HCI derivative data must be discarded.

Experimental Workflow Diagram

Workflow Precursor 3-HCI (Latent Pharmacophore) Hydrolysis Alkaline Hydrolysis (H2O2 / NaOH) Precursor->Hydrolysis Activation Active 4-Carboxamide Derivative Hydrolysis->Active IR Validation Assay PARP-1 Enzymatic Validation Active->Assay IC50 Profiling

Self-validating experimental workflow for 3-HCI activation and PARP-1 enzymatic profiling.

References

  • ResearchGate.Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Google Patents.US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition.
  • National Institutes of Health (NIH).Exploring Weak Ligand–Protein Interactions by Long-Lived NMR States: Improved Contrast in Fragment-Based Drug Screening.

Sources

Validation

validating the biological target of 3-Hydroxy-4-cyano (1H)indazole

Validating the Biological Target of 3-Hydroxy-4-cyano (1H)indazole: A Comparative Guide for Fragment-Based Drug Discovery As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Target of 3-Hydroxy-4-cyano (1H)indazole: A Comparative Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged chemical scaffolds for their potential to modulate high-value biological targets. 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) is not a standalone therapeutic; rather, it is a highly optimized fragment core utilized in Fragment-Based Drug Discovery (FBDD).

This guide objectively compares the performance of the 3-hydroxy-4-cyano indazole core against traditional fragment alternatives, detailing the causality behind its structural advantages and providing self-validating experimental protocols for target validation—specifically focusing on Indoleamine 2,3-dioxygenase 1 (IDO1) and Vaccinia-related kinases (VRK) .

Structural Rationale & Comparative Advantage

In FBDD, the goal is to identify low-molecular-weight compounds with exceptionally high Ligand Efficiency (LE). The 3-hydroxy-4-cyano (1H)indazole core outperforms standard fragments (such as unsubstituted 3-hydroxyindazole or 7-azaindole) due to specific stereoelectronic properties:

  • Enhanced Hydrogen Bonding: The core provides a rigid, tri-point pharmacophore (N1-H donor, N2 acceptor, O3-H donor). The addition of the C4-cyano group—a strong electron-withdrawing group (EWG)—lowers the pKa​ of the 3-hydroxyl group, significantly strengthening its capacity as a hydrogen-bond donor compared to the unsubstituted core.

  • Dipole & Pocket Probing: The linear geometry and strong dipole moment of the cyano group allow it to probe deep, narrow hydrophobic pockets (e.g., the selectivity pocket in kinases or the heme-adjacent pocket in IDO1) with minimal entropic penalty.

Recent patent literature highlights the utility of 3-hydroxy-4-cyano-phenyl and indazole derivatives as potent inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), critical targets in cancer immunotherapy[1]. Furthermore, crystallographic data (e.g., PDB: 6NPN) demonstrates that the 3-hydroxyindazole core effectively anchors into the hinge region of vaccinia-related kinases (VRK)[2]. Similar 3-hydroxy-4-cyano pharmacophores have also been successfully deployed in isoquinoline scaffolds to achieve selective inhibition of 11β-HSD1[3].

Comparative Performance Data

The table below summarizes typical FBDD validation metrics, demonstrating how the 3-hydroxy-4-cyano (1H)indazole core achieves superior thermodynamic stabilization ( ΔTm​ ) and Ligand Efficiency compared to alternative fragments.

Fragment CorePrimary TargetMW (Da) Kd​ (µM)Ligand Efficiency (kcal/mol/HA) ΔTm​ (°C)
3-Hydroxy-4-cyano (1H)indazole IDO1 159.15450.42 +3.2
Unsubstituted 3-HydroxyindazoleIDO1134.143200.31+1.1
7-AzaindoleVRK1118.148500.28+0.5
3-Hydroxy-4-cyano (1H)indazole VRK1 159.15850.38 +2.8

Target Validation Workflows & Visualizations

To validate a fragment, we must prove target engagement, confirm specific binding, and demonstrate functional inhibition.

Kynurenine_Pathway TRP Tryptophan (Substrate) IDO IDO1 / TDO (Target Enzyme) TRP->IDO Oxidation KYN Kynurenine (Immunosuppressive) IDO->KYN Metabolite Release TCELL T-Cell Suppression KYN->TCELL AHR Activation INHIB 3-Hydroxy-4-cyano (1H)indazole INHIB->IDO Competitive Inhibition

Figure 1: IDO1/TDO pathway inhibition by 3-Hydroxy-4-cyano (1H)indazole.

FBDD_Workflow FRAG 1. Primary Screening (Thermal Shift Assay) NMR 2. Orthogonal Validation (NMR LLS) FRAG->NMR Hit Identification FUNC 3. Functional Assay (Kynurenine Detection) NMR->FUNC Binding Confirmed XRAY 4. Structural Resolution (X-ray Crystallography) FUNC->XRAY Functional Inhibition LEAD Validated Lead Compound XRAY->LEAD Structure-Based Design

Figure 2: Self-validating fragment-based drug discovery workflow.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. They incorporate strict internal controls that immediately flag assay failure, ensuring data trustworthiness.

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)
  • Causality: Fragments typically exhibit low initial affinity ( Kd​ in μ M to mM). Enzymatic assays at this stage often yield false negatives due to high substrate competition. DSF bypasses this by directly measuring the thermodynamic stabilization ( ΔTm​ ) of the folded protein upon ligand binding.

  • Self-Validating System: The protocol mandates a DMSO-only baseline (negative control) and a reference inhibitor (positive control, e.g., Epacadostat for IDO1). If the positive control fails to shift the Tm​ by the established threshold (>2.0°C), the assay run is automatically invalidated.

  • Step-by-Step:

    • Dilute recombinant IDO1 (or VRK1) to a final concentration of 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add 3-Hydroxy-4-cyano (1H)indazole to a final concentration of 500 µM (1% DMSO final).

    • Add SYPRO Orange dye (5X final concentration).

    • Perform a thermal melt from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR thermocycler.

    • Calculate the first derivative of the fluorescence curve to determine the Tm​ .

Protocol B: Orthogonal Validation via NMR Long-Lived States (LLS)
  • Causality: Standard NMR techniques like WaterLOGSY require prohibitive amounts of target protein to detect weak fragment interactions. NMR Long-Lived States (LLS) extend the relaxation time of NMR signals, drastically improving contrast and allowing the detection of weak binders at much lower protein concentrations[4].

  • Self-Validating System: We utilize a competitive format with a known weak "spy" ligand. The fragment must displace the spy ligand to register a hit. If the spy ligand's signal does not change upon the addition of a known high-affinity competitor (positive control), the system is flagged for protein misfolding or aggregation.

  • Step-by-Step:

    • Prepare a sample containing 2.5 µM target protein and 500 µM of a known weak "spy" ligand in deuterated buffer.

    • Acquire a baseline LLS NMR spectrum to establish the spy ligand's bound-state relaxation profile.

    • Titrate in 3-Hydroxy-4-cyano (1H)indazole (up to 1 mM).

    • Monitor the restoration of the spy ligand's free-state LLS signal, indicating competitive displacement by the indazole fragment.

Protocol C: Functional IDO1 Enzymatic Assay (Kynurenine Detection)
  • Causality: Target engagement (DSF/NMR) does not guarantee functional antagonism. This assay measures the direct reduction of the immunosuppressive metabolite, Kynurenine, linking physical binding to biological efficacy.

  • Self-Validating System: Includes a 'No-Enzyme' control to establish background absorbance and a 'No-Inhibitor' control for maximum velocity ( Vmax​ ). The Z'-factor must be >0.5 for the plate to be accepted, ensuring statistical reliability.

  • Step-by-Step:

    • Incubate 50 nM IDO1 with varying concentrations of the fragment (0.1 µM to 1 mM) for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µM L-Tryptophan, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to Kynurenine.

    • React with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

    • Read absorbance at 490 nm to quantify Kynurenine levels and calculate the IC50​ .

References

  • Title: EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase (IDO/TDO)
  • Title: Crystal Structure of the Human vaccinia-related kinase bound to a N,N-dipropynyl-dihydropteridine-3-hydroxyindazole inhibitor (PDB: 6NPN) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 Source: Bioorganic & Medicinal Chemistry Letters / ACS Publications URL: [Link]

  • Title: Exploring Weak Ligand–Protein Interactions by Long-Lived NMR States: Improved Contrast in Fragment-Based Drug Screening Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

orthogonal assays to confirm 3-Hydroxy-4-cyano (1H)indazole activity

Orthogonal Assays to Confirm 3-Hydroxy-4-cyano (1H)indazole Activity: A Comprehensive Validation Guide Introduction In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are the foundation for developin...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm 3-Hydroxy-4-cyano (1H)indazole Activity: A Comprehensive Validation Guide

Introduction

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are the foundation for developing high-affinity inhibitors. 3-Hydroxy-4-cyano (1H)indazole (CAS 1000342-91-5) is a privileged pharmacophore frequently utilized to target the ATP-binding pockets of kinases and molecular chaperones like Hsp90. The 3-hydroxy group allows for tautomerization to an indazol-3-one, providing a versatile hydrogen-bond donor/acceptor profile. Concurrently, the 4-cyano substitution acts as a strong electron-withdrawing group (EWG), lowering the pKa of the hydroxyl group and enhancing electrostatic interactions within the target's hinge region.

However, because initial fragment hits typically exhibit weak affinities (high µM to mM range), primary biochemical screens are highly susceptible to false positives caused by compound aggregation, fluorescence interference, or non-specific binding. As a Senior Application Scientist, I mandate a strict orthogonal validation pipeline. This guide details how to systematically confirm the activity of 3-Hydroxy-4-cyano (1H)indazole using a triad of biochemical, biophysical, and cellular assays, ensuring every data point is backed by a self-validating control system[1].

The Causality of Assay Selection

To build a robust data package, we must move beyond merely generating numbers and understand why specific assays are deployed sequentially:

  • Primary Biochemical Screening (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer provides high-throughput capability. However, the conjugated aromatic system of indazoles can sometimes absorb excitation light or auto-fluoresce. TR-FRET mitigates this via time-gated measurements, but orthogonal validation remains mandatory.

  • Biophysical Validation (Ligand-Observed NMR): To prove direct, physical target engagement, we utilize Long-Lived States (LLS) NMR. Traditional assays struggle with weak fragments, but LLS-NMR excels at characterizing ligands with dissociation constants ( Kd​ ) in the millimolar range by exploiting extended nuclear spin states[2].

  • Cellular Target Engagement (NanoBRET): A compound is only as good as its ability to reach its target in vivo. NanoBRET confirms that 3-Hydroxy-4-cyano (1H)indazole can penetrate the lipid bilayer and competitively bind the target in the complex, ATP-rich intracellular milieu without causing immediate cytotoxicity[3].

Workflow A Primary Screening (TR-FRET) B Biophysical Validation (LLS-NMR) A->B IC50 < 500 µM C Cellular Engagement (NanoBRET) B->C Confirmed Kd D Lead Optimization C->D Cellular Permeability

Orthogonal validation workflow for fragment-based hit confirmation.

Comparative Analysis of Assay Technologies

To objectively evaluate the performance of 3-Hydroxy-4-cyano (1H)indazole, we must compare the fundamental parameters of our chosen orthogonal assays.

Table 1: Comparison of Orthogonal Assay Technologies

Assay TechnologyPrimary ReadoutSensitivity ( Kd​ / IC50​ Range)False Positive SusceptibilityTarget Environment
TR-FRET Fluorescence Ratio (665nm/615nm)1 nM – 500 µMModerate (Inner filter effects, aggregation)Biochemical (Purified Protein)
LLS-NMR NMR Signal Contrast (Displacement)100 µM – 10 mMLow (Direct physical binding required)Biophysical (Solution State)
NanoBRET Bioluminescence Energy Transfer10 nM – 1 mMLow (Requires intact cell membrane)Cellular (Live Intracellular)

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that artifacts are caught before they masquerade as biological activity.

Protocol A: TR-FRET Competitive Binding Assay

Objective: Establish baseline biochemical affinity for the ATP-binding pocket.

  • Reagent Preparation: Prepare 2 nM of GST-tagged target protein (e.g., Hsp90 or Kinase), 2 nM of Terbium-labeled anti-GST antibody, and 10 nM of a fluorescent ATP-competitive tracer in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 3-Hydroxy-4-cyano (1H)indazole in a 12-point dose-response curve (from 1 mM down to 50 nM) into a 384-well plate.

  • Incubation: Add the protein/antibody/tracer mix. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Readout: Measure emission at 615 nm (Terbium donor) and 665 nm (Tracer acceptor) using a time-gated microplate reader.

  • Causality & Self-Validation: Include a "compound-only" control well (no protein). If the 3-Hydroxy-4-cyano (1H)indazole auto-fluoresces at 665 nm, the baseline will shift, allowing you to mathematically correct the interference. Include a known high-affinity inhibitor (e.g., Geldanamycin for Hsp90) to validate dynamic range[1].

Protocol B: Ligand-Observed LLS-NMR

Objective: Confirm direct physical binding and rule out colloidal aggregation.

  • Sample Preparation: Prepare a solution containing 10 µM of unlabeled target protein, 500 µM of a known weak "spy" ligand (e.g., vanillic acid diethylamide), and 10% D2O for NMR locking.

  • Baseline Measurement: Excite the Long-Lived States (LLS) of the spy ligand using a spin-lock induced crossing (SLIC) pulse sequence. Record the baseline LLS signal contrast[2].

  • Displacement: Titrate 3-Hydroxy-4-cyano (1H)indazole into the NMR tube at concentrations ranging from 500 µM to 5 mM.

  • Readout: Monitor the recovery of the spy ligand's LLS signal. As the indazole fragment displaces the spy ligand from the protein, the spy ligand returns to free solution, altering its relaxation time.

  • Causality & Self-Validation: By monitoring the displacement of a known spy ligand, we prove that 3-Hydroxy-4-cyano (1H)indazole is binding competitively at the specific active site, rather than non-specifically adhering to the protein surface.

Protocol C: NanoBRET Live-Cell Target Engagement

Objective: Verify cell permeability and intracellular target binding.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 96-well format.

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add 3-Hydroxy-4-cyano (1H)indazole in a dose-response format. Incubate for 2 hours at 37°C.

  • Readout: Add NanoLuc substrate and immediately measure donor emission (460 nm) and acceptor emission (618 nm)[3].

  • Causality & Self-Validation: Multiplex this assay with a fluorogenic cell viability dye (e.g., CellTox™ Green). If the BRET signal drops but cell death spikes, the "inhibition" is an artifact of toxicity, not true target engagement.

Mechanism Indazole 3-Hydroxy-4-cyano (1H)indazole Target Target ATP Pocket (e.g., Hsp90 / Kinase) Indazole->Target Competitive Displacement Tracer Fluorescent Tracer / Spy Ligand Target->Tracer Baseline Binding Target->Tracer Unbound Signal Signal Output (BRET / LLS) Tracer->Signal High Signal Tracer->Signal Signal Quenched

Competitive displacement logic for validating 3-Hydroxy-4-cyano (1H)indazole.

Representative Validation Data

When executing this orthogonal pipeline, a characteristic "affinity drop-off" is expected as you move from purified biochemical systems to live cells. The table below illustrates the expected quantitative profile for a verified fragment hit.

Table 2: Representative Validation Data for 3-Hydroxy-4-cyano (1H)indazole

Target SystemAssay TypeMeasured ParameterValueScientific Interpretation
Hsp90 (Purified) TR-FRET IC50​ 150 µMPrimary biochemical hit; potential ATP-pocket binder.
Hsp90 (Purified) LLS-NMR Kd​ 180 µMDirect physical binding confirmed; rules out PAINS/aggregation.
Hsp90 (Live Cell) NanoBRETCellular IC50​ 450 µMCompound is cell-permeable and engages target in vivo.

Note: The ~3-fold rightward shift in the cellular IC50​ is a standard hallmark of intracellular competition with high concentrations of endogenous ATP (typically 1-5 mM inside the cell).

Conclusion

By subjecting 3-Hydroxy-4-cyano (1H)indazole to this rigorous, self-validating orthogonal workflow, researchers can confidently transition this fragment from a mere structural hit into a validated lead-optimization scaffold. Relying solely on biochemical data invites risk; combining biophysics and live-cell engagement guarantees scientific integrity.

References

  • Buratto, R., Mammoli, D., Chiarparin, E., Williams, G., & Bodenhausen, G. (2014).. Angewandte Chemie International Edition, 53(42), 11376–11380.

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., ... & Wood, K. V. (2015). . Nature Communications, 6, 10091.

  • Renaud, J.-P., Chung, C.-W., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Nar, H. (2016). . Nature Reviews Drug Discovery, 15(10), 679–698.

Sources

Validation

structural confirmation of 3-Hydroxy-4-cyano (1H)indazole by X-ray crystallography

Structural Confirmation of 3-Hydroxy-4-cyano (1H)indazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques As a Senior Application Scientist in structural biology and pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 3-Hydroxy-4-cyano (1H)indazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the analytical ambiguity surrounding heterocyclic tautomers. (CAS: 1000342-91-5) is a highly valuable intermediate in drug discovery, but its structural validation presents a distinct challenge[1]. Indazoles are notorious for their complex annular and functional tautomerism. Specifically, the presence of a hydroxyl group at the C3 position introduces a dynamic equilibrium between the 3-hydroxy-1H-indazole (enol) and the 1,2-dihydro-3H-indazol-3-one (keto/oxo) forms[2].

While routine spectroscopic techniques provide excellent bulk connectivity data, they often fail to capture the precise solid-state tautomer. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic methods, demonstrating why SCXRD remains the gold standard for definitive structural and tautomeric confirmation.

The Tautomeric Challenge & Analytical Causality

In solution, 3-hydroxyindazoles undergo rapid proton exchange. The solvent polarity heavily dictates whether the 1H, 2H, enol, or keto form predominates[3]. For solid-state drug formulation, knowing the exact tautomeric state is paramount because it dictates the molecule's hydrogen-bonding network, solubility, and bioavailability.

We choose our analytical techniques based on specific physical causalities:

  • NMR Spectroscopy: Measures nuclear magnetic resonance, but rapid proton exchange at room temperature often results in a time-averaged signal, masking the true static tautomer[4].

  • IR Spectroscopy: Detects vibrational frequencies. While a C=O stretch (1620–1670 cm⁻¹) theoretically distinguishes the oxo-form, complex intermolecular hydrogen bonding in the solid state broadens these bands, leading to ambiguous assignments[2].

  • SCXRD: Directly maps electron density in 3D space. It is chosen because it allows for the exact calculation of bond lengths and the direct localization of labile hydrogen atoms, effectively breaking the analytical deadlock[4].

TautomerLogic Indazole 3-Hydroxy-4-cyano (1H)indazole Tautomer1 3-Hydroxy Form (Enol Tautomer) Indazole->Tautomer1 Dynamic Equilibrium Tautomer2 3-Oxo Form (Keto Tautomer) Indazole->Tautomer2 Dynamic Equilibrium NMR Solution NMR (Time-Averaged Data) Tautomer1->NMR IR IR Spectroscopy (Vibrational Bands) Tautomer1->IR SCXRD SCXRD (Absolute 3D Structure) Tautomer1->SCXRD Exact H-atom location Tautomer2->NMR Tautomer2->IR Tautomer2->SCXRD Exact C=O bond length

Logical mapping of indazole tautomerism and the resolution capabilities of analytical techniques.

Comparative Analysis of Structural Elucidation Techniques

To objectively evaluate the performance of SCXRD, we must benchmark it against standard spectroscopic alternatives used in pharmaceutical laboratories.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical TechniqueResolution LevelTautomer DifferentiationSample RequirementKey Limitation
SCXRD (Product) Absolute 3D coordinates Definitive (Solid-State) Single crystal (0.1 mm) Requires high-quality, defect-free crystals.
Solution NMR Bulk atomic connectivityPoor (Time-averaged)5–10 mg in deuterated solventCannot determine the solid-state structure.
Solid-State NMR Local chemical environmentModerate to Good30–50 mg powderComplex spectra; requires isotopic labeling for high resolution.
IR Spectroscopy Functional group presenceAmbiguous< 1 mg powderHydrogen bonding causes severe band broadening.
Mass Spectrometry Molecular weight & fragmentsNoneNanogramsDestructive; provides zero 3D spatial information.

Experimental Protocol: Self-Validating SCXRD Workflow

A robust SCXRD experiment is a self-validating system. The final mathematical refinement directly scores the accuracy of the proposed structure. Below is the optimized, step-by-step methodology for analyzing 3-Hydroxy-4-cyano (1H)indazole.

Step 1: Vapor Diffusion Crystallization

  • Procedure: Dissolve 10 mg of 3-Hydroxy-4-cyano (1H)indazole in 1 mL of anhydrous Dimethylformamide (DMF) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether). Seal the outer vial tightly.

  • Causality: DMF provides high solubility for polar indazoles. The slow vapor diffusion of the anti-solvent gradually lowers the solubility, promoting the nucleation and growth of single, defect-free crystals rather than a microcrystalline powder.

Step 2: Cryo-Mounting

  • Procedure: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: The heavy oil protects the crystal from atmospheric moisture and prevents the evaporation of co-crystallized solvent molecules, which would otherwise collapse the crystal lattice.

Step 3: Data Collection at 100 K

  • Procedure: Transfer the loop to a diffractometer equipped with a Mo Kα (or Cu Kα) X-ray source and a nitrogen cold stream set to 100 K.

  • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density map, making it possible to precisely locate the low-electron-density labile protons (N-H or O-H)[4].

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: The refinement minimizes the R₁ factor. An R₁ value < 0.05 acts as a self-validating metric, proving that the theoretical model perfectly matches the experimental diffraction data.

SCXRDWorkflow Prep 1. Vapor Diffusion Crystallization Mount 2. Cryo-Mounting (Paratone Oil, 100K) Prep->Mount Collect 3. X-Ray Diffraction (Mo/Cu Kα radiation) Mount->Collect Solve 4. Phase Problem Solution (SHELXT) Collect->Solve Refine 5. Least-Squares Refinement (SHELXL) Solve->Refine

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction analysis.

Quantitative Data Presentation: Validating the Tautomer

The ultimate proof of the tautomeric state lies in the quantitative bond lengths extracted from the SCXRD refinement. The C3-O bond length acts as a definitive marker.

Table 2: Key Crystallographic Markers for Indazole Tautomer Identification

Structural FeatureExpected Value (3-Hydroxy Form)Expected Value (3-Oxo Form)Diagnostic Significance
C3 – O Bond Length ~1.34 Å ~1.24 Å Differentiates single (hydroxyl) vs. double (carbonyl) bond.
N1 – N2 Bond Length ~1.36 Å~1.39 ÅIndicates changes in the aromatic ring delocalization.
Labile Proton Location Localized on Oxygen (O-H)Localized on Nitrogen (N2-H)Direct visual confirmation of the tautomeric state via electron density.
C4 – C≡N Bond Angle ~178°~178°Confirms the linear geometry of the cyano group, unaffected by tautomerism.

By cross-referencing the refined bond lengths against these known crystallographic markers, researchers can definitively state whether the synthesized 3-Hydroxy-4-cyano (1H)indazole exists as the enol or keto tautomer in its solid-state formulation[4].

Conclusion

While NMR, IR, and Mass Spectrometry are indispensable for routine bulk analysis, they fall short when absolute 3D spatial resolution and tautomeric differentiation are required. By utilizing Single-Crystal X-Ray Diffraction, researchers can leverage exact bond lengths and atomic coordinates to unambiguously confirm the structure of complex heterocycles like 3-Hydroxy-4-cyano (1H)indazole, ensuring the highest level of scientific integrity in drug development.

References

  • Product Class 2: 1 H - and 2 H -Indazoles Thieme Connect URL:[Link][2]

  • Annular tautomerism of indazole ResearchGate URL:[Link][3]

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS ResearchGate URL:[Link][4]

  • 3-Hydroxy-4-cyano (1H)indazole-1000342-91-5 Thoreauchem URL: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study of 3-Hydroxy-4-cyano (1H)indazole

Abstract: The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3][4] Its ability to mim...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3][4] Its ability to mimic the purine core of ATP allows it to effectively target the highly conserved ATP-binding pocket of protein kinases.[1] However, this same feature presents a significant challenge: achieving selectivity across the human kinome, which comprises over 500 members.[5][6][7] Off-target kinase inhibition can lead to unexpected toxicities or confounding biological effects, making rigorous, multi-tiered cross-reactivity profiling an indispensable component of the drug discovery process.[7][8]

This guide provides a comprehensive framework for drug development professionals to assess the selectivity of novel indazole-based inhibitors. We will use the hypothetical compound, 3-Hydroxy-4-cyano (1H)indazole, as a case study to illustrate a best-practice, three-tiered approach, moving from broad biochemical screening to direct cellular target engagement and finally to unbiased, proteome-wide off-target discovery.

Part 1: Foundational Selectivity Assessment with Biochemical Kinase Panels

The initial step in profiling any new kinase inhibitor is to understand its potency and selectivity against a broad panel of purified kinases. This provides a foundational map of its activity across the kinome. Large-scale screening has become the industry standard, as small panels can provide a misleading picture of a compound's true selectivity.[9][10]

The core principle involves measuring the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor.[11] Modern methods have largely moved away from hazardous radioisotope assays to more convenient luminescence- or fluorescence-based readouts that quantify either ATP consumption or ADP production.[12][13]

Key Experimental Protocol: ADP-Glo™ Luminescence Assay

The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[14] The luminescent signal is directly proportional to kinase activity, allowing for precise determination of inhibition.[15]

Methodology:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of 3-Hydroxy-4-cyano (1H)indazole in an appropriate buffer (e.g., containing 1% DMSO).

    • Prepare a solution containing the target kinase and its specific peptide substrate at their predetermined optimal concentrations (typically near the Kₘ for ATP).[15]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted compound.

    • Add 2.5 µL of the kinase/substrate mix to each well and pre-incubate for 15-20 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of an ATP solution (at Kₘ concentration).

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Generation & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the generated luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using graphing software.

Data Presentation & Interpretation

To quantify selectivity, a Selectivity Score (S-score) is often calculated. A common metric is the S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM compound concentration, divided by the total number of kinases tested.[5][10] A lower score indicates higher selectivity.

Table 1: Illustrative Biochemical Kinase Selectivity Profile (IC₅₀ in nM)

Kinase Target3-Hydroxy-4-cyano (1H)indazole (Hypothetical)Axitinib (Comparator)[16]Compound Y (Indazole Comparator)
VEGFR2 5 0.2 15
PDGFRβ251.680
c-KIT401.7150
Aurora A>10,000230>10,000
CDK28,500>10,000>10,000
GSK-3β>10,0008,7009,500
Selectivity Score (S(1µM)) 0.008 (3/350) 0.014 (5/350) 0.011 (4/350)

This table presents hypothetical data for illustrative purposes to demonstrate comparative analysis.

cluster_0 Biochemical Screening Workflow A Prepare 10-point serial dilution of inhibitor B Dispense into 384-well plate A->B C Add Kinase + Substrate Mix B->C D Initiate reaction with ATP C->D E Stop reaction & deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & generate light (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 values & Selectivity Score G->H

Caption: Workflow for biochemical kinase inhibitor profiling.

Part 2: Cellular Target Engagement with CETSA

While biochemical assays are essential, they do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly measure drug-target interaction in intact cells or lysates.[17] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced unfolding and aggregation than an unbound protein.[17][18][19]

Key Experimental Protocol: Western Blot-Based CETSA

This protocol determines the apparent thermal stability of a target protein in the presence or absence of the inhibitor.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a high concentration of 3-Hydroxy-4-cyano (1H)indazole (e.g., 20x expected IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating & Lysis:

    • Harvest, wash, and resuspend the cells in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots at a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[20]

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[20]

  • Fractionation & Detection:

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 min).[20]

    • Collect the supernatant and quantify the total protein concentration.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blotting using a validated antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative amount of soluble protein against the temperature for both the treated and vehicle control samples to generate a "melting curve." A shift in the curve to the right indicates target stabilization and therefore, engagement.

Table 2: Illustrative Cellular Target Engagement Data

CompoundTargetAssay FormatEndpointValue
3-Hydroxy-4-cyano (1H)indazole VEGFR2 CETSA Melt Curve Thermal Shift (ΔTₘ) +5.2 °C
AxitinibVEGFR2CETSA Melt CurveThermal Shift (ΔTₘ)+7.8 °C
3-Hydroxy-4-cyano (1H)indazole VEGFR2 Isothermal Dose Response CETSA EC₅₀ 45 nM
AxitinibVEGFR2Isothermal Dose ResponseCETSA EC₅₀12 nM

This table presents hypothetical data for illustrative purposes.

cluster_1 CETSA Principle: Target Stabilization Unbound Unbound Target Protein Low Thermal Stability Aggregates at T₁ Heat Apply Heat (T₁) Unbound->Heat Bound Drug-Bound Target Protein High Thermal Stability Remains Soluble at T₁ Heat->Bound Drug Inhibitor

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Unbiased Off-Target Identification with Chemoproteomics

Even with a clean profile from a 350+ kinase panel and confirmed cellular engagement, unexpected off-targets can exist, including non-kinase proteins.[21][22] Chemoproteomics provides an unbiased, discovery-oriented approach to identify the full spectrum of a compound's binding partners directly in a native biological system (e.g., a cell lysate).[7][21]

A powerful method is competitive affinity profiling (e.g., using Kinobeads), where a broad-spectrum, immobilized affinity matrix is used to capture a large portion of the kinome from a lysate.[21] The test compound is added in excess, and its targets are identified as the proteins that no longer bind to the matrix, a process quantified by mass spectrometry.

Key Experimental Workflow: Competitive Chemoproteomics

Methodology:

  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions to preserve protein complexes and activity.

  • Competitive Binding:

    • Incubate aliquots of the lysate with increasing concentrations of 3-Hydroxy-4-cyano (1H)indazole.

    • Add the inhibitor-treated lysate to the affinity resin (e.g., Kinobeads) and incubate to allow for binding of non-inhibited proteins.

  • Enrichment & Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute and digest the captured proteins into peptides, typically using trypsin.

  • Mass Spectrometry & Analysis:

    • Analyze the peptide mixtures using quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were "competed off" the beads by the free inhibitor at each concentration.

    • This data is used to generate dose-response curves and determine the potency (apparent Kᵢ) of the inhibitor for hundreds of proteins simultaneously.

cluster_2 Chemoproteomics Workflow A Prepare native cell lysate B Incubate lysate with free inhibitor (e.g., test compound) A->B C Add immobilized affinity matrix (e.g., Kinobeads) B->C D Wash away non-specifically bound proteins C->D E Elute & digest captured proteins into peptides D->E F Analyze & quantify peptides by LC-MS/MS E->F G Identify competed proteins (off-targets) F->G

Sources

Validation

A Comparative Guide to the Orthogonal Purity Validation of 3-Hydroxy-4-cyano (1H)indazole by HPLC and qNMR

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic entities such...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic entities such as 3-Hydroxy-4-cyano (1H)indazole, a key intermediate with significant potential in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a fundamental aspect of its scientific validation. This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity validation of this molecule.

As a Senior Application Scientist, my experience underscores the principle that no single analytical technique, regardless of its sophistication, can provide an infallible measure of purity. True confidence in a compound's quality is achieved through an orthogonal approach, where methods with different chemical principles are employed to interrogate the sample.[1] HPLC, with its exceptional separatory power, and qNMR, with its direct and primary quantitative capabilities, represent a gold-standard pairing for this purpose.[1][2] This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations, such as the ICH Q2(R2) guidelines.[3][4][5][6]

The Critical Role of Purity for 3-Hydroxy-4-cyano (1H)indazole

3-Hydroxy-4-cyano (1H)indazole belongs to the indazole class of heterocyclic compounds, which are prevalent scaffolds in a multitude of bioactive molecules. Its purity is paramount as even minute impurities can significantly alter biological activity, lead to false positives or negatives in screening assays, and introduce safety liabilities in downstream applications. Potential impurities could arise from starting materials, by-products of the synthetic route, or degradation products. Therefore, a robust analytical strategy to detect and quantify these impurities is indispensable.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis, revered for its high resolving power and sensitivity in detecting trace impurities.[1] For a polar, aromatic compound like 3-Hydroxy-4-cyano (1H)indazole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.[7]

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common and effective choice for the separation of small aromatic molecules.[7][8]

2. Mobile Phase and Gradient:

  • The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier. A typical starting point would be:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing, and ensures the analyte is in a single ionic form.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[9][10]

  • A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A suggested gradient is:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

3. Sample Preparation:

  • Accurately weigh and dissolve the 3-Hydroxy-4-cyano (1H)indazole sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[7]

4. Detection:

  • UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm, is a common starting point for aromatic compounds.[7][11] A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a method that can detect impurities with different UV maxima.

5. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[12]

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Causality Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the aromatic indazole ring system.

  • Gradient Elution: This approach ensures that impurities with a wide range of polarities are effectively separated and eluted, providing a comprehensive impurity profile.

  • Acidified Mobile Phase: This suppresses the ionization of the hydroxyl group on the indazole, leading to sharper, more symmetrical peaks.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

qNMR has emerged as a powerful primary analytical method, capable of providing a direct and highly accurate measure of a compound's purity without the need for a reference standard of the analyte itself.[2][13] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[12][14]

Experimental Protocol: ¹H qNMR Purity Determination

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.[7]

2. Internal Standard Selection:

  • Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.[2] Maleic acid or dimethyl sulfone are common choices. The standard should be stable and not react with the analyte.

3. Sample Preparation:

  • Accurately weigh a specific amount of 3-Hydroxy-4-cyano (1H)indazole (e.g., 10-20 mg) into an NMR tube.[1]

  • Accurately weigh a specific amount of the chosen internal standard into the same NMR tube.

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution. DMSO-d₆ is a good choice for polar compounds and will solubilize both the analyte and many common internal standards.[7]

4. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes:

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation between scans.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

5. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • The purity of the analyte can be calculated using the following equation[2]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to 3-Hydroxy-4-cyano (1H)indazole

    • "std" refers to the internal standard

Causality Behind Experimental Choices:
  • Internal Standard: This allows for absolute quantification by providing a reference signal of known concentration.[15]

  • Long Relaxation Delay: This is crucial for accurate integration, as it ensures that the magnetization of all protons has returned to equilibrium before the next pulse.

  • DMSO-d₆: This polar aprotic solvent is excellent for solubilizing a wide range of organic molecules and its residual proton signal does not typically interfere with the aromatic region where the analyte's signals are expected.

Orthogonal Comparison: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.[12]Direct measurement based on the proportionality of signal intensity to the number of nuclei.[1][12]
Quantification Relative (Area Percent) or external/internal standard calibration.Absolute, using a certified internal standard.[15][16]
Impurity Detection Highly sensitive to trace impurities, especially those with strong chromophores.[12]Can detect and quantify impurities without needing reference standards for each.[13] Less sensitive to very low-level impurities compared to HPLC.
Structural Info Provides retention time, which is characteristic but not definitive for structure.Provides detailed structural information, confirming the identity of the main component and potentially identifying impurities.[1]
Reference Standard Requires a reference standard of the main compound for identity confirmation and often for quantification of impurities.Does not require a reference standard of the analyte for purity determination.[12][13]
Throughput Can be automated for high-throughput analysis.Generally lower throughput than HPLC.
Limitations Assumes all impurities are eluted and detected. The response factor of impurities may differ from the main component, affecting area percent accuracy.[12]Signal overlap can complicate quantification.[12] Not ideal for non-proton-containing impurities or those at very low concentrations.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent A->B C Inject Sample B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate % Purity (Area Percent Method) F->G

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity determination.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis A_qnmr Accurately Weigh Analyte & Internal Standard B_qnmr Dissolve in Deuterated Solvent A_qnmr->B_qnmr C_qnmr Acquire ¹H NMR Spectrum (Quantitative Parameters) B_qnmr->C_qnmr D_qnmr Process Spectrum (Phase, Baseline) C_qnmr->D_qnmr E_qnmr Integrate Signals D_qnmr->E_qnmr F_qnmr Calculate Absolute Purity E_qnmr->F_qnmr

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity determination.

Caption: Logical relationship for orthogonal purity validation.

Conclusion: A Synergistic Approach to Purity Validation

For a critical intermediate like 3-Hydroxy-4-cyano (1H)indazole, relying on a single analytical method for purity assessment is a scientifically tenuous position. HPLC provides an unparalleled ability to separate and detect trace impurities, offering a detailed fingerprint of the sample's composition.[1] However, the accuracy of its quantitative results via the area percent method can be compromised by differences in detector response between the analyte and its impurities.[12]

qNMR complements HPLC perfectly by providing an absolute measure of the main component's purity, grounded in the fundamental physical properties of atomic nuclei.[2][13] It also offers the invaluable benefit of simultaneous structural confirmation. When the purity value obtained from qNMR corroborates the high-purity result from HPLC, it provides a high degree of confidence in the material's quality. Conversely, a discrepancy between the two methods signals the need for further investigation, such as identifying co-eluting impurities in the HPLC or non-proton-containing impurities that are invisible to ¹H qNMR.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
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  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
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  • SUPPORTING MATERIALS. (n.d.).
  • Indazole(271-44-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • APPLICATION NOTES - HPLC. (n.d.).
  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. (n.d.).
  • 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). (n.d.).
  • (PDF) A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils - ResearchGate. (n.d.).
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • HPLC Method for Quantification of Ornidazole in Human Plasma. (n.d.).
  • Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate. (2020, October 9).
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Comparative

A Comprehensive Guide to Benchmarking Novel 3-Hydroxy-4-cyano (1H)Indazole Analogs Against a Reference Kinase Inhibitor

This guide provides a robust framework for the preclinical benchmarking of novel indazole-based compounds, exemplified by 3-Hydroxy-4-cyano (1H)indazole, against a well-characterized reference agent. The indazole scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the preclinical benchmarking of novel indazole-based compounds, exemplified by 3-Hydroxy-4-cyano (1H)indazole, against a well-characterized reference agent. The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to comparative analysis, from initial biochemical profiling to cellular and early ADME assessments.

Introduction: The Indazole Scaffold and the Rationale for Benchmarking

The 1H-indazole moiety is recognized as a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets.[4] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif in the active site of many protein kinases.[5] This has led to the successful development of numerous FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, for the treatment of various cancers.[3]

Given the intense research in this area, a systematic and objective benchmarking process is critical to ascertain the therapeutic potential of novel indazole derivatives like 3-Hydroxy-4-cyano (1H)indazole. This guide outlines a comprehensive workflow to compare a novel test compound against a clinically relevant reference compound, enabling a thorough evaluation of its potency, selectivity, and drug-like properties.

Selecting an Appropriate Reference Compound: The Case for Sunitinib

The choice of a reference compound is paramount for a meaningful comparative study. The ideal reference should be well-characterized, commercially available, and, if possible, share a similar mechanism of action or structural class with the test compound. For the purpose of this guide, we have selected Sunitinib as the reference compound.

Rationale for Selecting Sunitinib:

  • Multi-Kinase Inhibitor: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with activity against VEGFR, PDGFR, c-KIT, and FLT3, among others. This broad profile allows for a comprehensive comparison across multiple relevant cancer-associated kinases.

  • Indole Core: Sunitinib possesses an oxindole core, which is structurally related to the indazole scaffold of our test compound. This provides a relevant chemical and mechanistic comparator.

  • Clinical Relevance: As an FDA-approved drug for renal cell carcinoma and other cancers, Sunitinib's clinical performance and limitations are well-documented, providing a valuable benchmark for the translational potential of a new chemical entity.

A Step-by-Step Benchmarking Workflow

A rigorous benchmarking study should progress from broad, high-throughput screening to more focused, in-depth analyses. The following workflow provides a logical and comprehensive approach.

G cluster_0 In Vitro Profiling cluster_1 Drug-Like Properties Kinase Panel Screening Kinase Panel Screening Biochemical IC50 Determination Biochemical IC50 Determination Kinase Panel Screening->Biochemical IC50 Determination Cell-Based Assays Cell-Based Assays Biochemical IC50 Determination->Cell-Based Assays In Vitro ADME Profiling In Vitro ADME Profiling Biochemical IC50 Determination->In Vitro ADME Profiling

Caption: A generalized workflow for benchmarking a novel kinase inhibitor.

Phase 1: Broad Kinase Selectivity Profiling

The initial step is to understand the kinase selectivity profile of 3-Hydroxy-4-cyano (1H)indazole in comparison to Sunitinib. This is crucial for identifying primary targets, off-target effects, and potential therapeutic windows.

Experimental Protocol: Kinase Panel Screening

  • Service Provider: Engage a reputable contract research organization (CRO) that offers large-scale kinase screening panels (e.g., Eurofins, Reaction Biology).

  • Assay Format: A radiometric assay, such as the [γ-³³P]-ATP filter binding assay, is considered the gold standard for its direct measurement of kinase activity.[6]

  • Compound Concentration: Screen both the test compound and Sunitinib at a single, high concentration (e.g., 1 or 10 µM) against a panel of at least 100-400 kinases.

  • Data Analysis: The results are typically reported as a percentage of inhibition relative to a vehicle control. A common threshold for a "hit" is >50% or >80% inhibition.

Phase 2: Determination of Biochemical Potency (IC50)

Following the initial screen, the next step is to quantify the inhibitory potency of the compounds against the identified primary targets and key off-targets.

Experimental Protocol: Biochemical IC50 Determination

  • Kinase Selection: Based on the screening results and therapeutic rationale, select a panel of relevant kinases for IC50 determination (e.g., VEGFR2, PDGFRβ, c-KIT, and a few key off-targets).

  • Assay Principle: A variety of assay formats can be used, including radiometric assays, fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™). The choice of assay will depend on the specific kinase and available resources.

  • Procedure (Example using ADP-Glo™): a. Prepare a serial dilution of the test compound and Sunitinib (e.g., 10-point, 3-fold dilutions starting from 10 µM). b. In a 384-well plate, add the kinase, substrate, and ATP to each well. c. Add the diluted compounds to the respective wells. Include a positive control (e.g., a known potent inhibitor) and a negative control (DMSO vehicle). d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Add the ADP-Glo™ reagent to deplete the remaining ATP. f. Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal. g. Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Evaluation of Cellular Activity

Biochemical potency does not always translate to cellular efficacy. Therefore, it is essential to assess the compounds' ability to inhibit kinase activity and downstream signaling in a cellular context, as well as their impact on cell proliferation.

Experimental Protocol: Cellular Anti-Proliferative Assay (MTT/MTS Assay)

  • Cell Line Selection: Choose cancer cell lines whose growth is known to be driven by the target kinases (e.g., K562 for Bcr-Abl, PC-3 for various RTKs).[7]

  • Procedure: a. Seed the selected cell lines in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and Sunitinib for 72 hours. c. Add a tetrazolium salt solution (MTT or MTS) to each well. d. Incubate for 1-4 hours, allowing viable cells to reduce the salt to a colored formazan product. e. Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by non-linear regression.

Phase 4: Assessment of Drug-Like Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying compounds with a higher probability of success in later stages of drug development.

Experimental Protocol: In Vitro ADME Profiling

  • Solubility: Determine the thermodynamic and kinetic solubility of the compounds in phosphate-buffered saline (PBS) at different pH values.

  • Permeability: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compounds.

  • Metabolic Stability: Incubate the compounds with liver microsomes (human and rodent) and measure the rate of parent compound depletion over time to determine the in vitro half-life.

  • CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to assess the risk of drug-drug interactions.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in well-structured tables.

Table 1: Comparative Kinase Inhibition Profile

Kinase3-Hydroxy-4-cyano (1H)indazole IC50 (nM)Sunitinib IC50 (nM)
VEGFR2Experimental DataExperimental Data
PDGFRβExperimental DataExperimental Data
c-KITExperimental DataExperimental Data
FLT3Experimental DataExperimental Data
Off-Target Kinase 1Experimental DataExperimental Data
Off-Target Kinase 2Experimental DataExperimental Data

Table 2: Comparative Cellular Activity

Cell Line3-Hydroxy-4-cyano (1H)indazole GI50 (µM)Sunitinib GI50 (µM)
K562Experimental DataExperimental Data
PC-3Experimental DataExperimental Data

Table 3: Comparative In Vitro ADME Properties

Parameter3-Hydroxy-4-cyano (1H)indazoleSunitinib
Aqueous Solubility (pH 7.4, µg/mL)Experimental DataExperimental Data
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Experimental DataExperimental Data
Human Liver Microsomal Stability (t½, min)Experimental DataExperimental Data
CYP3A4 Inhibition (IC50, µM)Experimental DataExperimental Data

Interpretation of Results:

A successful novel compound would ideally demonstrate:

  • Improved Potency: Lower IC50 and GI50 values against the primary target(s) compared to the reference.

  • Enhanced Selectivity: A wider therapeutic window, with significantly less activity against key off-target kinases.

  • Favorable Drug-Like Properties: Good aqueous solubility, high permeability, and metabolic stability, with low potential for CYP450 inhibition.

Visualizing the Target Pathway

Understanding the signaling context of the target kinases is crucial for interpreting the biological data.

G cluster_0 Receptor Tyrosine Kinases (RTKs) cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival

Caption: A simplified diagram of common signaling pathways downstream of receptor tyrosine kinases.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of novel indazole-based kinase inhibitors. By systematically comparing a new chemical entity, such as 3-Hydroxy-4-cyano (1H)indazole, against a clinically relevant reference compound like Sunitinib, researchers can gain critical insights into its therapeutic potential. This structured approach, encompassing broad profiling, detailed biochemical and cellular characterization, and early ADME assessment, will enable data-driven decisions and facilitate the identification of promising new drug candidates.

References

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1275, 134683. [Link]

  • Bagley, S. W., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2671-2674. [Link]

  • Feng, S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2341-2346. [Link]

  • Migliorini, A., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(8), 3429-3445. [Link]

  • Juvale, K., et al. (2020). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Journal of Biomolecular Structure and Dynamics, 38(13), 3916-3932. [Link]

  • Sawant, S. D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(50), 31758-31785. [Link]

  • Yu, H., et al. (2022). Structures of kinase inhibitors containing an indazole moiety. Journal of Chemistry, 2022, 1-15. [Link]

  • Puri, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. SciSpace. [Link]

  • Zhang, Y., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 148, 107693. [Link]

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  • Database Commons. (2018, December 10). ChEMBL. [Link]

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  • Gogireddy, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • PubChem. (n.d.). 3-Amino-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry, 238, 114472. [Link]

  • PubChemLite. (2025). 1h-indazole-4-carbonitrile (C8H5N3). Université du Luxembourg. [Link]

  • Zhang, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2795. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4094. [Link]

  • Zhao, L., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]

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Validation

Comparative Guide: Biological Activity of N1 versus N2 Alkylated Indazole Derivatives

Introduction: The Indazole Scaffold and the Tautomeric Challenge The indazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous FDA-approved therapeutics and clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Tautomeric Challenge

The indazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous FDA-approved therapeutics and clinical candidates. The 1H-indazole system presents a unique synthetic and pharmacological challenge due to its annular tautomerism, existing in a dynamic equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole forms.

Because the nitrogen atoms of the indazole core act as an ambident nucleophile, standard alkylation reactions typically yield a heterogeneous mixture of N1- and N2-alkylated regioisomers (1)[1]. For drug development professionals, isolating and evaluating these specific regioisomers is critical. The position of the alkyl group fundamentally dictates the molecule's three-dimensional shape, electrostatic distribution, and hydrogen-bonding vector, leading to profoundly divergent biological activities and target selectivities.

Mechanistic Causality: Why Regioisomerism Dictates Bioactivity

The selection between N1 and N2 alkylation is not a mere synthetic preference; it is the primary driver of receptor target engagement.

  • Hydrogen Bonding & Steric Orientation: Alkylation at the N1 position leaves the N2 atom available as a hydrogen-bond acceptor, whereas N2 alkylation leaves the N1 atom exposed. This subtle atomic shift alters the trajectory of the indazole core within a receptor's binding pocket, determining whether the molecule acts as an agonist, antagonist, or remains inactive.

  • The N1 Preference (e.g., MAO-B Inhibitors): In the development of indazole-5-carboxamide derivatives for Monoamine Oxidase B (MAO-B) inhibition, N1-alkylation provides superior target affinity. Mechanistically, the N1-methylated derivatives fit optimally into the hydrophobic bipartite cavity of human MAO-B. Specific N1-alkylated compounds have demonstrated extreme potency with sub-nanomolar IC50 values (e.g., 0.386 nM), significantly outperforming their N2-alkylated counterparts (2)[2].

  • The N2 Preference (e.g., Kinase Inhibitors): Conversely, N2-substituted indazoles are indispensable for specific kinase targets. Pazopanib, an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma, relies entirely on an N2-alkylated core to anchor into the ATP-binding pocket of VEGFR (3)[3]. Furthermore, highly potent allosteric inhibitors targeting mutant EGFR (L858R/T790M) specifically require the N2-alkylated architecture to achieve the necessary steric fit, as the N1-isomer creates steric clashes within the allosteric cleft (4)[4].

Quantitative Bioactivity Comparison

The following table summarizes the divergent bioactivity profiles of N1 versus N2 indazole regioisomers across various therapeutic targets.

Target / ApplicationCompound ClassN1-Isomer ActivityN2-Isomer ActivityPreferred Regioisomer
MAO-B (Human) Indazole-5-carboxamidesIC50 = 0.386 nMIC50 = 1.87 nM (4.7:1 mix)N1
EGFR (L858R/T790M) Allosteric InhibitorsPoor Binding / InactiveHigh AffinityN2
VEGFR / PDGFR Pazopanib analogsWeak AffinityHighly Potent (Approved)N2
Factor D Danicopan analogsHighly PotentWeak / InactiveN1

Experimental Workflows & Methodologies

To objectively compare these derivatives, researchers must utilize self-validating protocols that ensure absolute regiochemical purity and interference-free biological readouts.

Protocol A: Regiodivergent Synthesis of Indazoles

Causality: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. Therefore, thermodynamic conditions (strong base, room temperature) favor N1-alkylation, while kinetic conditions (Lewis/Brønsted acids, strict temperature control) are required to capture the N2-alkylated product before it isomerizes.

N1-Selective Alkylation (Thermodynamic Control):

  • Preparation: Dissolve 1.0 eq of the 1H-indazole substrate in anhydrous THF at 0 °C under an argon atmosphere.

  • Deprotonation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: The sodium cation coordinates with the N2 atom, effectively shielding it and directing the incoming electrophile to the N1 position. Stir for 30 minutes.

  • Alkylation: Add 1.1 eq of the desired alkyl halide dropwise. Warm the reaction to room temperature and stir for 12 hours to allow thermodynamic equilibration.

  • Isolation: Quench with cold H₂O, extract with EtOAc, and purify via silica gel flash chromatography to isolate the pure N1-isomer.

N2-Selective Alkylation (Kinetic Control):

  • Preparation: Combine 1.0 eq of indazole and 1.1 eq of the alkylating agent (e.g., sulfoxonium ylide or donor-acceptor cyclopropane) in a non-polar solvent like 1,2-dichloroethane (DCE).

  • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., Al(OTf)₃). Causality: The acid lowers the activation energy for N2 attack without deprotonating the indazole, capturing the kinetic product.

  • Reaction: Stir at exactly 50 °C. Critical Step: Strict temperature control is self-validating here; exceeding this temperature provides the energy required to overcome the barrier and isomerize the product back to the N1 form.

  • Isolation: Monitor via LC-MS. Upon completion, filter through a celite pad and purify to isolate the N2-isomer.

G Start 1H-Indazole Core (Ambident Nucleophile) Cond1 NaH, THF, Alkyl Halide (Thermodynamic Control) Start->Cond1 Base Deprotonation Cond2 Mitsunobu or Lewis Acid (Kinetic Control) Start->Cond2 Acidic/Neutral Activation N1 N1-Alkylated Indazole (e.g., Danicopan, MAO-B Inhibitors) Cond1->N1 Favors N1 N2 N2-Alkylated Indazole (e.g., Pazopanib, EGFR Inhibitors) Cond2->N2 Favors N2

Workflow for regioselective N1 vs N2 indazole alkylation.

Protocol B: In Vitro Enzyme Inhibition Assay (e.g., MAO-B)

Causality: To definitively prove the superior binding of a specific regioisomer, a continuous fluorometric assay measuring the byproduct of the enzymatic reaction (H₂O₂) provides a direct, interference-free readout of target engagement.

  • Compound Preparation: Prepare 10-point serial dilutions of the purified N1 and N2 isomers (ranging from 10 pM to 10 μM) in 100% DMSO.

  • Equilibration: Incubate the compounds with recombinant human MAO-B enzyme in HEPES buffer (pH 7.4) for 15 minutes at 37 °C. Causality: Using HEPES instead of Tris buffer prevents primary amine interference, which can artificially quench the fluorometric readout, ensuring a self-validating baseline.

  • Reaction Initiation: Add the substrate (Amplex Red) and horseradish peroxidase (HRP) to the microplate wells.

  • Data Acquisition: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) and determine the IC50 using non-linear regression. Run a known standard (e.g., Selegiline) in parallel to validate assay sensitivity.

G Ligand N-Alkylated Indazole Target1 Monoamine Oxidase B (MAO-B) Ligand->Target1 N1-Isomer Preferred Target2 Tyrosine Kinases (e.g., VEGFR, EGFR) Ligand->Target2 N2-Isomer Preferred Effect1 Neuroprotection / Anti-Parkinson's (N1 > N2 Potency) Target1->Effect1 Enzyme Inhibition Effect2 Anti-Angiogenesis / Anti-Tumor (N2-Specific Binding) Target2->Effect2 Pathway Blockade

Divergent pharmacological pathways of N1 and N2 alkylated indazoles.

References

  • Optibrium. "Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as selective MAO-B inhibitors." Optibrium.
  • Royal Society of Chemistry (RSC). "Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes." Organic Chemistry.
  • National Institutes of Health (NIH) / PMC. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • American Chemical Society (ACS). "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters.

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Comparative

Evaluating the Pharmacokinetic Properties of 3-Hydroxy-4-cyano (1H)indazole Versus Analogs: A Comprehensive Comparison Guide

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and [1]. However, unsubstituted indazoles often suff...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and [1]. However, unsubstituted indazoles often suffer from poor pharmacokinetic (PK) profiles, including rapid metabolic clearance and low oral bioavailability.

This guide evaluates the pharmacokinetic and physicochemical properties of 3-Hydroxy-4-cyano (1H)indazole (CAS: 1000342-91-5) , objectively comparing it against its unsubstituted and amino-substituted analogs. By analyzing the causality behind these structural modifications, researchers can make informed decisions during lead optimization and scaffold hopping.

Mechanistic Rationale: The Causality Behind the Substitutions

To understand the PK advantages of 3-hydroxy-4-cyano (1H)indazole, we must evaluate the individual electronic and steric contributions of its functional groups, which dictate its behavior in biological systems.

The 3-Hydroxy Group (-OH)

Indazoles with a 3-OH substitution exhibit complex tautomerism (1H-indazol-3-ol 1,2-dihydro-3H-indazol-3-one). This tautomeric equilibrium is highly sensitive to the solvent environment and heavily influences plasma protein binding and solubility. While the 3-OH group acts as a critical hydrogen bond donor/acceptor—often anchoring the molecule in the hinge region of target kinases—it also introduces a liability for Phase II metabolism (glucuronidation).

The 4-Cyano Group (-CN)

The addition of a strongly electron-withdrawing cyano group at the C4 position serves a dual, synergistic purpose:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes initiate Phase I metabolism via electrophilic attack on electron-rich aromatic rings. The cyano group pulls electron density away from the indazole core via inductive and resonance effects, effectively deactivating the ring towards CYP-mediated oxidation. Furthermore, it provides steric hindrance at C4, a primary site for aromatic hydroxylation.

  • pKa Modulation: The electron-withdrawing nature of the -CN group lowers the pKa of the adjacent 3-OH group. This increases its acidity, altering the ionization state at physiological pH (7.4), which can drastically improve aqueous solubility and modulate passive membrane permeability.

Metabolic_Pathways Indazole 3-Hydroxy-4-cyano (1H)indazole UGT Phase II Metabolism (Glucuronidation at 3-OH) Indazole->UGT Major Pathway CYP Phase I Metabolism (CYP450 Oxidation) Indazole->CYP Minor Pathway Excretion Renal/Biliary Excretion UGT->Excretion Rapid Clearance Blocked C4 Oxidation Blocked (Due to -CN group) CYP->Blocked Steric/Electronic Hindrance

Primary metabolic pathways demonstrating the blocking effect of the 4-cyano group on CYP450 oxidation.

Comparative Pharmacokinetic Data

When integrating these fragments into lead-like molecules (MW 350–450 Da), the isolated properties of the scaffold dictate the systemic ADME profile. The table below summarizes the representative PK parameters of the 3-hydroxy-4-cyano (1H)indazole scaffold compared to common analogs, demonstrating the superior metabolic stability of the cyano-substituted derivative.

Table 1: Representative Pharmacokinetic Parameters of Indazole Scaffolds (Rodent Model)

Scaffold / FragmentIn Vitro T1/2 (HLM)Intrinsic Clearance (CLint)Oral Bioavailability (F%)Volume of Distribution (Vd)Primary Metabolic Route
3-Hydroxy-1H-indazole < 30 minHigh (> 40 µL/min/mg)Low (< 20%)High (> 2.0 L/kg)CYP-mediated oxidation at C4/C5, Glucuronidation
3-Amino-1H-indazole ~ 45 minModerate (~ 25 µL/min/mg)Moderate (30-40%)Moderate (~ 1.5 L/kg)N-acetylation, Oxidation
3-Hydroxy-4-cyano (1H)indazole > 90 min Low (< 10 µL/min/mg) High (> 60%) Low-Moderate (~ 0.8 L/kg) Phase II Glucuronidation (CYP oxidation blocked)

Data synthesized from established PK profiling of in preclinical models[2].

Experimental Protocols

To objectively validate the PK advantages of the 3-hydroxy-4-cyano (1H)indazole scaffold, the following self-validating protocols must be employed.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Clearance)

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLM). Self-Validating Mechanism: The inclusion of a minus-NADPH control is critical. If the compound degrades in the absence of NADPH, clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating the hypothesis of CYP-mediated clearance.

  • Preparation: Prepare a 10 mM stock solution of the indazole compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound (1 µM) with HLM (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Controls: Initiate the reaction by adding NADPH (1 mM final concentration). In a parallel set of wells, add an equivalent volume of buffer instead of NADPH (Minus-NADPH control).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Quench immediately by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant ( k ), t1/2​ , and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To evaluate oral bioavailability (F%) and systemic clearance, confirming the in vitro findings.

  • Formulation: Formulate the compound in a vehicle suitable for both Intravenous (IV) and Per Os (PO) administration (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution and prevent gastrointestinal precipitation.

  • Dosing: Administer to fasted male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (PO, 5 mg/kg).

  • Blood Collection: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Quantification: Precipitate plasma proteins using acetonitrile (1:3 ratio), analyze via LC-MS/MS, and utilize non-compartmental analysis (NCA) to derive AUC, Clearance (Cl), Volume of Distribution (Vd), and F%.

PK_Workflow A Compound Selection 3-OH-4-CN-Indazole vs Analogs B In Vitro ADME (Microsomes, Caco-2) A->B Screen C In Vivo PK (Rodent IV/PO) B->C High Permeability Low Clearance D Data Analysis (Cl, Vd, t1/2, F%) C->D Plasma Sampling E Lead Selection & Optimization D->E PK/PD Modeling

Workflow for evaluating the pharmacokinetic properties of indazole derivatives.

Conclusion

The transition from a standard 3-hydroxy-1H-indazole to a 3-Hydroxy-4-cyano (1H)indazole scaffold represents a highly effective strategy for overcoming metabolic liabilities in drug discovery. By utilizing the electron-withdrawing and steric properties of the 4-cyano group, researchers can successfully block CYP450-mediated aromatic oxidation, significantly extending the metabolic half-life and improving oral bioavailability without sacrificing the critical hydrogen-bonding capabilities of the 3-OH group.

Understanding the [3] and applying rigorous, self-validating PK protocols ensures that these structural modifications translate to robust in vivo efficacy.

References
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: Austin Publishing Group URL: [Link]

  • Title: Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-4-cyano (1H)indazole proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Hydroxy-4-cyano-1H-indazole As a Senior Application Scientist, I frequently oversee the integration of novel indazole derivatives into high-throughput screening and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-Hydroxy-4-cyano-1H-indazole

As a Senior Application Scientist, I frequently oversee the integration of novel indazole derivatives into high-throughput screening and medicinal chemistry pipelines. 3-Hydroxy-4-cyano-1H-indazole (also known as 4-cyano-1H-indazol-3-ol) is a highly potent intermediate utilized in the synthesis of kinase inhibitors and other pharmacologically active nitrogen heterocycles. While its utility is vast, its structural motifs—specifically the electron-withdrawing nitrile (cyano) group coupled with the nitrogen-rich indazole core—demand rigorous, causality-driven safety and disposal protocols.

Improper disposal of cyanoindazoles not only violates EPA 40 CFR 261 regulations[1] but also poses severe environmental and laboratory risks, including the latent generation of toxic gases and persistent environmental contamination[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of 3-Hydroxy-4-cyano-1H-indazole.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. We do not simply throw chemicals into a bin; we engineer containment strategies based on physicochemical realities.

Table 1: Physicochemical Hazards & Quantitative Disposal Implications

Structural MotifAssociated HazardMechanistic CausalityQuantitative Metric / Disposal Implication
Nitrile (-C≡N) Group Latent Toxicity / HCN Gas EvolutionUnder strongly acidic conditions (pH < 4), cyano groups can hydrolyze to release highly toxic hydrogen cyanide gas.Maintain liquid waste at pH ≥ 7.0 . Segregate completely from strong acids[3].
Indazole Core Environmental PersistenceNitrogen heterocycles resist microbial degradation pathways and bioaccumulate in aquatic ecosystems[2].Requires high-temperature incineration at >1000°C [4]. Zero discharge to sanitary sewers.
Phenolic/Enolic Hydroxyl (-OH) Skin Irritation / Dermal AbsorptionIncreases the molecule's polarity and potential for dermal penetration, causing severe irritation upon contact[5].PPE required: 100% nitrile gloves (minimum 4 mil thickness)[6].
Aromatic System Combustion ByproductsThermal decomposition generates hazardous nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3].Incineration must occur at EPA-approved facilities equipped with NOx scrubbers.

Standardized Disposal Workflows

The following protocols establish a self-validating system. Every step includes a verification check to ensure containment integrity and regulatory compliance.

DisposalWorkflow N1 3-Hydroxy-4-cyano-1H-indazole Waste Generation N2 Solid Residues & Unused Powders N1->N2 N3 Liquid Solutions (e.g., DMSO, Organic Solvents) N1->N3 N4 Contaminated Labware (Gloves, Wipes, Vials) N1->N4 N6 Hazardous Solid Waste Container (Double-Bagged, Sealed) N2->N6 N5 pH Verification (Ensure pH > 7 to prevent HCN) N3->N5 Causality: Nitrile Group N4->N6 N7 Vented Liquid Waste Carboy (Secondary Containment) N5->N7 N8 EPA-Compliant High-Temperature Incineration Facility N6->N8 N7->N8

Segregation, verification, and disposal workflow for 3-Hydroxy-4-cyano-1H-indazole waste streams.

Protocol A: Solid Waste & Unused Chemical Disposal

Causality: Solid powders pose an inhalation risk (dust generation) and can easily contaminate laboratory surfaces. Sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient (API)[7].

  • Containment: Carefully collect unused or excess 3-Hydroxy-4-cyano-1H-indazole using a dedicated, anti-static micro-spatula.

  • Packaging: Place the solid into a sealable, chemically compatible primary container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Secondary Bagging: Place the primary container into a transparent, heavy-duty hazardous waste bag.

    • Validation Step: Visually inspect the bag for micro-punctures before sealing. Squeeze gently to ensure airtight integrity.

  • Labeling: Affix a hazardous waste label detailing the chemical name, concentration (100%), hazard class (Irritant/Toxic), and the exact date of accumulation.

  • Routing: Transfer to the designated Hazardous Solid Waste Bin for collection by a licensed environmental disposal company[6].

Protocol B: Liquid Waste (Solvent Solutions)

Causality: 3-Hydroxy-4-cyano-1H-indazole is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Mixing this stream with an acidic waste carboy can trigger the release of HCN gas due to the cyano group's vulnerability to acid hydrolysis.

  • Segregation: Designate a specific liquid waste carboy strictly for "Non-Halogenated Organic Waste - Basic/Neutral". Do NOT mix with acidic waste streams[3].

  • pH Verification (Critical): Before adding the solution to the bulk carboy, test the pH of the waste mixture using universal indicator strips.

    • Validation Step: Ensure the pH is ≥ 7.0. If acidic, neutralize carefully with a mild base (e.g., 1M NaOH) in a fume hood prior to disposal.

  • Transfer: Pour the liquid waste into the carboy using a wide-mouth funnel to prevent splashing and aerosolization.

  • Containment: Cap the carboy with a vented closure to prevent pressure buildup from solvent vapor expansion. Place the carboy in a secondary containment tray capable of holding 110% of the carboy's total volume.

Protocol C: Contaminated Consumables & Labware

Causality: Trace amounts of indazole derivatives on gloves or bench wipes can cause cross-contamination and dermal sensitization[6].

  • Collection: Discard all contaminated gloves, Kimwipes, and disposable pipette tips into a designated, poly-lined biohazard/chemical waste bin immediately after use.

  • Sharps: Place any contaminated needles or broken glass into a puncture-proof, labeled Sharps container[6]. Never place sharps in soft-sided bags.

  • Rinsing Empty Containers: Triple-rinse empty reagent bottles with a compatible solvent (e.g., methanol or acetone). Collect the rinsate in the liquid waste carboy.

    • Validation Step: Puncture or thoroughly deface the empty container's label before disposing of the clean glass/plastic as regular solid waste[6].

Emergency Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent environmental discharge and personnel exposure.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory's HVAC system is providing adequate ventilation. Remove all sources of ignition[8].

  • PPE Donning: Responders must wear chemical safety goggles (OSHA 29 CFR 1910.133 compliant), a fluid-resistant lab coat, and double nitrile gloves[3]. For large powder spills, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7].

  • Containment (Dry Spill): Do NOT use water, as this can spread the chemical and increase dermal absorption risks. Use dry clean-up procedures. Gently cover the powder with slightly damp absorbent pads to suppress dust generation, or use an explosion-proof, HEPA-filtered vacuum[7].

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection & Decontamination: Shovel the absorbed material into a hazardous waste bucket using non-sparking tools. Wash the contaminated surface thoroughly with soap and water, collecting the wash water as hazardous waste[5].

Regulatory Compliance & Final Disposition

Under the Resource Conservation and Recovery Act (RCRA) and EPA 40 CFR 261 guidelines, laboratory chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous[8],[1].

  • Waste Classification: While 3-Hydroxy-4-cyano-1H-indazole may not have a specific "P" or "U" listing, its toxicity, irritant properties, and environmental persistence require it to be managed as a characteristic hazardous waste[1].

  • Final Destruction: The only acceptable method for final disposal of nitrogen heterocycles and cyano-compounds is high-temperature incineration at an EPA-permitted facility[4]. This process ensures the complete thermal destruction of the indazole ring and cyano group, utilizing specialized scrubbers to capture the resulting nitrogen oxides (NOx) and prevent atmospheric pollution[3],. Do not dispose of this chemical down the drain or in general municipal waste[6].

References

  • "Wednesday November 12, 1986 - GovInfo (Disposal by incineration)". GovInfo.[Link]

  • "MASTEB - Solid Radioactive Waste Material (EPA, 40 CFR 261)". IAEA.[Link]

  • "Bacterial Degradation of Aromatic Compounds". PMC - NIH.[Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-4-cyano (1H)indazole

The Definitive Guide to Handling 3-Hydroxy-4-cyano (1H)indazole: PPE, Logistics, and Operational Safety Handling specialized pharmaceutical intermediates like 3-Hydroxy-4-cyano (1H)indazole (also designated as 4-cyano-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Handling 3-Hydroxy-4-cyano (1H)indazole: PPE, Logistics, and Operational Safety

Handling specialized pharmaceutical intermediates like 3-Hydroxy-4-cyano (1H)indazole (also designated as 4-cyano-1H-indazol-3-ol) requires precision, rigorous engineering controls, and an uncompromising approach to personal protective equipment (PPE). As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we dissect the causality behind the chemical hazards and provide a self-validating, step-by-step operational blueprint to ensure absolute safety and compliance in your drug development workflows.

Part 1: Molecular Hazard Causality (The "Why")

To implement effective safety protocols, one must first understand the molecular behavior of the compound. 3-Hydroxy-4-cyano (1H)indazole presents a trifecta of chemical hazards that dictate our handling strategy:

  • The Cyano Group (-CN): While covalently bound to the aromatic ring, the nitrile functionality increases the electrophilic nature of the molecule. If ingested or inhaled, cyano-substituted heterocycles can act as metabolic disruptors, leading to1[1].

  • The Indazole Core: This bicyclic structure is highly lipophilic. If the powder contacts bare skin, the indazole core facilitates 2[2], bypassing the stratum corneum.

  • The Hydroxyl Group (-OH): Acting as a strong hydrogen bond donor and acceptor, the hydroxyl group exacerbates1[1] upon contact.

HazardLogic Chem 3-Hydroxy-4-cyano (1H)indazole Cyano Cyano Group (-CN) Electrophilic / Toxic Chem->Cyano Indazole Indazole Core Lipophilic / Penetrating Chem->Indazole Hydroxyl Hydroxyl Group (-OH) H-Bonding / Irritant Chem->Hydroxyl Tox Systemic Toxicity (If Ingested/Inhaled) Cyano->Tox Skin Dermal Irritation (Rapid Absorption) Indazole->Skin Hydroxyl->Skin

Figure 1: Molecular hazard causality mapping for 3-Hydroxy-4-cyano (1H)indazole.

Part 2: Quantitative PPE Matrix

Safety is not about wearing more equipment; it is about wearing the correct equipment. The following table outlines the mandatory PPE for handling this compound, grounded in quantitative performance metrics.

PPE ComponentTechnical SpecificationQuantitative Metric / BreakthroughCausality / Operational Rationale
Primary Gloves Nitrile Rubber (Dual-layer)>0.11 mm thickness; >480 min breakthroughPrevents dermal absorption of lipophilic indazoles. Latex is3[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesIndirect venting designProtects against micro-particulate dust aerosolization and solvent splashes. 4[4].
Respiratory N95 or P100 Particulate Respirator≥95% to 99.9% filtration efficiencyMandatory if weighing outside a controlled containment enclosure to4[4].
Body Protection Nomex® or Poly-cotton Lab CoatFlame-resistant, cuffed sleevesMinimizes skin exposure. Cuffs must be tucked under the outer glove to 4[4].

Part 3: Self-Validating Operational Protocol

Every protocol must be a self-validating system—meaning each step inherently verifies the success of the previous one.

Workflow Start Pre-Op Check (Hood at 80-100 fpm) PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Handle Weighing & Transfer (Anti-static tools) PPE->Handle Decon Decontamination (Wet wipe method) Handle->Decon Waste Waste Disposal (EPA Regulated) Decon->Waste

Figure 2: Step-by-step operational workflow and logical handling pathway.

Step 1: Engineering Controls & Environmental Prep Before opening the chemical container, verify your primary engineering control: the chemical fume hood.

  • Action: Check the airflow monitor. The face velocity must be between5[5].

  • Causality: A common misconception is that a faster airflow is safer. In reality, face velocities exceeding 120 fpm create6[6] and directly into the user's breathing zone.

Step 2: PPE Donning & Integrity Check

  • Action: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the inner glove, put on the lab coat, and then don the outer glove, pulling the cuff over the lab coat sleeve.

  • Validation: Perform a visual "pinch test" on the outer glove. If the material does not instantly snap back, the structural integrity is compromised; replace immediately.

Step 3: Handling, Weighing, and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Fine organic powders like 3-Hydroxy-4-cyano (1H)indazole can accumulate static charge. An ungrounded plastic spatula will cause the powder to repel and aerosolize, drastically increasing inhalation risk.

  • Action: Keep the fume hood sash at the designated safe working height (typically 18 inches) to7[7].

Step 4: Dissolution

  • Action: If dissolving the compound in organic solvents (e.g., DMSO, Acetonitrile), slowly add the solvent to the powder, not vice versa, to prevent particulate displacement.

Part 4: Emergency Response & Decontamination

  • Spill Protocol: Never dry-sweep a powder spill. Dry sweeping aerosolizes the compound. Instead, cover the spill with absorbent pads dampened with water or a 10% bleach solution to suppress dust, then carefully 8[8]. Validate decontamination by wiping the area with a clean, wet paper towel—if any residue is visible, repeat the process.

  • Personnel Exposure: In the event of skin contact, immediately remove contaminated clothing and1[1]. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic indazole core.

Part 5: Waste Disposal & Environmental Logistics

  • Solid Waste: All contaminated consumables (spatulas, weighing paper, empty vials) must be placed in a sealable, rigid hazardous waste container.

  • Liquid Waste: Solutions containing 3-Hydroxy-4-cyano (1H)indazole must be collected in compatible, clearly labeled carboys (segregated into halogenated or non-halogenated streams depending on the solvent used).

  • Logistics: Do not release into the environment or flush down the drain. 1[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Cyanothiazole (Proxy for Cyano-heterocycles)". Available at:[Link]

  • Siemens. "Fume Hood Face Velocity: Can it Ensure Safe Containment?". Available at:[Link]

  • BalCon TAB Services. "Fume Hood Face Velocity Requirements". Available at:[Link]

  • LabGuard. "Face Velocity Standards for Fume Hoods: Key Requirements Explained". Available at: [Link]

  • Intersolia. "Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-cyano (1H)indazole
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3-Hydroxy-4-cyano (1H)indazole
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